Dibenzo[b,d]furan-3-ylboronic acid
Description
The exact mass of the compound Dibenzo[b,d]furan-3-ylboronic acid is 212.0644743 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzo[b,d]furan-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,d]furan-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibenzofuran-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQENSZQWKVWYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dibenzo[b,d]furan-3-ylboronic acid CAS 395087-89-5 properties
An In-depth Technical Guide to Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzo[b,d]furan-3-ylboronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its rigid, planar dibenzofuran core imparts desirable thermal stability and electronic properties, making it a valuable synthon for molecules used in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers in materials science and medicinal chemistry.
The Dibenzofuran Scaffold: A Privileged Core Structure
The dibenzofuran moiety is a three-ring heterocyclic system consisting of two benzene rings fused to a central furan ring. This planar, aromatic structure is not only thermally robust but also possesses unique electronic and photophysical properties.[1] These characteristics make it a "privileged scaffold" in two key areas:
-
Materials Science: In the field of organic electronics, the rigidity of the dibenzofuran core helps to create materials with high thermal stability and well-defined charge transport pathways. This makes it an ideal component for host materials, charge transport layers, and emitters in high-performance OLED devices.[2][3][4]
-
Medicinal Chemistry: The dibenzofuran framework is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5] Its ability to participate in various intermolecular interactions makes it a valuable starting point for drug design and discovery.[6]
Dibenzo[b,d]furan-3-ylboronic acid functionalizes this important scaffold with a boronic acid group, a versatile handle for constructing more complex molecules through powerful C-C bond-forming reactions.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its effective use and handling in a laboratory setting.
Core Properties
The key physicochemical data for Dibenzo[b,d]furan-3-ylboronic acid are summarized below. Note that some values are predicted based on computational models.
| Property | Value | Reference(s) |
| CAS Number | 395087-89-5 | [7] |
| Molecular Formula | C₁₂H₉BO₃ | [7] |
| Molecular Weight | 212.01 g/mol | [7] |
| Appearance | White to off-white solid powder | [8] |
| Boiling Point | 438.5 ± 37.0 °C (Predicted) | [8] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 8.20 ± 0.30 (Predicted) | [8] |
| Purity | Commercially available at ≥98% | [9] |
Safety and Handling
Dibenzo[b,d]furan-3-ylboronic acid is classified as hazardous and requires careful handling.
-
GHS Classification: Warning (GHS07)[8]
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[9]
Always consult the full Safety Data Sheet (SDS) from your supplier before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis and Availability
While this compound is commercially available, understanding its synthesis is crucial for quality assessment. The standard and most logical method for preparing aryl boronic acids is through the borylation of an aryl halide.
It is important to note a common error in some commercial literature, which incorrectly describes the synthesis as starting from 4-bromodibenzofuran.[8] The correct precursor for the 3-ylboronic acid is 3-bromodibenzofuran . The generally accepted synthetic pathway proceeds as follows:
-
Lithium-Halogen Exchange: 3-bromodibenzofuran is cooled to a low temperature (typically -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). An organolithium reagent, such as n-butyllithium, is added to perform a lithium-halogen exchange, generating a highly reactive 3-lithiodibenzofuran intermediate.
-
Borylation: The organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). The acidic workup hydrolyzes the boronate ester to yield the final Dibenzo[b,d]furan-3-ylboronic acid product, which often precipitates from the solution and can be isolated by filtration.
Analytical Characterization
Despite its commercial availability and application in patented technologies, detailed, peer-reviewed spectroscopic data for Dibenzo[b,d]furan-3-ylboronic acid is not readily found in the public domain. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Multiple distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the seven protons on the dibenzofuran scaffold. The protons closest to the boronic acid group and the furan oxygen would exhibit unique chemical shifts. The two protons of the -B(OH)₂ group would likely appear as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: Twelve distinct signals for the carbon atoms of the dibenzofuran core. The carbon atom directly attached to the boron (C3) would have a characteristic chemical shift and may appear as a broad signal due to quadrupolar relaxation of the adjacent boron atom.
-
Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z value corresponding to its molecular weight (212.01).
Researchers should perform their own analytical characterization (NMR, MS, melting point) to confirm the identity and purity of the material before use.
Core Application: Suzuki-Miyaura Coupling in OLED Material Synthesis
The primary and most powerful application of Dibenzo[b,d]furan-3-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most important C-C bond-forming reactions in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[1][5]
Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the dibenzofuranyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.
Field-Proven Protocol for OLED Intermediate Synthesis
Chinese patents demonstrate the utility of Dibenzo[b,d]furan-3-ylboronic acid in synthesizing complex molecules for organic optoelectronic devices.[3][4][10][11] A representative experimental workflow derived from this literature is as follows:
Objective: Couple Dibenzo[b,d]furan-3-ylboronic acid with an aryl halide (e.g., a brominated carbazole derivative) to form a key biaryl intermediate for an OLED material.
Step-by-Step Methodology:
-
Reactor Setup: To a three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the aryl halide (1.0 eq), Dibenzo[b,d]furan-3-ylboronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base.
-
Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, to the flask.
-
Inerting: Purge the system with nitrogen or argon for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times are typically in the range of 6-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., monochlorobenzene or toluene) or by column chromatography on silica gel to yield the pure biaryl product.
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5) is a high-value, specialized chemical intermediate. Its structural features—a rigid, electronically active dibenzofuran core functionalized with the synthetically versatile boronic acid group—make it an indispensable tool for the rational design of complex organic molecules. While its potential in medicinal chemistry is noteworthy, its most significant, field-proven application lies in the synthesis of next-generation materials for the OLED industry. A thorough understanding of its properties, synthesis, and reactivity in the Suzuki-Miyaura coupling enables researchers and developers to leverage this powerful building block to advance innovations in organic electronics.
References
- ResearchGate. (n.d.). Supporting Information. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- GG-OLED. (n.d.). Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Google Patents. (2021). CN109952357B - Organic optoelectronic device and display device.
- Google Patents. (2022). CN115572275A - Composition for organic optoelectronic device.
-
PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from [Link]
- Google Patents. (1979). CA1053249A - Process for the synthesis of dibenzofuran.
- Google Patents. (2020). CN111095586A - Organic optoelectronic device and display device.
- Google Patents. (2019). CN109415625A - Compound for organic photoelectric device.
- Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Furan Derivatives Manufacturers, Suppliers. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Moustafa, G. O., et al. (2022). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules.
-
Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]
-
Jana, N., Nguyen, Q., & Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from a URL provided by the grounding tool.
- Google Patents. (2010). EP2259061A2 - Boronic acid derivatives.
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Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]
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Fakhfakh, M. A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
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physicochemical characteristics of dibenzofuran-3-boronic acid
An In-depth Technical Guide to the Physicochemical Characteristics of Dibenzofuran-3-boronic Acid
Introduction
Dibenzofuran-3-boronic acid is a specialized organic compound that has emerged as a critical building block in modern synthetic chemistry. Its rigid, planar dibenzofuran core functionalized with a reactive boronic acid moiety makes it an invaluable intermediate, particularly in the fields of pharmaceutical development and materials science.[1][2] As a derivative of dibenzofuran, a heterocyclic compound obtainable from coal tar, it provides a unique scaffold for creating complex molecular architectures.[3] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Molecular and Structural Properties
Dibenzofuran-3-boronic acid is characterized by a tricyclic aromatic system where two benzene rings are fused to a central furan ring. The boronic acid group [-B(OH)₂] is attached at the 3-position of this scaffold.
The presence of the boronic acid group makes the molecule a Lewis acid.[6] This acidity is fundamental to its reactivity, particularly its ability to form boronate esters and participate in transmetalation steps in cross-coupling reactions.[6]
Physicochemical Data Summary
The key physicochemical parameters of dibenzofuran-3-boronic acid are summarized below. It is important to note that several of these values are predicted based on computational models, as is common for specialized reagents.
| Property | Value | Source |
| Molecular Weight | 212.01 g/mol | [1][4] |
| Boiling Point | 438.5 ± 37.0 °C (Predicted) | [1] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.20 ± 0.30 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | [5] |
| LogP | 1.2658 | [5] |
Synthesis and Purification
The synthesis of aryl boronic acids, including dibenzofuran-3-boronic acid, is most commonly achieved through the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The following protocol describes a representative synthesis starting from 3-bromodibenzofuran.
Experimental Protocol: Synthesis of Dibenzofuran-3-boronic Acid
Causality: This procedure leverages a lithium-halogen exchange to create a nucleophilic aryl lithium species, which then attacks the electrophilic boron atom of the borate ester. The reaction must be conducted under anhydrous and anaerobic conditions because organolithium reagents are highly reactive towards water and oxygen.
Materials:
-
3-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen or argon inlet, dissolve 3-bromodibenzofuran (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-1.5 hours. The formation of the aryllithium intermediate is critical for the subsequent step.[7]
-
Borylation: To the cold solution, add trimethyl borate or triisopropyl borate (approx. 1.1-1.3 eq) dropwise.[7] The borate ester acts as the boron source. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-8 hours.[7]
-
Hydrolysis (Quenching): Cool the reaction mixture in an ice bath and slowly quench by adding 1 N HCl.[7] This step hydrolyzes the borate ester intermediate to the desired boronic acid. Stir vigorously for at least 3 hours.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer may be extracted with an organic solvent like ethyl acetate to recover any dissolved product. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by adding a non-polar solvent like hexane to precipitate the white solid product, which is then collected by filtration.[1][7]
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Spectroscopic Profile
While detailed spectral data requires experimental acquisition, the expected ¹H NMR spectrum of dibenzofuran-3-boronic acid would show characteristic signals for the aromatic protons on the dibenzofuran core. The signals would appear in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns determined by the substitution on the rings. [8]The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Handling, Storage, and Stability
Safety and Hazards:
-
Dibenzofuran-3-boronic acid is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][9]* Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. [10] Storage and Stability:
-
This compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). [1][9]* Boronic acids can undergo self-condensation (dehydration) to form boroxines (cyclic anhydrides). While this process is often reversible upon exposure to water, storing the compound in a dry, cool, and inert environment minimizes this degradation and ensures its reactivity for synthetic applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67286763, Dibenzo[b,d]furan-3-ylboronic acid. Available at: [Link]
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Biointerface Research in Applied Chemistry (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734328, Dibenzofuran-4-boronic acid. Available at: [Link]
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PubMed (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]
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Xingrui Pharma (n.d.). Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. Available at: [Link]
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Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 89903658, (3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid. Available at: [Link]
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ResearchGate. pK a values for boronic acids 1-7. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Dibenzofurans. Available at: [Link]
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Dibenzo[b,d]furan-3-ylboronic Acid: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,d]furan-3-ylboronic acid is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar dibenzofuran core, coupled with the reactive boronic acid moiety, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its molecular structure, properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutics and advanced electronic materials.
Molecular Structure and Formula
Dibenzo[b,d]furan-3-ylboronic acid is an organic compound featuring a central furan ring fused with two benzene rings. The boronic acid group [-B(OH)₂] is substituted at the 3-position of the dibenzofuran scaffold.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BO₃ | [1] |
| Molecular Weight | 212.01 g/mol | [1] |
| CAS Number | 395087-89-5 | [2] |
| IUPAC Name | Dibenzofuran-3-ylboronic acid | [1] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | Typically ≥98% | [3] |
The planar structure of the dibenzofuran core imparts thermal stability and unique electronic properties, which are highly desirable in the design of organic electronic materials.[5] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[6][7]
Synthesis and Characterization
Representative Synthetic Protocol (adapted from the 4-isomer)
Step 1: Lithiation of 3-Bromodibenzo[b,d]furan
In a flame-dried, three-necked flask under an inert argon atmosphere, 3-bromodibenzo[b,d]furan is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.[2] A solution of n-butyllithium in hexanes is then added dropwise, and the reaction mixture is stirred for a designated period to ensure complete lithium-halogen exchange.
Step 2: Borylation
Triisopropyl borate or trimethoxyborane is added to the reaction mixture at -78 °C.[2] The mixture is stirred for several hours, allowing the borate ester to form. The reaction is then gradually warmed to room temperature.
Step 3: Hydrolysis
The reaction is quenched by the addition of an aqueous acid, such as 1N hydrochloric acid, and stirred vigorously for several hours to hydrolyze the borate ester to the desired boronic acid.[2]
Step 4: Work-up and Purification
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Dibenzo[b,d]furan-3-ylboronic acid as a white to off-white solid.[2]
Characterization
While specific experimental spectroscopic data for Dibenzo[b,d]furan-3-ylboronic acid is not available in the provided search results, characterization of the analogous 1-nitrodibenzo[b,d]furan and 1-aminodibenzo[b,d]furan has been reported, providing insights into the expected spectral regions for the dibenzofuran core.[8] For a definitive structural confirmation, the following analytical techniques would be employed:
-
¹H NMR Spectroscopy: To determine the number and environment of the protons on the aromatic rings.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern. A search for the 2-isomer on PubChemLite shows a predicted monoisotopic mass of 212.06447 Da.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the O-H and B-O bonds of the boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Dibenzo[b,d]furan-3-ylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.[10]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The dibenzofuran scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer and antibacterial properties.[11][12] Dibenzo[b,d]furan-3-ylboronic acid serves as a crucial building block for the synthesis of these and other novel bioactive molecules. The Suzuki-Miyaura coupling allows for the efficient introduction of the dibenzofuran moiety into various molecular frameworks, facilitating the exploration of structure-activity relationships in drug discovery programs.[13]
Applications in Organic Electronics and Materials Science
The unique photophysical and electronic properties of the dibenzofuran core make it an attractive component for materials used in organic light-emitting diodes (OLEDs).[3][4] Dibenzo[b,d]furan-3-ylboronic acid is a key intermediate in the synthesis of host and emitter materials for OLEDs.[5] The rigidity and planarity of the dibenzofuran unit contribute to high thermal stability and efficient charge transport, while the ability to functionalize the core via Suzuki-Miyaura coupling allows for the fine-tuning of the material's emission color and efficiency.[3][4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with Dibenzo[b,d]furan-3-ylboronic acid. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, should be optimized for specific substrates.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Dibenzo[b,d]furan-3-ylboronic acid should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Solubility
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions has positioned it as a key intermediate in the development of novel pharmaceuticals and high-performance materials for organic electronics. This guide has provided a comprehensive overview of its structure, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.
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An In-depth Technical Guide to the Synthesis of Dibenzo[b,d]furan-3-ylboronic acid from 3-Bromodibenzofuran
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain Dibenzo[b,d]furan-3-ylboronic acid, a critical building block in medicinal chemistry and materials science. The primary focus is on the conversion of 3-Bromodibenzofuran into the target boronic acid. This document will delve into the mechanistic underpinnings of key chemical transformations, offer detailed experimental protocols, and discuss the significance of this compound in contemporary research and development. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic electronics.
Introduction: The Significance of Dibenzo[b,d]furan-3-ylboronic acid
The dibenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities.[1] The functionalization of this core structure, particularly with a boronic acid group, provides a versatile handle for constructing more complex molecular architectures through powerful cross-coupling reactions.[2] Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5) is a key intermediate in the synthesis of novel pharmaceuticals and advanced organic materials.[3][4] Its utility is most pronounced in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][5][6]
The applications of dibenzofuran derivatives are extensive and impactful:
-
Pharmaceutical Research: The dibenzofuran core is a key component in various drug candidates. The bromine atom at the 3-position of 3-Bromodibenzofuran serves as a reactive site for introducing diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic agents.[1] Boronic acids, in general, have seen a surge in interest within medicinal chemistry, with several boronic acid-containing drugs receiving FDA approval.[7][8][9]
-
Organic Electronics: Dibenzofuran derivatives are integral to the development of advanced materials for organic light-emitting diodes (OLEDs).[10][11] Their rigid, planar structure and rich electronic properties are highly desirable for creating efficient and stable host materials, emitters, and charge transport layers.[12][13] The ability to precisely functionalize the dibenzofuran core allows for the fine-tuning of electronic and photophysical properties.[12]
This guide will focus on two primary synthetic routes from 3-Bromodibenzofuran to Dibenzo[b,d]furan-3-ylboronic acid: the Lithiation-Borylation pathway and the Palladium-Catalyzed Miyaura Borylation.
Synthetic Strategies from 3-Bromodibenzofuran
The conversion of an aryl bromide, such as 3-Bromodibenzofuran, to the corresponding boronic acid is a fundamental transformation in organic synthesis. The choice of method often depends on the functional group tolerance, desired scale, and available resources.
Route 1: Lithiation-Borylation
This classic method involves a halogen-metal exchange followed by quenching with a boron electrophile. It is a powerful technique for the synthesis of aryl boronic acids.[14][15][16]
2.1.1. Mechanistic Overview
The reaction proceeds in three key steps:
-
Lithiation: 3-Bromodibenzofuran is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The organolithium reagent undergoes a halogen-metal exchange with the aryl bromide to form a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final Dibenzo[b,d]furan-3-ylboronic acid.
Caption: Lithiation-Borylation Synthetic Pathway.
2.1.2. Detailed Experimental Protocol
-
Materials and Reagents:
-
3-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M solution
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromodibenzofuran.
-
Dissolve the starting material in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
To the resulting aryllithium solution, add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M HCl solution. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford Dibenzo[b,d]furan-3-ylboronic acid as a white to off-white solid.[4]
-
2.1.3. Key Considerations and Causality
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical. Organolithium reagents are extremely reactive towards water and atmospheric oxygen.
-
Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the THF solvent and to ensure the stability of the aryllithium intermediate.
-
Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergo multiple additions of the aryllithium reagent, which would lead to the formation of undesired borinic and boronic acids.[17]
Route 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that offers a milder and often more functional group tolerant alternative to the lithiation-borylation route.[18][19][20]
2.2.1. Mechanistic Overview
The catalytic cycle of the Miyaura borylation generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the 3-Bromodibenzofuran, forming a palladium(II) intermediate.
-
Transmetalation: The boron reagent, typically bis(pinacolato)diboron (B₂pin₂), transmetalates with the palladium(II) complex. A base, such as potassium acetate (KOAc), is crucial for this step.[18]
-
Reductive Elimination: The desired Dibenzo[b,d]furan-3-ylboronate ester is reductively eliminated from the palladium center, regenerating the palladium(0) catalyst.
The resulting boronate ester can then be hydrolyzed to the boronic acid if desired, although pinacol esters are often stable enough to be used directly in subsequent Suzuki-Miyaura coupling reactions.[18]
Caption: Miyaura Borylation Catalytic Cycle.
2.2.2. Detailed Experimental Protocol
-
Materials and Reagents:
-
3-Bromodibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMSO, or toluene)
-
-
Procedure:
-
In a reaction vessel, combine 3-Bromodibenzofuran, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add the anhydrous solvent and degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (can range from a few hours to overnight), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product, Dibenzo[b,d]furan-3-ylboronate pinacol ester, can often be used directly in the next step or purified by column chromatography.
-
If the boronic acid is desired, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent mixture (e.g., THF/water).
-
2.2.3. Key Considerations and Causality
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction.[21] Catalysts like Pd(dppf)Cl₂ are often robust and effective for a wide range of aryl bromides.
-
Base Selection: A mild base like potassium acetate is typically used to avoid competing Suzuki coupling of the product.[18] Stronger bases can promote the undesired side reaction.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Dioxane and DMSO are common choices due to their ability to dissolve the reactants and their high boiling points.
Comparative Analysis of Synthetic Routes
| Feature | Lithiation-Borylation | Miyaura Borylation |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous | Elevated temperatures (80-100 °C), anhydrous |
| Reagents | Highly reactive organolithiums | Air- and moisture-stable reagents (B₂pin₂) |
| Functional Group Tolerance | Limited, incompatible with acidic protons and many electrophilic groups | Generally high, tolerates a wide range of functional groups[19] |
| Byproducts | Potential for over-alkylation of the borate ester | Generally cleaner, with inorganic salts as the main byproducts |
| Scalability | Can be challenging due to cryogenic requirements and handling of organolithiums | More readily scalable for industrial applications |
Applications in Suzuki-Miyaura Cross-Coupling
Once synthesized, Dibenzo[b,d]furan-3-ylboronic acid or its pinacol ester is a valuable coupling partner in the Suzuki-Miyaura reaction.[22] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the dibenzofuran core and various aryl or vinyl halides/triflates.[5][6] This methodology is widely employed in the synthesis of complex molecules for pharmaceuticals and organic electronics.[2][23]
Caption: Suzuki-Miyaura Coupling Application.
Conclusion
The synthesis of Dibenzo[b,d]furan-3-ylboronic acid from 3-Bromodibenzofuran is a critical transformation for accessing a wide range of complex organic molecules. Both the traditional lithiation-borylation and the modern palladium-catalyzed Miyaura borylation offer effective routes to this valuable intermediate. The choice of synthetic pathway will depend on the specific requirements of the research, including functional group compatibility, scale, and available expertise. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this important building block in their drug discovery and materials science endeavors.
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Miyaura borylation. Wikipedia. [Link]
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Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (8). PrepChem.com. [Link]
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Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress. [Link]
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Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Dibenzofuran Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES. [Link]
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Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
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3-Bromodibenzofuran: A Key Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. [Link]
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Innovating with Organic Chemistry: Dibenzofuran for Future Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron. [Link]
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THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. [Link]
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Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. [Link]
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A Technical Guide to Dibenzo[b,d]furan-3-ylboronic Acid: Synthesis, Application, and Core Principles for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Dibenzofuran Moiety
Dibenzo[b,d]furan-3-ylboronic acid is a specialized organic compound featuring a rigid, planar dibenzofuran core functionalized with a boronic acid group. Its significance in modern synthetic chemistry, particularly within pharmaceutical and materials science, cannot be overstated. The dibenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules. The addition of the boronic acid moiety transforms this stable core into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions.
Organoboron compounds are prized in synthetic chemistry for their versatile reactivity, stability, and relatively low toxicity.[1] Dibenzo[b,d]furan-3-ylboronic acid serves as a crucial intermediate, enabling the precise and efficient installation of the dibenzofuran unit into more complex molecular architectures.[2][3] This capability is fundamental in drug discovery, where rapid structural diversification and the synthesis of novel molecular entities are paramount for lead optimization and the development of new therapeutic agents.[4]
Core Properties and Characteristics
A comprehensive understanding of a reagent's physical and chemical properties is essential for its effective use in synthesis. The key properties of Dibenzo[b,d]furan-3-ylboronic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | dibenzo[b,d]furan-3-ylboronic acid | [5][6] |
| Synonyms | Dibenzofuran-3-boronic acid, 3-Dibenzofuranyl-boronic acid | [5] |
| CAS Number | 395087-89-5 | [6][7] |
| Molecular Formula | C₁₂H₉BO₃ | [5] |
| Molecular Weight | 212.01 g/mol | [5] |
| Appearance | Off-white to white solid/powder | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6][8] |
Synthesis Protocol: A Self-Validating Approach
The reliable synthesis of Dibenzo[b,d]furan-3-ylboronic acid is critical for its application. The most common and robust method involves a lithium-halogen exchange followed by borylation. This protocol is designed to be self-validating by incorporating precise controls over stoichiometry and temperature, which are crucial for minimizing side reactions and maximizing yield.
Experimental Workflow: Synthesis of Dibenzo[b,d]furan-3-ylboronic Acid
Caption: Workflow for the synthesis of Dibenzo[b,d]furan-3-ylboronic acid.
Step-by-Step Methodology
-
Reaction Setup : In a dry 300 mL three-necked flask under an argon atmosphere, dissolve 7.2 g of 3-bromodibenzofuran in anhydrous tetrahydrofuran (THF).
-
Expert Insight : The rigorous exclusion of atmospheric moisture is critical. Water will rapidly quench the highly basic organolithium intermediate, terminating the reaction. Anhydrous solvents and an inert atmosphere (Argon or Nitrogen) are mandatory.
-
-
Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 20 mL of a 1.6 M n-butyllithium solution in hexanes (1.1 equivalents) dropwise while stirring. Maintain the temperature and stir for 1 hour.[7]
-
Expert Insight : The low temperature stabilizes the aryllithium intermediate, preventing decomposition and side reactions such as reaction with the THF solvent. The use of a slight excess of n-BuLi ensures complete conversion of the starting material.
-
-
Borylation : While maintaining the temperature at -78°C, add 4.23 mL of trimethyl borate (1.3 equivalents) dropwise. Stir the reaction mixture for 2 hours at this temperature.[7]
-
Expert Insight : Trimethyl borate acts as the boron electrophile. It is added at low temperature to control the exothermic reaction with the highly reactive aryllithium species.
-
-
Hydrolysis and Work-up : Remove the cooling bath and allow the reaction to warm to room temperature. Add 200 mL of 1 N hydrochloric acid and stir vigorously for 3 hours.[7] Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Expert Insight : Acidic hydrolysis converts the initially formed borate ester into the desired boronic acid. Vigorous stirring ensures complete conversion.
-
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Add hexane to the resulting crude oil or solid to precipitate the product. Filter the suspension to collect the Dibenzo[b,d]furan-3-ylboronic acid as a white solid.[7] An approximate yield of 80% can be expected.[7]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of Dibenzo[b,d]furan-3-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4][9] This reaction's reliability, functional group tolerance, and the commercial availability of diverse boronic acids have cemented its use in pharmaceutical development.[4][10]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling Dibenzo[b,d]furan-3-ylboronic acid with a generic aryl halide (Ar-X).
-
Reagent Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Dibenzo[b,d]furan-3-ylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq).[11]
-
Expert Insight : The boronic acid is used in slight excess to drive the reaction to completion. The choice of catalyst and base is crucial and often requires optimization depending on the specific substrates. Carbonate bases are common due to their moderate strength and good solubility in mixed aqueous-organic solvent systems.
-
-
Solvent Addition and Degassing : Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[11] Degas the mixture again by bubbling argon or nitrogen through it for 15-20 minutes.
-
Expert Insight : The active Pd(0) catalyst is sensitive to oxidation. Removing dissolved oxygen from the solvent is essential to prevent catalyst deactivation and ensure a high-yielding reaction.
-
-
Reaction : Heat the mixture to a temperature between 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to yield the biaryl product.
Safety and Handling
Proper handling of organoboronic acids is essential for laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][15] Avoid contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere as specified by the supplier.[6][8][12] Boronic acids can be air-sensitive and may degrade over time.
-
Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[14][15] Do not dispose of down the drain.[15]
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid is a high-value synthetic intermediate whose utility is firmly established in the field of organic synthesis. Its robust synthesis and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to leverage this building block effectively in the creation of novel, complex molecules that can address pressing challenges in drug discovery and beyond.
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An In-depth Technical Guide on the Solubility and Stability of Dibenzo[b,d]furan-3-ylboronic acid
Introduction: The Pivotal Role of Dibenzo[b,d]furan-3-ylboronic acid in Modern Drug Discovery and Materials Science
Dibenzo[b,d]furan-3-ylboronic acid is a key building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures. Its rigid, planar dibenzofuran core and the versatile reactivity of the boronic acid moiety make it an indispensable reagent in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental to the synthesis of a wide range of compounds, from active pharmaceutical ingredients (APIs) to advanced materials for organic light-emitting diodes (OLEDs).[2]
The success of synthetic routes and the quality of the final products are intrinsically linked to the physical and chemical properties of the starting materials. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of Dibenzo[b,d]furan-3-ylboronic acid is not merely academic—it is a practical necessity for process optimization, impurity control, and ensuring the reproducibility of experimental results.
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Dibenzo[b,d]furan-3-ylboronic acid. We will delve into the theoretical underpinnings of its behavior, present field-proven methodologies for its characterization, and offer insights into its handling and storage to maintain its integrity.
I. The Molecular Architecture: Understanding the Physicochemical Landscape
The solubility and stability of Dibenzo[b,d]furan-3-ylboronic acid are dictated by the interplay of its two primary structural features: the large, hydrophobic dibenzofuran backbone and the hydrophilic, reactive boronic acid group.
-
The Dibenzofuran Core: This tricyclic aromatic system is characterized by its planarity and rigidity.[3] The extensive π-conjugation contributes to its notable thermal and chemical stability.[3][4] However, the dibenzofuran structure is largely nonpolar, which inherently limits its solubility in aqueous media. The core structure can also be susceptible to degradation under prolonged exposure to light.[5]
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the epicenter of the molecule's reactivity and a key determinant of its solubility profile. Boronic acids are Lewis acids, capable of forming reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.[6] This property can be exploited to enhance solubility in specific solvent systems. The -B(OH)₂ group is also responsible for the compound's susceptibility to certain degradation pathways, such as protodeboronation and the formation of cyclic anhydrides known as boroxines.[7][8]
The predicted pKa of Dibenzo[b,d]furan-3-ylboronic acid is approximately 8.20.[2][9] This indicates it is a weak acid, and its ionization state—and therefore its solubility—will be significantly influenced by the pH of the medium.
II. Solubility Profile: A Guide to Solvent Selection and System Design
While specific quantitative solubility data for Dibenzo[b,d]furan-3-ylboronic acid is not extensively published, we can infer its likely behavior from studies of analogous arylboronic acids, such as phenylboronic acid.[10][11][12]
General Solubility Trends for Arylboronic Acids:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran, 1,4-dioxane) and ketones (e.g., acetone, 2-butanone).[10][11][12]
-
Moderate Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform).[10][11][12]
-
Low to Very Low Solubility: Apolar hydrocarbons (e.g., hexane, toluene) and water.[10][11][12][13]
Table 1: Predicted Solubility of Dibenzo[b,d]furan-3-ylboronic acid in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | The oxygen atom in ethers can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid, facilitating dissolution. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The carbonyl oxygen can also act as a hydrogen bond acceptor, leading to good solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid. However, the large hydrophobic dibenzofuran core may limit solubility compared to simpler boronic acids. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity that can accommodate both the polar boronic acid group and the nonpolar dibenzofuran backbone. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor choices for solvating the polar boronic acid moiety. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These are highly nonpolar solvents and are unlikely to dissolve the compound to any significant extent. |
| Aqueous Solutions | Water, Buffers | pH-Dependent, Generally Low | Solubility in water is expected to be low due to the large hydrophobic surface area of the dibenzofuran ring system. Solubility will increase at higher pH as the boronic acid is deprotonated to the more soluble boronate anion. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These polar aprotic solvents are excellent at dissolving a wide range of organic compounds and are expected to be good solvents for this molecule. |
Experimental Protocol: Determining the Equilibrium Solubility of Dibenzo[b,d]furan-3-ylboronic acid
This protocol outlines a reliable method for determining the equilibrium solubility of the target compound in a given solvent system.
Objective: To quantify the solubility of Dibenzo[b,d]furan-3-ylboronic acid in a selected solvent at a specific temperature.
Methodology: The Shake-Flask Method (OECD Guideline 105)
-
Preparation: Add an excess amount of solid Dibenzo[b,d]furan-3-ylboronic acid to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the saturated solution to remove all solid particles. A 0.22 µm syringe filter is recommended.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant. This can be achieved using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for Equilibrium Solubility Determination.
III. Stability Profile: Navigating the Chemical Liabilities
The stability of Dibenzo[b,d]furan-3-ylboronic acid is a critical parameter for its storage, handling, and use in chemical reactions. Several degradation pathways can compromise its purity and reactivity.
Key Factors Influencing Stability:
-
Moisture: Arylboronic acids are susceptible to dehydration, forming cyclic trimetric anhydrides known as boroxines. This process is reversible in the presence of water. While boroxines are often competent in cross-coupling reactions, their formation can lead to inconsistencies in stoichiometry.
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of the corresponding phenol (3-hydroxydibenzofuran) and boric acid. This is an irreversible degradation pathway.
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom to yield the parent dibenzofuran. This can be promoted by acidic or basic conditions.
-
Light: The dibenzofuran core is known to be sensitive to prolonged exposure to light, which can lead to photodecomposition.[5]
-
Temperature: Elevated temperatures can accelerate all degradation pathways. The dibenzofuran core itself is thermally stable, but the boronic acid group is more labile.[4]
Recommended Storage and Handling
To mitigate degradation, Dibenzo[b,d]furan-3-ylboronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[9][14] It should be protected from light and moisture. When handling, it is advisable to work in a glovebox or under a blanket of inert gas, especially when dispensing small quantities.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Objective: To investigate the stability of Dibenzo[b,d]furan-3-ylboronic acid under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber (ICH Q1B).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, comparing them to an unstressed control sample. Mass spectrometry (LC-MS) should be used to identify the masses of any degradation products.
Caption: Forced Degradation Study Workflow.
Anticipated Degradation Products:
-
From Protodeboronation: Dibenzofuran
-
From Oxidation: 3-Hydroxydibenzofuran
-
From Dehydration: Dibenzo[b,d]furan-3-ylboronic acid boroxine (trimer)
IV. Analytical Methodologies for Quality Control
Robust analytical methods are essential for assessing the purity, solubility, and stability of Dibenzo[b,d]furan-3-ylboronic acid.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in solubility and stability studies. | A reversed-phase C18 column is typically suitable. An acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can help to suppress the ionization of the boronic acid and improve peak shape. A stability-indicating method must be able to resolve the parent compound from all potential degradation products.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products and unknown impurities. | Provides molecular weight information, which is crucial for elucidating the structures of degradation products formed during stability studies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of major impurities. | ¹H and ¹³C NMR are used for structural elucidation. ¹¹B NMR can be particularly useful for studying the boronic acid moiety and its interactions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis and confirmation of identity. | Can confirm the presence of key functional groups such as O-H (boronic acid), B-O, and aromatic C-H bonds.[15] |
V. Conclusion: A Framework for Success
Dibenzo[b,d]furan-3-ylboronic acid is a powerful tool in the arsenal of the modern chemist. However, its effective use is contingent upon a nuanced understanding of its physicochemical properties. This guide has provided a comprehensive framework for approaching the solubility and stability of this important building block. By leveraging the principles of arylboronic acid chemistry, employing robust analytical methodologies, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their starting material and the success of their synthetic endeavors. While quantitative data for this specific molecule remains to be fully elucidated in public literature, the predictive analysis and experimental protocols outlined herein offer a solid foundation for its practical application in research and development.
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A Technical Guide to the Theoretical Properties of Dibenzofuran Boronic Acid Isomers for Advanced Research
Abstract
Dibenzofuran is a privileged heterocyclic scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. When functionalized with a boronic acid group—a versatile handle for carbon-carbon bond formation and a key pharmacophore capable of forming reversible covalent bonds—the resulting dibenzofuran boronic acid (DBA) isomers become powerful building blocks for drug discovery and the design of organic electronic materials.[1][2] This guide provides a comprehensive overview of the theoretical properties of the four principal isomers of DBA. We delve into the computational methodologies required to elucidate their structural, electronic, and reactivity characteristics, explain the causality behind these theoretical choices, and connect the predicted properties to practical applications in pharmaceutical and materials research.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The strategic combination of the dibenzofuran core with the boronic acid functional group has created a class of molecules with significant potential. Dibenzofuran itself is a stable aromatic system whose derivatives are explored for a wide range of biological activities.[3] Boronic acids have revolutionized modern medicinal chemistry; since the FDA approval of the proteasome inhibitor Bortezomib in 2003, four additional boronic acid-containing drugs have entered the market, validating their utility as effective therapeutic agents.[4][5]
The unique characteristic of the boronic acid group is the empty p-orbital on the boron atom, which allows it to act as a Lewis acid and form coordinate covalent bonds with biological nucleophiles, a feature exploited in enzyme inhibitor design.[6] Furthermore, boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex organic molecules from simple precursors.[7]
The properties and reactivity of a dibenzofuran boronic acid molecule are not monolithic; they are critically dependent on the position of the boronic acid substituent on the aromatic framework. Understanding the distinct theoretical properties of each isomer is therefore paramount for rationally designing molecules with tailored characteristics, whether for optimizing drug-target interactions or fine-tuning the electronic properties of an organic semiconductor.[2] This guide focuses on the four primary positional isomers: dibenzofuran-1-boronic acid (1-DBA), 2-DBA, 3-DBA, and 4-DBA.
The Isomers of Dibenzofuran Boronic Acid
The dibenzofuran scaffold has four non-equivalent positions for monosubstitution on the aromatic rings, leading to four principal isomers of DBA. The numbering convention begins at the carbon adjacent to the heterocyclic oxygen atom.
Figure 1: The molecular structures of the four primary isomers of dibenzofuran boronic acid.
Of these, the 4-DBA isomer is the most widely studied and commercially available due to its utility as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and as a building block for complex pharmaceutical compounds.[7][8] However, the other isomers represent untapped potential for generating structural diversity and novel intellectual property.
Theoretical and Computational Framework
To compare the properties of the DBA isomers, in silico methods based on quantum mechanics are indispensable. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for molecules of this size, making it the method of choice for academic and industrial research.[9][10]
Experimental Protocol: Standard Workflow for DFT Analysis of DBA Isomers
This protocol outlines a self-validating system for the computational analysis of DBA isomers, grounded in methodologies frequently cited in the scientific literature for boronic acids and heterocyclic systems.[11][12][13]
Objective: To calculate the optimized geometry, electronic structure, and reactivity descriptors for each DBA isomer.
Methodology:
-
Initial Structure Generation:
-
Construct the 3D chemical structure of each isomer (1-DBA, 2-DBA, 3-DBA, 4-DBA) using a molecular builder (e.g., GaussView, Avogadro).
-
Ensure correct atom connectivity and initial stereochemistry, particularly for the planar dibenzofuran core and the trigonal planar B(OH)₂ group.
-
-
Geometry Optimization:
-
Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule on the potential energy surface.
-
Implementation: Submit the structure to a DFT calculation using a hybrid functional, such as B3LYP, and a Pople-style basis set like 6-311G(d,p). This level of theory is well-validated for organic molecules containing boron.[11][14] The calculation should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate aqueous conditions.[10]
-
Validation: Following optimization, a vibrational frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[9]
-
-
Calculation of Molecular Properties:
-
Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Key Outputs:
-
Energies of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electrophilic and nucleophilic sites.
-
Dipole Moment: Quantifies the overall polarity of the molecule.
-
Geometric Parameters: Key bond lengths (e.g., C-B, B-O) and dihedral angles.
-
-
-
Derivation of Reactivity Descriptors:
-
Causality: The HOMO and LUMO energies are not just abstract values; they can be used to calculate global reactivity indices that predict a molecule's behavior in chemical reactions.
-
Implementation: Using the calculated HOMO and LUMO energies, the following descriptors are derived based on Koopmans' theorem:[11]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Energy Gap (ΔE) = ELUMO - EHOMO
-
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
-
Global Hardness (η) = (ELUMO - EHOMO) / 2
-
Global Electrophilicity Index (ω) = μ² / (2η)
-
-
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An In-depth Technical Guide to the Safe Handling of Dibenzo[b,d]furan-3-ylboronic acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dibenzo[b,d]furan-3-ylboronic acid. As a specialized reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
Dibenzo[b,d]furan-3-ylboronic acid is a solid, polycyclic heteroaromatic organoboron compound.[2] Its utility as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established.[3] A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | dibenzo[b,d]furan-3-ylboronic acid | [4] |
| CAS Number | 395087-89-5 | [3][4][5] |
| Molecular Formula | C₁₂H₉BO₃ | [4][6] |
| Molecular Weight | 212.01 g/mol | [6] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere | [4] |
Hazard Identification and Toxicological Profile
A complete toxicological profile for Dibenzo[b,d]furan-3-ylboronic acid is not extensively documented. However, based on supplier safety data sheets and the known hazards of related arylboronic acids, a clear hazard profile can be established.[7]
2.1 GHS Classification
The compound is classified with the signal word "Warning" and is associated with the following hazard statements.[4][7]
| Hazard Code | Statement | Class | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [4] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | [4][7][8] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [4][7][8] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure | [4][7] |
2.2 Toxicological Insights
-
Irritation: The primary hazards are irritation to the skin, eyes, and respiratory system.[9] This is typical for many fine organic solids, where particulate matter can cause physical irritation and chemical reactivity can lead to inflammation.
-
Potential for Genotoxicity: Arylboronic acids as a class have been found to be weakly mutagenic in some microbial assays and may be considered potential genotoxic impurities (PGIs).[10] Therefore, when this compound is used in API synthesis, its levels in the final product must be carefully controlled and monitored.[10]
-
Dibenzofuran Moiety: The core dibenzofuran structure is a heterocyclic aromatic compound that can be mutagenic and toxic.[2] However, the U.S. Environmental Protection Agency (EPA) has classified the parent dibenzofuran as unclassifiable in terms of human carcinogenicity due to a lack of data.[2] It is prudent to treat all novel derivatives with a high degree of caution.
Risk Assessment and Engineering Controls
A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow should be implemented to minimize exposure and ensure a safe operating environment.
Caption: Risk Assessment and Control Workflow.
Engineering Controls: The primary engineering control for handling Dibenzo[b,d]furan-3-ylboronic acid powder is a certified chemical fume hood.[11][12] This is non-negotiable and serves two critical functions: it prevents the inhalation of fine particulates that can cause respiratory irritation, and it contains any potential spills within a controlled area.[9][12] Ensure the fume hood has adequate airflow and is free of clutter before beginning work.
Safe Handling and Personal Protective Equipment (PPE)
Proper PPE is the last line of defense against chemical exposure. The selection of PPE must be based on the identified hazards of skin, eye, and respiratory contact.
| PPE Category | Specification | Rationale | Source |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne dust particles and accidental splashes. | [9][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated. | [9][13] |
| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Protects skin from accidental spills and contact with contaminated surfaces. | [13] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is possible. | Minimizes the risk of inhaling irritant dust particles. | [9][13] |
Protocol 1: Weighing and Handling Solid Dibenzo[b,d]furan-3-ylboronic acid
-
Preparation: Designate a work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[14] Assemble all necessary equipment (spatula, weigh paper/boat, container for dissolution).
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully open the main container. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid generating dust by using slow, deliberate movements.[9][13] Keep the container opening away from your breathing zone.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel or dissolution solvent.
-
Closure: Tightly close the main container immediately after use to prevent absorption of moisture and air exposure.[13][15]
-
Post-Handling: Dispose of the weigh boat and any contaminated materials (e.g., gloves) into the designated hazardous waste container.[12]
-
Decontamination: Wipe down the spatula and the work surface within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[9]
Caption: Workflow for Safe Handling of Solid Compound.
Storage and Stability Considerations
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[4][11][15] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[15]
Stability: Organoboronic acids are susceptible to several decomposition pathways that can affect their purity and reactivity.
-
Boroxine Formation: Boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines.[16] This is often a reversible process but can complicate stoichiometry in reactions. Storing the compound in a dry environment minimizes this pathway.[16]
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[17] The stability of arylboronic acids to this process can vary.
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical to minimizing harm.
6.1 First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists. | [7][9][18] |
| Skin Contact | Remove all contaminated clothing. Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [7][9][18] |
| Eye Contact | Immediately flush eyes with plenty of clean, flowing water for at least 15 minutes, holding the eyelids open to ensure full rinsing. Seek immediate medical attention. | [7][9][18] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. | [7][9] |
6.2 Accidental Release (Spill) Measures
The response to a spill should be swift and methodical, prioritizing personal safety.
Caption: Emergency Spill Response Protocol.
Key Spill Response Steps:
-
Ensure Safety: Avoid breathing dust.[9] Ensure adequate ventilation.[9]
-
Containment: Prevent the powder from becoming airborne.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[9][19] Do not use water to clean up the bulk material as it may affect the disposal process.
-
Disposal: The collected waste must be disposed of as hazardous chemical waste.[15]
Waste Disposal
All waste containing Dibenzo[b,d]furan-3-ylboronic acid, including grossly contaminated PPE, spill clean-up materials, and empty containers, must be treated as hazardous waste.
Protocol 2: Waste and Container Disposal
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[14]
-
Solid Waste: Collect unused material and contaminated disposables in a clearly labeled, sealed, and durable hazardous waste container.[12][14]
-
Empty Containers:
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect this rinseate as hazardous waste. [12] Transfer it to a designated container for flammable liquid waste.
-
After rinsing and allowing it to air dry in a fume hood, deface the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic waste stream.[12]
-
-
Final Disposal: Arrange for pickup and disposal of all hazardous waste through your institution's certified EHS provider.[14]
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Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | CID 67286763 - PubChem. [Online]. Available: [Link]
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2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. [Online]. Available: [Link]
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A Comprehensive Technical Guide to the Storage and Handling of Dibenzo[b,d]furan-3-ylboronic Acid Powder
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters for the storage and handling of Dibenzo[b,d]furan-3-ylboronic acid powder. Adherence to these guidelines is paramount for ensuring the compound's integrity, stability, and performance in downstream applications, from organic synthesis to pharmaceutical research.
Introduction: The Significance of Dibenzo[b,d]furan-3-ylboronic Acid
Dibenzo[b,d]furan-3-ylboronic acid is a versatile organic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar dibenzofuran core, functionalized with a reactive boronic acid group, makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced electronic materials. Given its crucial role as a synthetic intermediate, maintaining the purity and stability of Dibenzo[b,d]furan-3-ylboronic acid powder is essential for reproducible and successful experimental outcomes.
Core Principles of Storage: Mitigating Inherent Instabilities
Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways that can compromise their integrity. The primary storage objective for Dibenzo[b,d]furan-3-ylboronic acid is to mitigate these inherent instabilities by controlling the environmental conditions.
Recommended Storage Conditions
For optimal stability, Dibenzo[b,d]furan-3-ylboronic acid powder should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the boronic acid moiety and the dibenzofuran core. |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes hydrolysis of the boronic acid and prevents physical caking of the powder.[2] |
| Light | Amber or Opaque Container | Protects against potential photolytic degradation, although this is a lesser concern compared to oxidation and hydrolysis. |
Several chemical suppliers explicitly recommend storing Dibenzo[b,d]furan-3-ylboronic acid in an inert atmosphere at 2-8°C.[3][4]
The Chemistry of Degradation: A Deeper Dive
Understanding the mechanisms of degradation is crucial for appreciating the importance of proper storage. For arylboronic acids like Dibenzo[b,d]furan-3-ylboronic acid, the two primary degradation pathways are oxidation and protodeboronation.
Oxidative Degradation: The boronic acid group is susceptible to oxidation, which can convert it into a hydroxyl group (a phenol) and boric acid.[5] This process is often mediated by reactive oxygen species.[6][7] The dibenzofuran ring itself can also undergo oxidative cleavage, though this typically requires more aggressive conditions or enzymatic activity.[5][8] Storing under an inert atmosphere directly counters this degradation pathway by excluding atmospheric oxygen.
Protodeboronation: This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][5] This process is often accelerated by the presence of moisture, heat, or certain metal catalysts.[5] For Dibenzo[b,d]furan-3-ylboronic acid, protodeboronation would result in the formation of dibenzofuran, an impurity that would be detrimental to subsequent cross-coupling reactions.
Hydrolysis and Trimerization: Boronic acids are known to be hygroscopic, meaning they readily absorb moisture from the air.[2] This absorbed water can facilitate protodeboronation and also lead to the formation of cyclic trimers known as boroxines through dehydration.[5] While this process is reversible, it complicates accurate weighing and stoichiometry in reactions. The physical manifestation of moisture absorption is caking of the powder, which can make handling difficult.[4][9]
The following diagram illustrates the key decision-making process for the proper storage of Dibenzo[b,d]furan-3-ylboronic acid powder.
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Methodological & Application
Application Notes & Protocols: The Utility of Dibenzo[b,d]furan-3-ylboronic Acid in Advanced OLED Synthesis
Foreword: The Architectural Significance of the Dibenzofuran Moiety
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and synthesis of robust, high-performance organic materials are paramount. The inherent properties of the molecular building blocks used dictate the ultimate efficiency, color purity, and operational lifetime of the final device. Dibenzo[b,d]furan-3-ylboronic acid (CAS: 395087-89-5) has emerged as a cornerstone intermediate in this field.[1][2] Its significance is rooted in the dibenzofuran core—a rigid, planar, and electron-rich heterocyclic system.
This unique structure imparts several critical advantages to OLED materials:
-
High Thermal Stability: The fused ring system provides excellent thermal and morphological stability, crucial for withstanding the thermal stress of the vacuum deposition process and device operation.[3][4]
-
High Triplet Energy (ET): Dibenzofuran possesses a high triplet energy level, making it an ideal building block for host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where it effectively prevents reverse energy transfer from the high-energy emitter to the host.[5][6]
-
Tunable Charge Transport: While inherently a good hole-transporting (p-type) moiety, it can be strategically combined with electron-transporting (n-type) units to create bipolar materials that facilitate balanced charge injection and recombination within the emissive layer, boosting device efficiency.[7][8]
This document serves as a technical guide for researchers and chemists, providing in-depth protocols and scientific rationale for the application of Dibenzo[b,d]furan-3-ylboronic acid in the synthesis of key OLED components.
Section 1: The Suzuki-Miyaura Coupling: A Gateway to Novel OLED Materials
Dibenzo[b,d]furan-3-ylboronic acid is primarily utilized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This powerful carbon-carbon bond-forming reaction allows for the precise and efficient linkage of the dibenzofuran core to various aromatic halides, enabling the construction of complex conjugated molecules tailored for specific functions within an OLED stack.[9]
The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[9][10]
Figure 1: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Synthesis of High-Performance Host Materials
Host materials are the matrix in which emitter dopants are dispersed. An ideal host must have a higher triplet energy than the emitter, good thermal stability, and bipolar charge transport characteristics to ensure efficient energy transfer and charge recombination.
Protocol 2.1: Synthesis of a Bipolar Host for Yellow Phosphorescent OLEDs
This protocol details the synthesis of a bipolar host material by coupling the p-type dibenzofuran unit with an n-type cyanofluorene unit. Such materials have demonstrated exceptional performance in yellow PhOLEDs.[7][8]
Target Molecule Example: 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile (1.0 eq), Dibenzo[b,d]furan-3-ylboronic acid (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Purge the flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture of Toluene (60 mL) and Ethanol (20 mL).
-
Add a degassed 2M aqueous solution of Potassium Carbonate (K₂CO₃) (30 mL, approx. 3.0 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer twice with Toluene or Ethyl Acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, typically using a hexane/dichloromethane solvent gradient to elute the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield a high-purity white powder.
-
Scientist's Note (Causality behind Choices):
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[9]
Base: K₂CO₃ is a moderately strong inorganic base, effective in activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]
Solvent System: The Toluene/Ethanol/Water biphasic system is standard for Suzuki reactions. Toluene solubilizes the organic reactants, while water dissolves the inorganic base, facilitating the reaction at the interface. Ethanol can act as a co-solvent to improve miscibility.[12]
| Device Performance Data: Dibenzofuran-Fluorene Bipolar Hosts | |
| Host Material | CF-2-BzF [7][8] |
| Emitter (Dopant) | [PO-01] (Yellow Emitter) |
| Max. Current Efficiency (cd/A) | 77.2 |
| Max. External Quantum Efficiency (%) | 25.3 |
| CIE Coordinates (x, y) at 1000 cd/m² | (0.50, 0.49) |
Section 3: Crafting Advanced Hole Transport Materials (HTMs)
The dibenzofuran moiety is increasingly used to design HTMs with high thermal stability and well-matched energy levels for efficient hole injection from the anode.[4][13] Cross-linkable HTMs are particularly valuable for solution-processed OLEDs and Quantum Dot LEDs (QLEDs), as they form robust, solvent-resistant films.[14]
Protocol 3.1: Synthesis of a Dibenzofuran-Carbazole Core for Cross-Linkable HTMs
This protocol outlines the synthesis of a core structure that can be further functionalized with vinyl groups for cross-linking. The combination of dibenzofuran and carbazole yields materials with excellent thermal properties and high hole mobility.[4][14]
Target Molecule Example: 2,8-bis(9H-carbazol-9-yl)dibenzo[b,d]furan
-
Reaction Setup:
-
To a dry Schlenk flask, add 2,8-dibromodibenzo[b,d]furan (1.0 eq), Carbazole (2.2 eq), Copper(I) Iodide (CuI) (0.2 eq), and Potassium Carbonate (K₂CO₃) (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Ligand Addition:
-
Add anhydrous 1,2-dichlorobenzene as the solvent.
-
Add N,N'-dimethylethylenediamine (DMEDA) (0.4 eq) as the ligand.
-
-
Reaction Execution:
-
Heat the reaction mixture to 180 °C under the inert atmosphere and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting dibromodibenzofuran is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The resulting crude solid is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Scientist's Note (Ullmann Condensation): This protocol utilizes the Ullmann condensation, a copper-catalyzed N-arylation reaction, which is highly effective for forming C-N bonds between aryl halides and amine-containing compounds like carbazole. The ligand (DMEDA) is crucial for stabilizing the copper catalyst and facilitating the reaction at a lower temperature than traditional Ullmann conditions.
The resulting core can then be halogenated and subsequently functionalized with vinyl groups via another cross-coupling reaction to produce a final cross-linkable HTM, such as KFP-V, which has shown outstanding performance in blue QLEDs.[14]
| Performance Data: Dibenzofuran-based Cross-linkable HTM | |
| HTM | KFP-V [14] |
| Hole Mobility (cm² V⁻¹ s⁻¹) | 2.0 x 10⁻³ |
| Device Type | Solution-Processed Blue QLED |
| Max. Luminance (cd/m²) | 31,432 |
| Max. External Quantum Efficiency (%) | 16.67 |
| Deep-Blue CIE Coordinates (x, y) | (0.15, 0.03) |
Section 4: Device Architecture and Integration
Materials synthesized using Dibenzo[b,d]furan-3-ylboronic acid can be integrated into various layers of an OLED device. A typical device architecture is fabricated by sequential thermal evaporation of the organic layers onto an ITO-coated glass substrate, followed by the cathode.
Figure 2: A typical multi-layer OLED device stack.
The high thermal stability of dibenzofuran-based materials ensures they can be sublimed cleanly under high vacuum without decomposition, leading to the formation of uniform, high-quality thin films essential for reliable and long-lasting OLED performance.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dibenzofuran Derivatives in Modern OLED Technology.
- The Role of Dibenzo[b,d]furan-3-ylboronic Acid in Advancing OLED Technology. (2025).
- Exploring Dibenzo[b,d]furan-3-ylboronic Acid: A Key OLED Intermediate.
- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence. (2025).
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. Sungkyunkwan University. (2020).
- Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. (2026).
- The Chemistry Behind Brilliance: Dibenzofuran-2-ylboronic Acid in OLEDs.
- Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material.
- Sourcing Dibenzo[b,d]furan-3-ylboronic Acid: A Guide for OLED Material Manufacturers.
- Zhang, X. et al. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. J Phys Chem Lett. (2025).
- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry.
- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. PubMed. (2024).
- Dibenzo[b,d]furan/thiophene-fused double boron-based multiresonance emitters with narrowband ultrapure green electroluminescence. Chemical Communications.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. (2025).
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central.
- Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. (2024).
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protocol for palladium-catalyzed coupling with Dibenzo[b,d]furan-3-ylboronic acid
An In-Depth Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling with Dibenzo[b,d]furan-3-ylboronic Acid
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzo[b,d]furan motif is a privileged heterocyclic structure frequently encountered in natural products, pharmaceuticals, and organic materials. Its rigid, planar geometry and unique electronic properties make it a valuable building block in drug discovery. Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-tumor, antibacterial, and antiviral properties.[1] The efficient construction of carbon-carbon bonds at specific positions of the dibenzofuran core is therefore a critical task for medicinal chemists and organic scientists.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming C-C bonds, particularly between sp²-hybridized carbon centers.[2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized modern organic synthesis.[4] This guide provides a detailed examination and a practical, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid with various aryl and heteroaryl halides, a key transformation for accessing novel, functionalized biaryl structures.
Understanding the Suzuki-Miyaura Reaction: Mechanism and Key Components
The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium catalyst, a base, and a suitable solvent system to couple an organoboron species (the nucleophile) with an organic halide (the electrophile).[2][4] A deep understanding of the catalytic cycle and the role of each component is paramount for troubleshooting and optimizing these reactions.
The Catalytic Cycle
The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The catalyst, an active Pd(0) species, is regenerated at the end of each cycle, allowing for low catalyst loadings.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halide bond of the electrophile (Ar¹-X). This step forms a square-planar 16-electron Pd(II) intermediate (Ar¹-Pd(II)-X).[4][6] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl. The use of sterically bulky and electron-rich phosphine ligands can accelerate this step, particularly for less reactive aryl chlorides.[7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. The base plays a critical role here. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then displaces the halide on the Pd(II) complex, and subsequently, the dibenzofuran moiety is transferred to the palladium, forming a diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²).[4][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[2][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection
-
Palladium Source (Precatalyst): While the active catalyst is Pd(0), air-stable Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often used as "precatalysts".[5][9] These are reduced in situ to Pd(0). Alternatively, using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes lead to more efficient reactions, as the in situ reduction step is bypassed.[9]
-
Ligands: Ligands are crucial for stabilizing the palladium center and modulating its reactivity.[10] For coupling with dibenzofuran boronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[7] The steric bulk promotes reductive elimination, while the electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of less reactive aryl chlorides.[7][10]
-
Base: The choice of base is critical and often requires screening. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4] K₃PO₄ is a moderately strong base that is effective in many cases. Cs₂CO₃ is a stronger, more soluble base that can be beneficial for challenging couplings. The base facilitates the formation of the boronate species, which is essential for the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are used to dissolve the organic reagents, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.[4][11] Thoroughly degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[4]
Application Protocol: Synthesis of 3-Aryl-dibenzo[b,d]furans
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid with a representative aryl bromide.
Materials and Equipment
-
Dibenzo[b,d]furan-3-ylboronic acid (CAS: 395087-89-5)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates and visualization system (UV lamp)
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Dibenzo[b,d]furan-3-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).[2]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add the degassed solvent system. A typical ratio is a 4:1 or 5:1 mixture of 1,4-dioxane and water.[2] The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-dibenzo[b,d]furan product.
Troubleshooting and Key Considerations
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, resulting in the formation of the parent dibenzofuran.[8][11] This can be minimized by using thoroughly dried and degassed solvents, maintaining a strict inert atmosphere, and avoiding overly harsh basic conditions or prolonged reaction times.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4] Meticulous degassing and maintaining an inert atmosphere are the best preventative measures.
-
Low Yields: If yields are low, consider screening different ligands, bases, or solvents (see table below). The reactivity of heteroaryl boronic acids can be highly sensitive to subtle changes in reaction conditions.[11] For less reactive aryl chlorides, a more active catalyst system, such as one employing a bulky biarylphosphine ligand (e.g., SPhos) with a stronger base (e.g., K₃PO₄), may be required.
Data Presentation: Typical Reaction Parameters
The following table summarizes representative conditions for the coupling of Dibenzo[b,d]furan-3-ylboronic acid with various aryl halides. These serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4-12 | Good to Excellent |
| Aryl Bromide | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8-16 | Good to Excellent |
| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100-110 | 12-24 | Moderate to Good |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12-24 | Variable |
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Retrieved from [Link]
-
(n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dibenzofuran derivatives. Retrieved from [Link]
-
Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Dibenzofuran-3-boronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Dibenzofuran-3-boronic Acid
Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, natural products, and functional materials.[1][2] Their unique stereochemical and electronic properties are pivotal to their biological activity and material function.[1] The synthesis of these compounds, therefore, is of critical importance to drug discovery and development professionals.[3] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[4][5][6] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][7]
Dibenzofuran-3-boronic acid is a particularly valuable reagent in this context. The rigid, planar dibenzofuran moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, making it a desirable scaffold in drug design.[8][9] This guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing dibenzofuran-3-boronic acid, with a focus on the practical application of the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key reaction parameters to empower researchers to successfully incorporate this versatile building block into their synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, dibenzofuran-3-boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step in the catalytic cycle.[4][5]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center. The presence of a base is essential for this step to occur.[11] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily transfers the dibenzofuranyl group to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of dibenzofuran-3-boronic acid with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.
Reagents and Materials
-
Dibenzofuran-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzofuran-3-boronic acid (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[6][14]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).[6]
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl compound.[15]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Critical Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a common and effective catalyst.[14] For more challenging substrates, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand can significantly improve yields and reaction rates.[7][12] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective.[12] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is essential for the transmetalation step.[13] Carbonates are commonly used and effective.[16] Cesium carbonate (Cs₂CO₃) is often more effective for less reactive substrates.[6] The choice of base can also influence the reaction by affecting the solubility of the reactants and intermediates.[4] |
| Solvent | Toluene, 1,4-dioxane, THF, DMF, often with water | The solvent system plays a critical role in solubilizing the reactants and catalyst.[16] Biphasic systems, such as toluene/water or dioxane/water, are frequently used and can enhance the reaction rate.[4][17] The use of water as a co-solvent is also advantageous for its low cost and environmental benefits.[18][19] |
| Leaving Group (on Ar-X) | I > Br > OTf >> Cl | The reactivity of the aryl halide is dependent on the leaving group. Aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides are generally less reactive and may require more specialized catalytic systems.[4] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction. This can be minimized by using a slight excess of the aryl halide and ensuring the reaction is properly degassed.[16]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene. Using a less protic solvent and a non-hydroxidic base can sometimes mitigate this issue.[20][21] The stability of boronic acids can be a concern, and in such cases, more stable derivatives like potassium trifluoroborate salts or MIDA boronates can be employed.[12][20]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds using dibenzofuran-3-boronic acid. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
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- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544–4568.
- Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54, 263–303.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633–9695.
- Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. J. Org. Chem.1998, 63, 461–470.
- Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis2004, 2004, 2419–2440.
- Tyrell, E.; Brookes, P. The synthesis and applications of Suzuki–Miyaura cross-coupling. Synthesis2004, 2004, 469–482.
- Molander, G. A.; Figueroa, R.
- Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Acc. Chem. Res.2000, 33, 314–321.
- Smith, G. B.; Dezeny, G. C.; Hughes, D. L.; King, A. O.; Verhoeven, T. R. Mechanistic studies of the Suzuki cross-coupling reaction. J. Org. Chem.1994, 59, 8151–8156.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
- Bringmann, G.; Mortimer, A. J. P.; Keller, P. A.; Gresser, M. J.; Garner, J.; Breuning, M. Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angew. Chem. Int. Ed.2005, 44, 5384–5427.
- Bedford, R. B.; Cazin, C. S. J. High-activity catalysts for the Suzuki coupling reaction of aryl chlorides. Chem. Commun.2001, 1540–1541.
- Wallow, T. I.; Novak, B. M. A general, highly efficient, palladium-catalyzed synthesis of poly(p-phenylene)s and poly(2,5-thienylene)s. J. Am. Chem. Soc.1991, 113, 7411–7412.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359–1470.
- Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling: When Boronic Acids Are Not the Reagents. Angew. Chem. Int. Ed.2006, 45, 4744–4746.
- Roughley, S. D.; Jordan, A. M.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki−Miyaura Coupling. Angew. Chem. Int. Ed.2013, 52, 7362–7370.
- Shaughnessy, K. H. Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chem. Rev.2009, 109, 643–710.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Res. Appl. Chem.2024, 14, 92.
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling Reaction. Fisher Scientific. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005, 127, 13938–13948.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. J. Org. Chem.2004, 69, 5578–5587.
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Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
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Dibenzo[b,d]furan-3-ylboronic acid. PubChem. [Link]
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Org. Lett.2009, 11, 3422–3425.
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Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018, 140, 10834–10844.
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Application Notes & Protocols: The Role of Dibenzo[b,d]furan-3-ylboronic Acid in Advanced Organic Electronic Materials
Abstract
The relentless pursuit of higher efficiency, greater stability, and enhanced performance in organic electronics has spotlighted the importance of molecular design. At the heart of this endeavor are versatile molecular scaffolds that serve as foundational building blocks. Dibenzo[b,d]furan stands out as a privileged core structure due to its exceptional thermal stability, high triplet energy, and rigid planarity. This guide provides an in-depth exploration of Dibenzo[b,d]furan-3-ylboronic acid (DBFBA), a critical synthetic intermediate that unlocks access to a new generation of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs). We will elucidate the causal relationship between the dibenzofuran moiety and material properties, provide detailed, field-tested protocols for synthesis and device fabrication, and present data-driven insights for researchers, chemists, and material scientists.
The Dibenzo[b,d]furan Scaffold: A Pillar of Modern Organic Electronics
The dibenzofuran (DBF) core is a five-ring aromatic system composed of two benzene rings fused to a central furan ring.[1] This architecture is not merely an arbitrary choice; it is a deliberate engineering decision rooted in fundamental chemical and physical principles that directly address key challenges in organic electronics.
Inherent Advantages of the DBF Core:
-
High Triplet Energy (T₁): The DBF unit possesses a high triplet energy level (~3.0 eV).[2][3] This is arguably its most critical feature for OLED applications. In phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material must have a higher triplet energy than the emissive dopant to prevent reverse energy transfer, which would otherwise quench the emission. This makes DBF-based hosts particularly vital for high-energy blue emitters.[2][4]
-
Excellent Thermal and Chemical Stability: The rigid, fused-ring structure imparts remarkable thermal stability to DBF-based materials.[5][6] This translates to longer operational lifetimes for devices, as the materials can withstand the heat generated during operation without degradation.
-
High Charge Carrier Mobility: The planarity of the DBF core facilitates efficient intermolecular π-π stacking in the solid state. This structural organization creates pathways for charge carriers (holes or electrons) to hop between molecules, leading to high charge mobility.[5][7] This property is essential for Hole Transport Materials (HTMs) and the charge-transporting hosts in OLEDs and OFETs.
-
Tunable Electronic Properties: The DBF core can be functionalized at various positions. Dibenzo[b,d]furan-3-ylboronic acid (CAS: 395087-89-5) is a premier example of a functionalized DBF derivative, engineered for synthetic versatility.[8][9] The boronic acid group is a perfect handle for the Suzuki-Miyaura cross-coupling reaction, allowing chemists to strategically attach other functional moieties (e.g., hole-transporting amines, electron-transporting triazines) to tailor the final material's electronic properties (HOMO/LUMO levels) for specific device architectures.[9][10]
Dibenzo[b,d]furan-3-ylboronic Acid: The Synthetic Gateway
DBFBA is the workhorse intermediate for incorporating the desirable DBF scaffold into larger, more complex functional molecules. Its primary role is to serve as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a cornerstone of modern organic synthesis due to its reliability, high functional group tolerance, and ability to form carbon-carbon bonds with precision.[11][12][13]
Caption: Suzuki-Miyaura coupling cycle using DBFBA.
The causality is clear: the base activates the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the dibenzofuran group to the palladium center (transmetalation), ultimately leading to the desired C-C bond formation.[11]
Application Focus: High-Performance OLED Host Materials
The challenge, particularly for blue OLEDs, is to find host materials that not only transport charge efficiently but also possess a high enough triplet energy to confine excitons on the guest emitter molecules.[2] DBFBA is an ideal precursor for designing such hosts.
Protocol 1: Synthesis of a Bipolar DBF-based Host Material
This protocol describes the synthesis of a representative bipolar host material, 3'-(dibenzo[b,d]furan-3-yl)-[1,1'-biphenyl]-3-carbonitrile , by coupling DBFBA with 3'-bromo-[1,1'-biphenyl]-3-carbonitrile. The biphenylcarbonitrile moiety serves as an electron-accepting unit, imparting electron transport character, while the DBF unit provides hole transport character and high triplet energy.
Materials & Reagents:
-
Dibenzo[b,d]furan-3-ylboronic acid (DBFBA) (1.0 eq)
-
3'-bromo-[1,1'-biphenyl]-3-carbonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Dibenzo[b,d]furan-3-ylboronic acid (e.g., 2.12 g, 10 mmol), 3'-bromo-[1,1'-biphenyl]-3-carbonitrile (e.g., 3.08 g, 11 mmol), and anhydrous potassium carbonate (e.g., 4.14 g, 30 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times. Causality Note: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Solvent Addition: Add 100 mL of anhydrous toluene and 20 mL of deionized water to the flask via syringe. The biphasic mixture ensures the dissolution of both organic reagents and the inorganic base.
-
Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst (e.g., 346 mg, 0.3 mmol) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 90-95 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product as a white solid. Further purification for device-grade quality can be achieved by temperature-gradient sublimation.
Performance Data & Material Properties
The strategic use of DBFBA allows for the synthesis of a wide range of materials. The table below summarizes typical properties of materials derived from the DBF core, illustrating its versatility.
| Material Class | Example Moiety Coupled to DBF | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Application | Key Performance Metric |
| Hole Transport Material (HTM) | Triphenylamine | -5.4 to -5.8 | -2.1 to -2.5 | > 2.8 | OLED, Perovskite Solar Cell | Hole Mobility: > 10⁻⁴ cm² V⁻¹ s⁻¹[5][7] |
| Bipolar Host Material | Phenyl-triazine | -5.9 to -6.2 | -2.7 to -3.1 | > 2.9 | Blue PhOLED/TADF OLED | EQE: > 20%[3] |
| Electron Transport Material (ETM) | Phenyl-anthracene | -6.0 to -6.3 | -2.8 to -3.2 | > 2.7 | OLED | Electron Mobility: > 10⁻⁵ cm² V⁻¹ s⁻¹[14] |
Note: Values are representative and can be finely tuned by molecular design.
Caption: Layered architecture of an OLED device.
Protocol 2: Fabrication of a Vacuum-Deposited OLED Device
This protocol outlines the fabrication of a standard OLED device using materials synthesized from DBFBA precursors. All steps must be performed in a cleanroom environment with high-vacuum deposition chambers.
Procedure:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking the vacuum.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick film of a DBF-based hole transport material (e.g., synthesized from DBFBA and a triarylamine). Deposition rate: 1-2 Å/s.
-
Emissive Layer (EML): Co-deposit the DBF-based host material and the phosphorescent or TADF emitter. For a typical phosphorescent OLED, use a 20 nm thick film with a doping concentration of 10% for the emitter. Host deposition rate: 1.8 Å/s; Emitter deposition rate: 0.2 Å/s. Causality Note: Co-deposition is crucial to disperse the emitter molecules within the host matrix, preventing concentration quenching which would drastically lower device efficiency.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick film of a DBF-based electron transport material. Deposition rate: 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick film of Lithium Fluoride (LiF). Deposition rate: 0.1 Å/s.
-
Cathode: Deposit a 100 nm thick film of Aluminum (Al). Deposition rate: 5-10 Å/s.
-
-
Encapsulation: Immediately following deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy resin. Causality Note: The organic materials and the reactive cathode are highly sensitive to moisture and oxygen. Encapsulation is non-negotiable for achieving stable, long-lasting device operation.
-
Characterization: Test the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the completed device.
Conclusion and Future Outlook
Dibenzo[b,d]furan-3-ylboronic acid is more than just a chemical; it is a strategic tool for molecular engineers. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable and versatile route to advanced organic electronic materials. The inherent properties of the dibenzofuran scaffold—high triplet energy, rigidity, and thermal stability—directly translate into improved performance and longevity for OLEDs and other organic electronic devices. As researchers continue to push the boundaries of material science, the rational design of new functional molecules built upon this robust framework will undoubtedly pave the way for the next generation of displays, lighting, and flexible electronics.
References
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PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Grybauskaitė, G., et al. (n.d.). DIBENZOFURAN HOST APPLICATION FOR BLUE THERMALLY ACTIVATED DELAYED FLUORESCENCE (TADF) OLEDS. Open Readings. Retrieved from [Link]
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Ye, F., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(6), 1208. Retrieved from [Link]
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Ye, F., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI. Retrieved from [Link]
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Wang, Z., et al. (2023). Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Chen, Y., et al. (2024). Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials. Journal of Materials Chemistry C. Retrieved from [Link]
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OLED Material. (n.d.). Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5. Retrieved from [Link]
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RSC Publishing. (2018). Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. RSC Advances. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Dibenzofuran Derivatives for Next-Generation Optoelectronic Materials. Retrieved from [Link]
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ResearchGate. (2022). Dibenzofuran-based Blue Hot Exciton Materials: Enabling High-Efficiency and Long-Lifetime Solution-Processed OLEDs. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. Retrieved from [Link]
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Nepal Journals Online. (2024). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. Retrieved from [Link]
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Nepal Journals Online. (2024). Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles. Journal of Nepal Physical Society. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and electro-optical properties of new conjugated hybrid polymers from EDOT end-capped dibenzothiophene and dibenzofuran. Retrieved from [Link]
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NSF Public Access Repository. (2015). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]
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ResearchGate. (2016). Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Retrieved from [Link]
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Kwong, J. (2023). Synthesis of furan-based molecule for organic electronics. Nanyang Technological University. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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ResearchGate. (2020). Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. Retrieved from [Link]
-
ResearchGate. (2022). Anthracene-dibenzofuran based electron transport type hosts for long lifetime multiple resonance pure blue OLEDs. Retrieved from [Link]
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Volyniuk, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 16(21), 6934. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling with Dibenzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibenzofuran Scaffolds
The dibenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products, pharmaceuticals, and organic electronic materials.[1][2][3] Its rigid, planar structure and unique electronic properties make it a valuable building block in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to functionalized dibenzofurans.[6][7] This is particularly true for the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.[8][9]
This document provides a comprehensive guide to the experimental setup for the Suzuki coupling of dibenzofuran boronic acids. It delves into the mechanistic underpinnings of the reaction to inform rational experimental design, offers detailed step-by-step protocols, and provides troubleshooting guidance for common challenges encountered with this class of substrates.
Mechanistic Insights: The "Why" Behind the Reagents
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[12][13] The choice of palladium source and, critically, the supporting ligand, can significantly influence the rate and success of this step. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this process, especially with less reactive aryl chlorides.[10][14]
-
Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process is not spontaneous and requires activation of the organoboron species by a base.[12][15][16] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[17][18] The choice of base is therefore critical and can significantly impact reaction rates and yields.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11] This step is often accelerated by the use of bulky ligands.[10]
The Catalytic Cycle Visualized
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.[10][12]
Experimental Protocol: Suzuki Coupling of 4-Dibenzofuranboronic Acid with an Aryl Bromide
This protocol provides a general starting point for the Suzuki coupling of dibenzofuran boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Equipment
-
4-Dibenzofuranboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle precatalyst)[10][14]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[15]
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[12][19]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical tools (TLC, LC-MS, NMR)
Reaction Parameters
The following table outlines a typical set of reaction conditions. These should be optimized for each specific substrate combination.
| Component | Molar Equivalents | Amount (for 1 mmol Aryl Bromide) | Notes |
| Aryl Bromide | 1.0 | 1.0 mmol | The limiting reagent. |
| 4-Dibenzofuranboronic acid | 1.1 - 1.5 | 1.1 - 1.5 mmol | A slight excess is often used to drive the reaction to completion.[20] |
| Palladium Catalyst | 0.01 - 0.05 | 1 - 5 mol% | Lower catalyst loadings are desirable for process chemistry.[21] |
| Base | 2.0 - 3.0 | 2.0 - 3.0 mmol | The choice of base can be critical; inorganic bases are common.[15] |
| Solvent | - | 5 - 10 mL | A mixture of an organic solvent and water is frequently used.[12] |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-dibenzofuranboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.[14]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki coupling.
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise. Below are common issues and potential solutions, particularly relevant for dibenzofuran substrates.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more robust precatalyst like a palladacycle.[10][14]- Ensure thorough degassing of the solvent and proper inert gas technique.[14]- Screen different solvent systems to improve solubility.[22][23]- Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[15] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Improve inert gas purging.[11]- Consider adding a reducing agent or using a Pd(0) source directly. |
| Protodeborylation | - Instability of the dibenzofuran boronic acid, especially under basic conditions | - Use milder bases (e.g., K₂CO₃, KF).[16]- Employ more active catalyst systems to accelerate the desired coupling over decomposition.[24]- Consider using boronic esters (e.g., pinacol esters) which can be more stable.[11] |
| Steric Hindrance | - Bulky substituents on either the dibenzofuran or the aryl halide | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and reductive elimination.[14][25] |
| Difficulty with Heteroaryl Halides | - Lewis basic heteroatoms can coordinate to and deactivate the palladium catalyst | - Use specialized ligands designed for heteroaryl couplings.[26][27][28]- Anhydrous conditions with specific borate additives may be beneficial.[26] |
Conclusion
The Suzuki-Miyaura cross-coupling is an invaluable tool for the synthesis of functionalized dibenzofuran derivatives. A rational approach to experimental design, grounded in a solid understanding of the reaction mechanism, is key to success. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can efficiently access a wide array of novel dibenzofuran-containing molecules for applications in drug discovery and materials science. This guide serves as a robust starting point, empowering scientists to navigate the intricacies of this powerful transformation.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
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Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (2020). Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005). Available at: [Link]
-
Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Available at: [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (2005). Available at: [Link]
-
(PDF) Medicinal active applications of Dibenzofuran derivatives - ResearchGate. (2022). Available at: [Link]
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Medicinal active applications of Dibenzofuran derivatives - ScienceIn Publishing. (n.d.). Available at: [Link]
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Medicinal active applications of Dibenzofuran derivatives - ResearchGate. (2022). Available at: [Link]
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Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2009). Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (2014). Available at: [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. (2021). Available at: [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Available at: [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (2018). Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - Semantic Scholar. (2020). Available at: [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. (2018). Available at: [Link]
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Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - ChemRxiv. (n.d.). Available at: [Link]
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Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (n.d.). Available at: [Link]
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ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (n.d.). Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (2009). Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]
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Dibenzo[b,d]furan-3-ylboronic Acid: A Versatile Building Block for the Synthesis of Complex Molecules
Introduction: The Strategic Importance of the Dibenzofuran Moiety
In the landscape of modern organic synthesis, the dibenzo[b,d]furan scaffold has emerged as a privileged structure, underpinning the architecture of a diverse array of functional molecules. From advanced materials for organic electronics to complex pharmacophores, the rigid, planar, and electron-rich nature of the dibenzofuran core imparts desirable photophysical and biological properties. Dibenzo[b,d]furan-3-ylboronic acid stands out as a key building block, offering a strategic handle for the construction of intricate molecular designs through powerful carbon-carbon bond-forming reactions.[1][2] This guide provides an in-depth exploration of the applications of Dibenzo[b,d]furan-3-ylboronic acid, with a focus on practical, field-proven protocols for its use in the synthesis of complex molecules.
The utility of this boronic acid derivative is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction provides a robust and versatile method for the formation of biaryl and heteroaryl structures, which are prevalent in a wide range of functional materials and biologically active compounds.
Core Applications in Complex Molecule Synthesis
The unique structural and electronic properties of the dibenzofuran moiety make Dibenzo[b,d]furan-3-ylboronic acid a valuable precursor in two major areas of research and development:
-
Organic Electronics, particularly Organic Light-Emitting Diodes (OLEDs): The dibenzofuran core provides excellent thermal stability and a high triplet energy, which are crucial for the longevity and efficiency of OLED devices.[3] By incorporating the dibenzofuran unit into host materials, emitters, and charge-transport layers, it is possible to fine-tune the optoelectronic properties of the resulting materials, leading to brighter, more efficient, and longer-lasting displays.[4]
-
Pharmaceutical and Medicinal Chemistry: The dibenzofuran scaffold is present in a number of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer and antibacterial properties.[5] Dibenzo[b,d]furan-3-ylboronic acid serves as a key intermediate for the synthesis of novel drug candidates, allowing for the strategic introduction of the dibenzofuran pharmacophore to explore structure-activity relationships.[6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, Dibenzo[b,d]furan-3-ylboronic acid) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Harnessing the Power of Dibenzo[b,d]furan-3-ylboronic Acid
The following protocols provide a starting point for the use of Dibenzo[b,d]furan-3-ylboronic acid in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-3-ylboronic Acid with an Aryl Bromide
This protocol is a representative procedure for the synthesis of a biaryl compound from Dibenzo[b,d]furan-3-ylboronic acid and an aryl bromide.
Materials:
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Dibenzo[b,d]furan-3-ylboronic acid, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Comparison of Palladium Catalysts
The choice of palladium catalyst and ligand can significantly impact the efficiency of the Suzuki-Miyaura coupling. The following table provides a comparative overview of common palladium catalyst systems and their typical performance in the coupling of aryl boronic acids with aryl halides. While this data is not specific to Dibenzo[b,d]furan-3-ylboronic acid, it serves as a useful guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 80-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 6-12 | 85-98 |
Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions. To ensure the trustworthiness and reproducibility of these experiments, it is crucial to adhere to the following best practices:
-
Reagent Quality: Use high-purity reagents and solvents. Dibenzo[b,d]furan-3-ylboronic acid should be of at least 98% purity.
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the palladium(0) catalyst. Ensure that the reaction is performed under a properly maintained inert atmosphere.
-
Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time and prevent the formation of byproducts.
-
Characterization: Thoroughly characterize the final product using standard analytical techniques (e.g., NMR, MS, and melting point) to confirm its identity and purity.
Conclusion: A Gateway to Molecular Complexity
Dibenzo[b,d]furan-3-ylboronic acid is a powerful and versatile building block that provides a reliable entry point for the synthesis of complex molecules with promising applications in materials science and medicinal chemistry. The Suzuki-Miyaura coupling, a robust and high-yielding reaction, allows for the strategic incorporation of the dibenzofuran moiety into a wide range of molecular architectures. By understanding the underlying mechanistic principles and adhering to best laboratory practices, researchers can effectively leverage this valuable synthetic tool to advance their research and development efforts.
References
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Cho, N. H., Lee, J. Y., & Kim, O. Y. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 3868–3873. [Link]
-
Deng, C., et al. (2013). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 52(4), 1324-1327. [Link]
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MySkinRecipes. (n.d.). Dibenzo[b,d]Furan-3-Ylboronic Acid. Retrieved January 7, 2026, from [Link]
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]
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MDPI. (2022). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibenzofuran-4-Boronic Acid in OLED Material Synthesis. Retrieved January 7, 2026, from [Link]
-
RSC Publishing. (2019). Novel hole blocking materials based on 2,6-disubstituted dibenzo[b,d]furan and dibenzo[b,d]thiophene segments for high-performance blue phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 7(4), 913-920. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved January 7, 2026, from [Link]
-
MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(6), 1259. [Link]
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MDPI. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 13(6), 1258-1265. [Link]
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RSC Publishing. (n.d.). Journal of Materials Chemistry C. Retrieved January 7, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermediate. Retrieved January 7, 2026, from [Link]
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catalyst systems for efficient coupling of Dibenzo[b,d]furan-3-ylboronic acid
An Application Guide to High-Efficiency Catalyst Systems for the Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-3-ylboronic acid
Abstract
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to advanced materials.[1][2] Its synthesis often relies on the strategic formation of carbon-carbon bonds, for which the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of highly efficient catalyst systems for the coupling of Dibenzo[b,d]furan-3-ylboronic acid with various (hetero)aryl halides. We delve into the causality behind experimental choices, present comparative data for leading catalyst systems, and provide detailed, validated protocols to ensure reproducible, high-yield outcomes.
Introduction: The Significance of the Dibenzo[b,d]furan Moiety
Dibenzo[b,d]furan and its derivatives are prevalent structural units in a wide array of biologically active compounds and functional materials.[4] Their planar, rigid structure and rich electronic properties contribute to their utility as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[5][6] In materials science, their inherent photophysical characteristics are exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
The efficient construction of substituted dibenzofurans is therefore a critical objective in modern synthetic chemistry. The Suzuki-Miyaura reaction offers a robust and versatile method for this purpose, allowing for the coupling of Dibenzo[b,d]furan-3-ylboronic acid with a diverse range of partners.[7] However, like many heteroaryl boronic acids, this substrate presents unique challenges, primarily the risk of competitive protodeboronation under basic reaction conditions.[8][9] The selection of a highly active catalyst system that promotes rapid C-C bond formation at low temperatures is paramount to overcoming this challenge and maximizing yield.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational catalyst selection and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
A key to success is ensuring that the rate of transmetalation and reductive elimination significantly outpaces the rate of boronic acid decomposition (protodeboronation).[9][12] This is achieved by using a catalyst system that is both highly active and promotes the desired pathway under mild conditions.
Catalyst System Selection: A Component-Based Analysis
The success of coupling Dibenzo[b,d]furan-3-ylboronic acid hinges on the judicious choice of four key components: the palladium source, ligand, base, and solvent. Modern catalysis has moved towards pre-formed, air-stable palladium precatalysts, which offer superior reproducibility over generating the active Pd(0) species in situ.[8]
Palladium Precatalysts & Ligands: The Heart of the Reaction
The ligand is arguably the most critical component, as it dictates the catalyst's activity, stability, and substrate scope. For challenging heteroaryl couplings, electron-rich, bulky monophosphine ligands, particularly dialkylbiaryl phosphines, are the state-of-the-art.[13] These ligands promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Buchwald Palladacycle Precatalysts (G2, G3, G4): These are highly robust and efficient precatalysts.[14] They incorporate bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos . The precatalyst structure allows for the clean and rapid generation of the active L-Pd(0) species under the reaction conditions. XPhos-based systems are often the first choice for heteroaryl couplings due to their high activity.[14]
-
PEPPSI™ Catalysts (e.g., PEPPSI-IPr): These Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complexes are also highly effective.[8] They feature a strongly donating N-heterocyclic carbene (NHC) ligand, which forms a very stable and active catalyst suitable for a broad range of substrates.
The Role of the Base and Solvent
-
Base: The base activates the boronic acid for transmetalation. An aqueous solution of a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.[8][10] K₃PO₄ is often preferred for sensitive substrates as it can lead to faster reaction rates and minimize side reactions.
-
Solvent: The solvent must be capable of dissolving the organic substrates while being compatible with the aqueous base. A mixture of an organic solvent and water is common. Popular choices include 1,4-Dioxane/H₂O, Tetrahydrofuran (THF)/H₂O, or Toluene/H₂O.[8][10] The solvent system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Recommended Catalyst Systems & Comparative Performance
Based on literature precedent for challenging heteroaryl boronic acids, the following catalyst systems are recommended for the coupling of Dibenzo[b,d]furan-3-ylboronic acid.[8][10][14][15]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) | Key Advantages |
| XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 1-2 | High activity, broad substrate scope, excellent for heteroaryl couplings.[8] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 1-2 | Very effective for sterically hindered substrates.[10] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60-80 | 2-3 | Air and moisture stable, operates at lower temperatures.[8] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Dioxane / H₂O | 100 | 2-5 | Cost-effective in situ generation, but can be less reproducible.[14] |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the described steps, particularly regarding the maintenance of an inert atmosphere, is critical for success.
Protocol 1: High-Activity Coupling using XPhos Pd G3
This protocol is the recommended starting point for coupling Dibenzo[b,d]furan-3-ylboronic acid with a representative aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4.0 mL, degassed)
-
Water (1.0 mL, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Dibenzo[b,d]furan-3-ylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol 2: Mild Conditions using PEPPSI-IPr
This protocol is advantageous for substrates that are particularly sensitive to high temperatures.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Dibenzo[b,d]furan-3-ylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), Dibenzo[b,d]furan-3-ylboronic acid (1.5 mmol), PEPPSI-IPr catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).[8]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed, anhydrous THF (5.0 mL) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction and perform the workup and purification as detailed in steps 5-8 of Protocol 1.[8]
Troubleshooting Guide
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere.
-
Cause: Insufficiently active catalyst system for the specific aryl halide (e.g., an aryl chloride).
-
Solution: Switch to a more active catalyst system like XPhos Pd G3. Increase reaction temperature or time.
-
-
Significant Protodeboronation (formation of Dibenzo[b,d]furan):
-
Cause: Reaction is too slow, allowing the side reaction to dominate. The base may be too strong or temperature too high.
-
Solution: Use a more active catalyst (e.g., XPhos Pd G3) to accelerate the desired coupling.[14] Consider a milder base or lower the reaction temperature.
-
-
Formation of Homocoupled Boronic Acid Byproduct:
-
Cause: Oxygen contamination can sometimes promote this side reaction.
-
Solution: Improve degassing and inert atmosphere techniques.
-
Conclusion
The efficient Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid is readily achievable through the rational selection of a modern, high-activity palladium catalyst system. Precatalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos Pd G3, provide a robust and reliable method for achieving high yields under relatively mild conditions, effectively minimizing the competing protodeboronation pathway. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently synthesize valuable dibenzofuran-containing molecules for a wide range of applications in medicine and materials science.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
-
Surry, D. S., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Lense, S., et al. (2021). Palladium-catalyzed prenylation of (hetero)aryl boronic acids. Tetrahedron Letters. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
-
Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters. Available at: [Link]
-
Al-Masum, M., & El-Hakam, S. A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. Available at: [Link]
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Application Notes and Protocols for the Use of Dibenzofuran Boronic Acids in Medicinal Chemistry Research
Introduction: The Rising Prominence of the Dibenzofuran Scaffold in Drug Discovery
The dibenzofuran moiety, a rigid, planar tricyclic aromatic system, is an increasingly important structural motif in medicinal chemistry.[1][2] Naturally occurring in a variety of sources from lichens to higher plants, dibenzofuran derivatives exhibit a remarkable breadth of biological activities.[1] These include potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique electronic and steric properties of the dibenzofuran core make it a privileged scaffold for the design of novel therapeutic agents, with several compounds currently in clinical trials for various diseases.[1]
The functionalization of this core is paramount to modulating its pharmacological profile. Among the synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for creating carbon-carbon bonds.[5][6] This reaction's success hinges on the availability of high-quality organoboron reagents. Dibenzofuran boronic acids, therefore, serve as critical building blocks, enabling medicinal chemists to couple the dibenzofuran scaffold with a wide array of other aromatic and heteroaromatic systems to generate libraries of novel drug candidates.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of dibenzofuran boronic acids in medicinal chemistry research, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and data presentation to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of Dibenzofuran Boronic Acids
The most common precursor for Suzuki-Miyaura coupling is dibenzofuran-4-boronic acid. Its synthesis typically begins with the corresponding bromodibenzofuran, which undergoes a lithium-halogen exchange followed by quenching with a borate ester.
Protocol 1: Synthesis of Dibenzofuran-4-Boronic Acid
This protocol details a common and effective method for the gram-scale synthesis of dibenzofuran-4-boronic acid from 4-bromodibenzofuran.
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Triisopropyl borate or Trimethyl borate
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Argon or Nitrogen gas (inert atmosphere)
-
Dry glassware (three-necked flask, dropping funnel, etc.)
Experimental Procedure:
-
Reaction Setup: In a dry 300 mL three-necked flask under an argon atmosphere, dissolve 4-bromodibenzofuran (7.4 g, 30 mmol, 1.0 eq) in 100 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33 mmol, 1.1 eq) dropwise via a syringe or dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the lithiated species.
-
Borylation: To the reaction mixture, add triisopropyl borate (7.6 mL, 33 mmol, 1.1 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 8 hours.
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 200 mL of 1 N HCl. Stir the biphasic mixture vigorously for 3 hours at room temperature to ensure complete hydrolysis of the borate ester.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: To the crude solid, add hexanes and stir to form a slurry. Filter the precipitated white solid and wash with cold hexanes to obtain dibenzofuran-4-boronic acid.
-
Yield and Characterization: A typical yield for this procedure is around 6.0 g (94%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
Dibenzofuran boronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the synthesis of complex biaryl and heterobiaryl structures. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reactions.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pjps.pk [pjps.pk]
- 8. jcsp.org.pk [jcsp.org.pk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with Dibenzo[b,d]furan-3-ylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Dibenzo[b,d]furan-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with dibenzo[b,d]furan-3-ylboronic acid is giving me very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic check of the core components is the first step. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere like Nitrogen or Argon.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the dibenzo[b,d]furan-3-ylboronic acid. Boronic acids can degrade over time, and heteroaromatic boronic acids, in particular, can be susceptible to protodeboronation.[1][2]
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong that it causes the degradation of your starting materials or the desired product.[1][3]
Q2: I'm observing a significant amount of a byproduct that appears to be dibenzofuran. What is happening and how can I prevent it?
A2: The formation of dibenzofuran is a strong indicator of protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom.[4] This is a common side reaction, especially with electron-rich heterocyclic boronic acids.[2] Here are some strategies to minimize this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use a Boronic Acid Surrogate: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[5][6] These derivatives can offer increased stability and release the boronic acid slowly under the reaction conditions.[5][7]
Q3: My starting materials are being consumed, but I'm seeing a lot of homocoupling of the dibenzo[b,d]furan-3-ylboronic acid. What causes this and how can I fix it?
A3: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.[1] The palladium catalyst can be oxidized by oxygen, leading to this undesired side reaction. To address this:
-
Thoroughly Degas Solvents: Ensure all solvents, including any water used in the reaction, are rigorously degassed. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Maintain a Strict Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire setup and reaction time.
Q4: I am struggling with a sterically hindered aryl halide partner for my dibenzo[b,d]furan-3-ylboronic acid. What conditions should I try?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki reaction, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[8]
-
Careful Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent like dioxane or THF is often a good starting point.
In-Depth Troubleshooting Guide
Symptom 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active and air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[1] | The Pd(0) species is the active catalyst. If the precatalyst is not efficiently reduced to Pd(0) or has decomposed, the catalytic cycle will not initiate.[1] |
| Inappropriate Ligand | For the dibenzofuran moiety, which is electron-rich, a ligand that promotes oxidative addition and reductive elimination is beneficial. Try bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos).[1] | The electronic and steric properties of the ligand have a profound impact on the efficiency of each step in the catalytic cycle. |
| Insufficient Base Strength | Switch to a stronger base. If you are using a mild base like K₂CO₃, consider trying K₃PO₄. | The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species.[3][9] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | The Suzuki coupling is often thermally dependent, and higher temperatures can increase the rate of all steps in the catalytic cycle.[10] |
| Poor Solubility | If your starting materials are not fully dissolved, try a different solvent system. A mixture of a polar aprotic solvent like dioxane or THF with water is a common starting point.[10][11] | For the reaction to proceed efficiently, all components must be in the same phase. Poor solubility can lead to slow reaction rates. |
Symptom 2: Significant Protodeboronation
The presence of dibenzofuran as a major byproduct points towards protodeboronation. Here’s a detailed approach to mitigate this issue:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Protic Sources | Switch to anhydrous solvents and use a dry base. | Protodeboronation is the protonolysis of the C-B bond, and water is the primary proton source in many Suzuki reactions.[1][4] |
| Base is Too Strong/Basic Conditions are Too Harsh | Use a milder base such as KF or Cs₂CO₃.[12] | The rate of protodeboronation is often pH-dependent and can be accelerated under strongly basic conditions.[7][13] |
| Inherently Unstable Boronic Acid | Convert the dibenzo[b,d]furan-3-ylboronic acid to a more stable derivative like its pinacol ester or form a diethanolamine adduct.[14][15][16] | These derivatives protect the boronic acid from premature decomposition and release it slowly into the reaction mixture, maintaining a low steady-state concentration.[5] |
| Prolonged Reaction Time at High Temperature | Use a more active catalyst system that allows for shorter reaction times and/or lower temperatures. | The longer the boronic acid is exposed to the reaction conditions, the more likely it is to undergo protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Dibenzo[b,d]furan-3-ylboronic acid
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), dibenzo[b,d]furan-3-ylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability
-
Dissolution: In a vial with a stir bar, dissolve the dibenzo[b,d]furan-3-ylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for low yield in Suzuki reactions.
References
- Masking Boronic Acids for Suzuki Coupling. YouTube, 2011.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar, 2025.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Protodeboron
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Optimization of reaction conditions a/b .
- Optimization of reaction conditions. a.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar, 2014.
- Failed suzuki coupling, any suggenstions? Reddit, 2024.
- Protodeboronation of (Hetero)
- Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD., 2025.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Role of a base in Suzuki-Miyaura reaction.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
- Diagnosing issues with a failed Suzuki coupling? Reddit, 2021.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- How to approach choosing reaction conditions for Suzuki? Reddit, 2024.
- The proposed mechanism for protodeboronation of arylboronic acids.
- How can I solve my problem with Suzuki coupling?
- Struggling with Suzuki Reaction. Reddit, 2024.
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dibenzofuran-3-Boronic Acid Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibenzofuran-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and rationalize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of the base and solvent in the Suzuki-Miyaura coupling of dibenzofuran-3-boronic acid?
Answer: The base and solvent are not merely reaction media; they are critical components that actively participate in and influence the catalytic cycle.
-
The Role of the Base: The primary function of the base is to activate the boronic acid. It reacts with dibenzofuran-3-boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻)[1][2][3]. This "ate" complex is significantly more reactive towards the palladium(II) center, facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium[4]. The choice and strength of the base can dictate the rate of this activation and, consequently, the overall reaction rate. However, excessively strong bases or prolonged reaction times can promote undesirable side reactions, most notably protodeboronation[5][6].
-
The Role of the Solvent: The solvent system performs several duties.[7][8][9] It must solubilize the aryl halide, the dibenzofuran-3-boronic acid, the palladium catalyst, and the base to varying degrees. The solvent's polarity can influence the stability of catalytic intermediates and transition states, sometimes even altering the rate-determining step or the active form of the catalyst.[10][11][12][13] For instance, polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[10][12] In many cases, a biphasic system (e.g., toluene/water or dioxane/water) is used to dissolve both the organic-soluble reagents and the inorganic base.[14]
Q2: I am observing significant protodeboronation of my dibenzofuran-3-boronic acid. How can I mitigate this?
Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common failure mode for heteroaromatic boronic acids, especially those sensitive to basic conditions.[5][15][16][17]
Here’s a systematic approach to minimize it:
-
Moderate the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are often excellent choices.[18] Fluoride sources like KF can also be effective, particularly if your substrate is sensitive to hydrolysis.[4][19]
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentyl glycol ester.[20][21] These are generally more resistant to premature protodeboronation and can be used under anhydrous conditions, though they still require a base for activation.[21][22]
-
Shorten Reaction Time & Lower Temperature: The longer the boronic acid is exposed to basic, aqueous conditions, the more likely it is to decompose.[19] Use a highly active catalyst/ligand system that allows for lower temperatures (e.g., 60-80 °C instead of >100 °C) and shorter reaction times.[15][23]
-
Consider Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a soluble organic base or a base like potassium trimethylsilanolate (TMSOK) can prevent the water-mediated decomposition pathway.[24]
Q3: My reaction is sluggish or stalls completely. What solvent and base adjustments should I consider?
Answer: A stalled reaction often points to issues with catalyst activity, reagent solubility, or insufficient reactivity.
-
Enhance Solubility: Poor solubility of starting materials is a frequent cause of low conversion.[19][25] If using a biphasic toluene/water system, consider switching to a more polar solvent like dioxane/water or DMF to better dissolve the boronic acid and base. Ensure vigorous stirring to maximize the interfacial area in biphasic mixtures.[6]
-
Increase Base Strength/Solubility: If a mild base like K₂CO₃ is ineffective, a stronger or more soluble base may be required. K₃PO₄ is a stronger base than K₂CO₃ and often improves rates. Cesium carbonate (Cs₂CO₃) is particularly effective, partly due to its higher solubility in many organic solvents.[18][26]
-
Screen Solvents: The choice of solvent can be complex and non-intuitive.[10][13] A solvent screening is often the most effective approach. Common and effective solvents for Suzuki couplings include THF, 1,4-dioxane, toluene, and DMF, often with water as a co-solvent.[7][9][27]
-
Check for Catalyst Inhibition: Heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[24][28] Using bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can often overcome this by favoring the desired catalytic cycle steps.[6]
Visualizing the Process
A clear understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting. The base and solvent play integral roles in the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data-Driven Selection: Bases and Solvents
The optimal conditions are highly substrate-dependent. Below is a summary to guide your initial screening efforts.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Type | Typical Conditions | Advantages & Considerations |
|---|---|---|---|
| K₂CO₃ | Mild Inorganic | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Good starting point; inexpensive. May be too weak for less reactive halides.[18][29] |
| K₃PO₄ | Moderate Inorganic | Toluene/H₂O or Dioxane/H₂O, 60-100 °C | Often more effective than carbonates, especially for challenging substrates.[18][23] |
| Cs₂CO₃ | Strong Inorganic | THF, Dioxane, or Toluene (often anhydrous), RT-100 °C | Highly effective due to its strength and solubility in organic solvents.[18][26] Can be expensive. |
| KF | Mild Inorganic | THF or Toluene, RT-80 °C | Useful for base-sensitive functional groups (e.g., esters) that might otherwise hydrolyze.[4][19] |
| Et₃N | Organic Amine | DMF or Acetonitrile, 80-110 °C | Generally less effective than inorganic bases for aryl-aryl couplings.[18][26] |
Table 2: Common Solvents and Systems for Suzuki-Miyaura Coupling
| Solvent System | Properties | Use Cases & Rationale |
|---|---|---|
| Toluene / H₂O | Biphasic, Non-polar organic | Standard for many couplings. Good for non-polar aryl halides but may poorly solubilize the boronic acid/base.[10] |
| 1,4-Dioxane / H₂O | Biphasic, Polar ether organic | Excellent general-purpose system. Dioxane's polarity helps dissolve reagents.[9][23] |
| THF | Polar Ether | Good for lower temperature reactions. Can be run anhydrously or with water.[7][30] |
| DMF / DMAc | Polar Aprotic | High boiling point, excellent solvating power. Useful for poorly soluble substrates but can be difficult to remove.[9][10] |
Troubleshooting Guide
When a reaction fails, a logical, step-by-step diagnosis is crucial.
Caption: Systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocol: Screening Base and Solvent for Dibenzofuran-3-Boronic Acid Coupling
This protocol outlines a parallel screening approach to efficiently identify optimal reaction conditions. It is essential to perform reactions under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Dibenzofuran-3-boronic acid (1.2 equivalents)
-
Your aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[18]
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 equivalents each)[18]
-
Solvents: 1,4-Dioxane, Toluene, THF
-
Degassed deionized water
-
Reaction vials with stir bars and septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions (Optional but Recommended): To ensure consistency, prepare stock solutions of your aryl halide and the catalyst/ligand mixture in a portion of the chosen organic solvent.
-
Array Setup: In a glovebox or under a positive flow of inert gas, arrange and label reaction vials for each condition to be tested (e.g., "K₂CO₃ in Toluene," "K₃PO₄ in Dioxane," etc.).
-
Add Solids: To each respective vial, add the aryl halide (or aliquot from stock solution), dibenzofuran-3-boronic acid, palladium catalyst, phosphine ligand, and the selected base.
-
Evacuate and Backfill: Seal each vial with a septum cap. Purge each vial by evacuating and backfilling with inert gas three times. This step is critical to remove oxygen, which can lead to catalyst deactivation and homocoupling.[6]
-
Add Solvents: Using a syringe, add the appropriate organic solvent followed by the degassed water to each vial to create a 4:1 or 5:1 organic:water ratio. For anhydrous reactions (e.g., with Cs₂CO₃ in THF), omit the water.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath with vigorous stirring. A typical starting temperature is 80 °C.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with a solvent like ethyl acetate, and analyze by TLC or LCMS to assess conversion.
-
Analysis: Compare the results across all conditions to identify the base and solvent system that provides the highest conversion to the desired product with the fewest byproducts. The identified optimal condition can then be scaled up.
References
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Arodes, F., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Chen, L., et al. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Nolan, S. P., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- Braga, A. A. C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- (2025). Troubleshooting low yield in 4-aminodibenzofuran Suzuki coupling. Benchchem.
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Chen, L., et al. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Denmark, S. E., et al. (n.d.).
- (n.d.). Screening of different bases for Suzuki coupling.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- (n.d.).
- (2025). Optimizing Suzuki Coupling with Dibenzofuran-4-Boronic Acid: A Procurement Perspective. Benchchem.
- (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
- Hayes, C. J., et al. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- (2014). How can I solve my problem with Suzuki coupling?
- Surry, D. S., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- (2024). Failed suzuki coupling, any suggenstions? Reddit.
- (2024). Struggling with Suzuki Reaction. Reddit.
- Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Yoneda Labs [yonedalabs.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Dibenzo[b,d]furan-3-ylboronic Acid Purification
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated support center for the purification of Dibenzo[b,d]furan-3-ylboronic acid (CAS 395087-89-5). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial building block in high purity. We will address common issues through a series of troubleshooting scenarios and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower your experimental choices.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems observed during the work-up and purification of crude Dibenzo[b,d]furan-3-ylboronic acid.
Q1: My crude NMR spectrum shows a significant amount of a non-polar impurity identified as dibenzofuran (the protodeborylated product). How can I effectively remove it?
A1: Cause & Solution
This is a classic issue arising from protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This can occur during the reaction work-up, especially under harsh acidic or basic conditions, or during prolonged heating. The key to separation is exploiting the acidic nature of your target compound, which the neutral dibenzofuran impurity lacks.
Recommended Protocol: Acid-Base Extraction
This method is highly effective for separating boronic acids from neutral or basic impurities. The boronic acid is converted to its water-soluble boronate salt under basic conditions, while the neutral dibenzofuran remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of Sodium Hydroxide (NaOH).[1] Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as the sodium boronate salt.
-
Separation of Impurity: Combine the aqueous layers. The organic layer, now containing the neutral dibenzofuran impurity, can be discarded. It's good practice to wash the combined aqueous layers once more with fresh EtOAc to remove any residual neutral impurity.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1N Hydrochloric Acid (HCl) until the pH is acidic (pH ~2-3).[2] The Dibenzo[b,d]furan-3-ylboronic acid will precipitate out as a solid.
-
Isolation: Extract the precipitated product back into a fresh portion of EtOAc (3x).
-
Final Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Q2: My crude product is a sticky oil or gum that refuses to crystallize. What are my options?
A2: Cause & Solution
Oiling out during crystallization is common when significant impurities are present, which disrupt the crystal lattice formation. The goal is to either induce crystallization by removing some impurities first or to switch to a non-crystallization-based purification method.
Option 1: Trituration Trituration can be a surprisingly effective intermediate step. It involves washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Procedure: Place the oil in a flask and add a small volume of a non-polar solvent like cold hexanes or a mixture of hexanes and a small amount of ether.[3] Use a spatula to scratch the flask walls or sonicate the mixture. This can break up the oil and wash away soluble impurities, often inducing solidification of the product.[3]
Option 2: Convert to Boronate Ester If the free boronic acid is problematic, converting it to a more stable and crystalline pinacol boronate ester for purification is a robust strategy. The ester can be purified via chromatography and then hydrolyzed back to the boronic acid if needed.
Option 3: Chromatography (with caution) If crystallization and trituration fail, chromatography is the next logical step. However, standard silica gel can be problematic. (See Q3 for details).
Q3: I'm attempting silica gel chromatography, but my product is either streaking badly down the column or seems to be irreversibly stuck. What is happening?
A3: Cause & Solution
This is a well-documented issue with boronic acids on standard silica gel.[3] The silica surface is covered in acidic silanol groups (Si-OH), which can interact strongly with the Lewis acidic boron atom of the boronic acid. This can lead to decomposition (protodeboronation) or irreversible adsorption.
Troubleshooting Strategies:
-
Switch Stationary Phase:
-
Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica, as it lacks the strong acidity of silica gel.[4]
-
Reverse-Phase (C18): This is often a successful strategy. The separation occurs based on polarity differences in a different way. A typical mobile phase would be a gradient of acetonitrile/water or methanol/water.[3]
-
-
Modify the Silica Gel:
-
Boric Acid Impregnation: Pre-saturating the silica gel with boric acid can effectively mask the active sites on the silica, leading to much-improved chromatography for boronic esters.[5] This technique may also be adapted for boronic acids.
-
Use of Modifiers in Eluent: Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape by competing for the active sites on the silica gel.[4] However, this should be used cautiously as it can also promote decomposition.
-
Workflow: Choosing the Right Chromatographic Method
Caption: Decision tree for chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification strategy for crude Dibenzo[b,d]furan-3-ylboronic acid?
A1: For a typical crude product from synthesis (e.g., via lithiation of bromodibenzofuran followed by quenching with a borate ester), a combination of acid-base extraction followed by recrystallization is the most robust and scalable initial strategy.[1][2] The extraction removes non-acidic impurities, and the subsequent recrystallization removes closely related acidic impurities and baseline contaminants.
Q2: What are the common impurities I should anticipate in my crude product?
A2: Be prepared to identify and remove the following:
-
Protodeboronation Product: Dibenzofuran, the most common impurity.[6]
-
Boronic Anhydride (Boroxine): A trimeric, cyclic anhydride formed by the dehydration of three boronic acid molecules. This often appears as a broad peak in NMR and can complicate purification.
-
Starting Materials: Unreacted 3-bromodibenzofuran or related organometallic precursors.[2]
-
Homocoupling Products: Biphenyl-type structures formed from the starting material.
Diagram: Formation of Boronic Anhydride Impurity
Caption: Dehydration of boronic acid to its boroxine.
Q3: Which solvent systems are recommended for recrystallizing Dibenzo[b,d]furan-3-ylboronic acid?
A3: Finding the right solvent system is often empirical. However, based on the aromatic and polar nature of the molecule, here is a good starting point for screening.
| Solvent System Type | Examples | Rationale |
| Single Solvent | Hot Ethanol, Acetonitrile | Good for compounds with moderate polarity.[7] |
| Two-Solvent (Antisolvent) | Dissolve in minimal hot Acetone or Ethyl Acetate, then slowly add Hexane until cloudy.[3] | The product is soluble in the polar solvent when hot but crashes out upon cooling and the addition of the non-polar antisolvent. |
| Aqueous Mixture | Hot Water/Ethanol or Water/Acetonitrile | Can be effective if the compound has sufficient water solubility at high temperatures.[7] |
Pro-Tip: Perform small-scale solvent screening in vials before committing your entire batch.[3]
Q4: How should I store the purified Dibenzo[b,d]furan-3-ylboronic acid to ensure its stability?
A4: Boronic acids are susceptible to dehydration to form boroxines and can degrade over time. For optimal stability, store the purified, dry solid:
-
Under an inert atmosphere (Argon or Nitrogen).
-
At low temperature (2-8 °C is recommended).[8]
-
Protected from light.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
ChemicalBook. (2023). dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
-
Reddit r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com.
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids.
-
Reddit r/chemistry. (2015). Purification of boronic acids?
-
Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help!
-
PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid.
-
MySkinRecipes. (n.d.). Dibenzo[b,d]Furan-3-Ylboronic Acid.
-
ChemScene. (n.d.). Dibenzo[b,d]furan-1-ylboronic acid.
-
Sigma-Aldrich. (n.d.). dibenzo[b,d]furan-3-ylboronic acid.
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- 8. dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5 [sigmaaldrich.com]
Technical Support Center: Byproduct Identification in Dibenzo[b,d]furan-3-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzo[b,d]furan-3-ylboronic acid. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of byproducts in reactions involving this versatile reagent. Our focus is to provide not just protocols, but the underlying scientific principles to empower you in your experimental work.
Dibenzo[b,d]furan-3-ylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of complex molecules with applications in pharmaceuticals and materials science.[1][2][3] However, like many boronic acids, its reactions are not always perfectly selective and can be accompanied by the formation of undesired byproducts. Understanding and controlling these side reactions is critical for achieving high yields of the desired product and ensuring its purity.
This guide is structured to address the most common challenges encountered in the lab, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with Dibenzo[b,d]furan-3-ylboronic acid?
A1: The primary byproducts in reactions involving Dibenzo[b,d]furan-3-ylboronic acid, especially in Suzuki-Miyaura coupling, are typically the result of two main side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of the parent arene, dibenzo[b,d]furan.[4][5][6][7][8] This side reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures.[4][6][7]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl, in this case, 3,3'-bi(dibenzo[b,d]furan). This can occur through the coupling of two molecules of the boronic acid, often catalyzed by the palladium catalyst, especially in the presence of oxygen.[9][10][11]
Q2: What is the mechanism behind protodeboronation and how can I minimize it?
A2: Protodeboronation of arylboronic acids can proceed through different mechanisms depending on the reaction conditions.
-
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid is converted to the more reactive boronate anion. This species can then be protonated by a proton source in the reaction mixture (e.g., water), leading to the cleavage of the C-B bond.[4][6]
-
Acid-Promoted Protodeboronation: In acidic media, protonation of the boronic acid can also facilitate the cleavage of the C-B bond.[7][8]
Mitigation Strategies:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can significantly reduce protodeboronation by minimizing the availability of proton sources.
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases are sometimes preferred.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect the C-B bond from premature cleavage.[6]
Q3: How does homocoupling occur and what are the best ways to prevent it?
A3: Homocoupling of arylboronic acids in palladium-catalyzed reactions is often initiated by the presence of oxygen.[9][11] The mechanism can involve the formation of a palladium-peroxo complex which then reacts with the boronic acid.[9][10][11] Copper salts, sometimes used as additives, can also promote homocoupling.[12]
Prevention Strategies:
-
Degassing: Thoroughly degassing the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent is crucial to remove dissolved oxygen.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the rate of homocoupling. Some ligands are better at promoting the desired cross-coupling over homocoupling.
-
Control of Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction.
-
Avoidance of Copper Additives: If not essential for the desired transformation, avoiding the use of copper salts can minimize homocoupling.[12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to byproducts in your reactions.
Problem 1: Significant formation of dibenzo[b,d]furan is observed in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Presence of water or other protic impurities. | Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents. |
| Inappropriate base. | Consider using a weaker, non-nucleophilic base. Screen different bases to find the optimal one for your specific reaction. |
| Prolonged reaction time or high temperature. | Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Attempt the reaction at a lower temperature. |
| Hydrolysis of the boronic acid during workup. | Minimize contact with aqueous acidic or basic solutions during the workup. A quick extraction and drying procedure is recommended. |
Problem 2: The major byproduct is the homocoupled 3,3'-bi(dibenzo[b,d]furan).
| Potential Cause | Troubleshooting Steps |
| Presence of oxygen in the reaction vessel. | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst-mediated homocoupling. | Experiment with different palladium catalysts and phosphine ligands. Some ligands can suppress the homocoupling pathway. |
| Reaction stoichiometry. | Optimize the ratio of the coupling partners. Sometimes a slight excess of one reagent can favor the desired cross-coupling. |
Workflow for Byproduct Identification
The following workflow outlines a systematic approach to identifying unknown byproducts in your reaction.
Caption: A typical workflow for the identification and characterization of reaction byproducts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Byproducts
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Dibenzo[b,d]furan-3-ylboronic acid (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., toluene/water or dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Techniques for Byproduct Identification
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and get a preliminary idea of the number of components in the mixture. Boronic acids and their derivatives can be visualized using specific stains.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the reaction mixture and obtaining their mass-to-charge ratios (m/z). This information is crucial for proposing the molecular formulas of the byproducts.[15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isolated byproducts.[19][20] Comparing the spectra with known compounds or using 2D NMR techniques can help in assigning the structure.
Visualizing Byproduct Formation Pathways
The following diagrams illustrate the main pathways leading to the formation of common byproducts.
Caption: Major side reactions in Dibenzo[b,d]furan-3-ylboronic acid chemistry.
By understanding the mechanisms of byproduct formation and implementing the preventative measures outlined in this guide, researchers can significantly improve the efficiency and purity of their reactions involving Dibenzo[b,d]furan-3-ylboronic acid.
References
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cazin, C. S. J., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Available at: [Link]
-
Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Buss, J. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cazin, C. S. J., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Vummaleti, S. V. C., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics. Available at: [Link]
- Sureshbabu, P., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Journal of Saudi Chemical Society.
-
Raju, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
- Li, Y., et al. (2020). Mass spectra for the Suzuki cross-coupling reaction between...
-
Westcott, S. A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
-
Morken, J. P., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Available at: [Link]
- Ferandin, C., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules.
-
NINGBO INNO PHARMCHEM CO.,LTD. Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. Available at: [Link]
- Singh, A., et al. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
-
Wang, D., & Wolf, C. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Journal of the American Chemical Society. Available at: [Link]
- Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
MySkinRecipes. Dibenzo[b,d]furan-3-ylboronic acid. Available at: [Link]
-
PubChem. Dibenzo[b,d]furan-3-ylboronic acid. Available at: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
Porphyrin Systems. dibenzo[b,d]furan-3-ylboronic acid. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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improving the stability of Dibenzo[b,d]furan-3-ylboronic acid in solution
Welcome to the technical support center for Dibenzo[b,d]furan-3-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the stability of this reagent in solution. By understanding the underlying chemical principles, you can significantly improve the efficiency, reproducibility, and success of your synthetic endeavors.
Introduction: The Challenge of Boronic Acid Stability
Dibenzo[b,d]furan-3-ylboronic acid is a valuable building block in organic synthesis, particularly for constructing complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, like many boronic acids, it is susceptible to degradation in solution, which can lead to diminished reaction yields, inconsistent results, and the formation of difficult-to-remove impurities.[3][4] The primary culprits behind this instability are protodeboronation and oxidation .[3][5]
This guide provides a structured approach to troubleshooting and mitigating these stability issues through a series of frequently asked questions (FAQs) and in-depth technical protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate concerns regarding the stability of Dibenzo[b,d]furan-3-ylboronic acid.
Q1: My Suzuki-Miyaura reaction with Dibenzo[b,d]furan-3-ylboronic acid is giving low yields. How do I know if reagent instability is the problem?
A1: Low yields are a classic symptom of boronic acid degradation. The most common side-product to look for is dibenzo[b,d]furan, the result of protodeboronation where the C-B(OH)₂ bond is replaced by a C-H bond.[3][6]
-
Diagnostic Check: Analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a significant peak corresponding to the mass of dibenzo[b,d]furan is a strong indicator that your boronic acid is degrading before or during the reaction.
-
Other Signs: Inconsistent results between batches, the need to use a large excess of the boronic acid, and the formation of homocoupled byproducts can also point towards stability issues.[3]
Q2: What is protodeboronation and why is it happening to my Dibenzo[b,d]furan-3-ylboronic acid?
A2: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, which is often water, especially under basic conditions typical for Suzuki couplings (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃).[6][7][8] The rate of this process is highly pH-dependent.[6][7][9] For most arylboronic acids, the reaction proceeds through the more reactive boronate anion ([ArB(OH)₃]⁻), which forms at higher pH.[9][10]
Q3: Can I just add more boronic acid to compensate for the degradation?
A3: While using an excess of the boronic acid is a common tactic, it is not an ideal solution.[11] This approach is not atom-economical and can lead to higher levels of impurities derived from the boronic acid, complicating purification. A more robust strategy is to prevent the degradation from occurring in the first place.
Q4: How does oxidation affect my boronic acid?
A4: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air (oxygen) or other oxidizing agents, converting the boronic acid to the corresponding phenol (dibenzo[b,d]furan-3-ol).[3][5] This process can be accelerated by heat and certain metal catalysts. While often less rapid than protodeboronation under typical coupling conditions, it can be a significant issue during storage or in solution over extended periods.
Q5: What is the best way to store Dibenzo[b,d]furan-3-ylboronic acid, both as a solid and in solution?
A5:
-
Solid Storage: As a solid, Dibenzo[b,d]furan-3-ylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended) and protected from light.[12] This minimizes both oxidative and hydrolytic degradation over time.
-
Solution Storage: Storing boronic acids in solution for extended periods is generally not recommended. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dioxane or THF) and store it under an inert atmosphere in a refrigerator. Prepare solutions fresh whenever possible.
Q6: I've heard about boroxines. Are they a problem?
A6: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3] While this process is often reversible upon addition of water, it complicates accurate weighing and stoichiometry calculations. Storing the boronic acid in a desiccated environment helps to minimize boroxine formation.
Part 2: Troubleshooting and Mitigation Guides
This section provides detailed strategies and protocols to enhance the stability of Dibenzo[b,d]furan-3-ylboronic acid in your experiments.
Guide 1: Optimizing Reaction Conditions to Minimize Protodeboronation
The choice of base, solvent, and temperature can dramatically impact the rate of protodeboronation.
-
Base Selection: While strong bases are often used to promote the Suzuki-Miyaura catalytic cycle, they also accelerate protodeboronation.[13]
-
Recommendation: Consider using milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃). The optimal base is often a compromise between catalytic activity and boronic acid stability.
-
-
Solvent System: The presence of water is a prerequisite for protodeboronation.
-
Recommendation: While some water is often necessary for the Suzuki reaction, especially to dissolve the base, minimizing its content can be beneficial. Using a mixed solvent system like dioxane/water or THF/water allows you to control the water content. In some cases, strictly anhydrous conditions can be used to suppress protodeboronation.[11]
-
-
Temperature Control: Higher temperatures accelerate all reactions, including protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Modern high-activity palladium catalysts often allow for efficient coupling at lower temperatures (e.g., 60-80°C).
-
Guide 2: Chemical Modification for Enhanced Stability
Converting the boronic acid to a more stable derivative is one of the most effective strategies for preventing degradation.[3][4] These derivatives often act as "slow-release" sources of the active boronic acid under the reaction conditions.
Caption: Strategies for stabilizing boronic acids.
-
Why it works: Converting the boronic acid to an ester, such as a pinacol ester, protects the Lewis acidic boron center, making it less susceptible to attack by hydroxide and subsequent protodeboronation.[3][14] They are generally stable, crystalline solids that can be purified by chromatography and stored long-term.
-
Protocol:
-
Dissolve Dibenzo[b,d]furan-3-ylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting pinacol ester by recrystallization or silica gel chromatography.
-
-
Why it works: MIDA boronates are exceptionally stable, crystalline solids that are highly resistant to degradation.[4] They are particularly useful for notoriously unstable boronic acids (e.g., 2-heterocyclic boronic acids).[4] The MIDA group is cleaved under basic conditions during the Suzuki reaction to slowly release the active boronic acid.
-
Protocol: MIDA boronates are typically prepared using a standard procedure involving condensation with MIDA in the presence of a dehydrating agent.
-
Why it works: Trifluoroborate salts are tetracoordinate boron species that are significantly more stable to protodeboronation and oxidation than their boronic acid counterparts.[2] They are typically air- and moisture-stable solids that can be stored indefinitely.[2]
-
Protocol:
-
Dissolve Dibenzo[b,d]furan-3-ylboronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the mixture to precipitate the potassium trifluoroborate salt, which can then be collected by filtration.
-
-
Why it works: Diethanolamine forms a stable, bicyclic adduct with boronic acids. These "DABO boronates" are air- and water-stable complexes that are easy to handle and store.[15][16] They can often be used directly in Suzuki-Miyaura reactions with a protic co-solvent, where they hydrolyze to release the boronic acid.[15]
-
Protocol:
| Derivative | Stability | Handling | In-situ Release | Typical Use Case |
| Pinacol Ester | High | Crystalline solid, often requires chromatography | Requires hydrolysis | General purpose, good for purification |
| MIDA Boronate | Very High | Crystalline solid, bench-stable | Slow release with base | For highly unstable boronic acids |
| Trifluoroborate | Very High | Air- and moisture-stable salt | Requires activation (base) | Broad applicability, excellent stability |
| DABO Boronate | High | Air- and water-stable solid | Hydrolyzes in protic solvents | Operationally simple, cost-effective |
Part 3: Analytical Monitoring of Stability
Proactive monitoring of your boronic acid's purity and stability is crucial for troubleshooting and ensuring reproducible results.
Guide 3: Setting Up a Stability-Indicating HPLC Method
A well-designed HPLC method can separate the parent boronic acid from its key degradants, allowing you to quantify its purity over time or after a reaction.
-
Column Choice: A C18 reversed-phase column is a standard choice. To prevent on-column degradation, consider using an end-capped column to minimize interactions with free silanol groups.[17]
-
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water with an additive like 0.1% formic acid or 10 mM ammonium acetate.[18]
-
Caution: On-column hydrolysis can be an issue.[17][19] If you suspect this, try dissolving your sample in an aprotic diluent (e.g., acetonitrile) immediately before injection and use a fast gradient to minimize residence time on the column.[17]
-
-
Detection: UV detection is usually sufficient. Monitor at a wavelength where Dibenzo[b,d]furan-3-ylboronic acid and its potential impurities (dibenzo[b,d]furan, dibenzo[b,d]furan-3-ol) have significant absorbance.
-
Key Analytes to Monitor:
-
Dibenzo[b,d]furan-3-ylboronic acid (Parent)
-
Dibenzo[b,d]furan (Protodeboronation Product)
-
Dibenzo[b,d]furan-3-ol (Oxidation Product)
-
Caption: Workflow for HPLC monitoring of boronic acid stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can be used to monitor the appearance of dibenzo[b,d]furan by observing its characteristic aromatic signals, which will differ from the parent boronic acid.
-
¹¹B NMR: This technique is highly specific to the boron environment. The parent boronic acid will have a distinct chemical shift from its ester or trifluoroborate derivatives, as well as from boric acid (the byproduct of degradation). This makes it a powerful tool for monitoring the conversion to a stabilized form or the extent of degradation.[17]
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1245–1261.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry, 76(8), 2776–2782.
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1245–1261.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4784–4793.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4784–4793.
- what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? (2024). HZPT.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4784–4793.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (n.d.). Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(18), 6360–6361.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (2004). Applied and Environmental Microbiology, 70(6), 3369–3375.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). The Journal of Organic Chemistry, 78(10), 4784–4793.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(9), e2020818118.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). Organic Letters, 20(15), 4552–4556.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758–765.
- Protodeboron
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(6), 1373–1377.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(18), 7385–7391.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(11), 4095–4103.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society, 144(38), 17561–17575.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014).
- The Development of Boronic Acids as Sensors and Separation Tools. (2012). The Chemical Record, 12(4), 464–478.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Journal of Chemistry, 98(10), 629–635.
- The proposed mechanism for protodeboronation of arylboronic acids. (2019).
- Dibenzo[b,d]furan-3-ylboronic acid. (n.d.). PubChem.
- dibenzo[b,d]furan-3-ylboronic acid. (n.d.). Sigma-Aldrich.
- dibenzo[b,d]furan-3-ylboronic acid. (n.d.). ChemicalBook.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society, 138(14), 4930–4944.
- 395087-89-5|dibenzo[b,d]furan-3-ylboronic acid|BLD Pharm. (n.d.). BLD Pharm.
- Sourcing Dibenzo[b,d]furan-3-ylboronic Acid: A Guide for OLED Material Manufacturers. (n.d.). BOC Sciences.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (2016). Journal of the American Chemical Society, 138(14), 4930–4944.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5 [sigmaaldrich.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
how to increase the reaction rate of Dibenzo[b,d]furan-3-ylboronic acid coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving Dibenzo[b,d]furan-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction rates and yields.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling with Dibenzo[b,d]furan-3-ylboronic acid is sluggish or not proceeding to completion. What are the primary factors I should investigate to increase the reaction rate?
Answer: A slow or incomplete reaction is a common hurdle. The key is to systematically evaluate the foundational components of your reaction. Here’s a prioritized troubleshooting workflow:
-
Catalyst System (Palladium Source & Ligand): This is the heart of your reaction. The choice of ligand is critical and dramatically influences reaction rate and yield.[1]
-
Rationale: The ligand stabilizes the palladium center and modulates its electronic and steric properties, which directly impacts the rates of oxidative addition and reductive elimination—key steps in the catalytic cycle.[1][2] For electron-rich heteroaryl boronic acids like dibenzo[b,d]furan-3-ylboronic acid, bulky, electron-donating phosphine ligands are often required.[1]
-
Recommendation: If you are using a standard ligand like PPh₃ and observing low reactivity, consider switching to a more specialized Buchwald-type ligand. These are designed for challenging couplings.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.
-
Rationale: The base activates the boronic acid, forming a more nucleophilic boronate species. The strength and nature of the base can significantly affect this equilibrium and, consequently, the reaction rate.
-
Recommendation: While carbonates like K₂CO₃ or Na₂CO₃ are common, for challenging substrates, stronger bases like K₃PO₄ are often more effective.[3] The choice of base can be screened to find the optimal conditions for your specific substrate pair.
-
-
Solvent System: The solvent influences the solubility of all reaction components and can affect the stability of the catalytic species.
-
Rationale: A solvent system that ensures all reactants are in solution is crucial. For Suzuki couplings, a mixture of an organic solvent and water is often employed.[2] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Recommendation: Common solvent systems include dioxane/water, THF/water, or DMF/water.[2][4] If solubility is an issue, consider a different organic solvent. Anhydrous conditions can be detrimental, as a small amount of water is often necessary for the reaction to proceed efficiently.[5]
-
-
Temperature: Reaction kinetics are highly dependent on temperature.
-
Rationale: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
-
Recommendation: If your reaction is slow at room temperature, gradually increase the temperature to 60-100 °C.[4][6] Monitor the reaction for any signs of decomposition.
-
Here is a visual guide to the initial troubleshooting steps:
Caption: Initial troubleshooting workflow for a sluggish reaction.
Question 2: I am observing significant protodeboronation of my Dibenzo[b,d]furan-3-ylboronic acid, leading to low yields. How can I mitigate this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with heteroaryl boronic acids.[7][8] Here’s how to address it:
-
Use a More Stable Boron Reagent:
-
Rationale: Boronic acids can be unstable, particularly under basic aqueous conditions at elevated temperatures.[8][9] More stable derivatives can slowly release the boronic acid in situ, keeping its concentration low and minimizing the opportunity for protodeboronation.[8]
-
Recommendation: Consider using potassium dibenzo[b,d]furan-3-yltrifluoroborate or a pinacol ester derivative (MIDA boronates are also an option).[8][10] These are generally more resistant to protodeboronation.[10]
-
-
Optimize the Base:
-
Rationale: The choice and concentration of the base can influence the rate of protodeboronation. While a base is necessary, overly harsh conditions can accelerate this side reaction.
-
Recommendation: Screen milder bases such as K₂CO₃ or even fluoride sources like CsF.[11] Using the minimum effective amount of base can also be beneficial.
-
-
Anhydrous Conditions (with caution):
-
Rationale: Since water is a proton source, running the reaction under anhydrous conditions can suppress protodeboronation.[12]
-
Recommendation: If you opt for anhydrous conditions, you must use a base that is soluble in the organic solvent, such as potassium trimethylsilanolate (TMSOK).[12] Be aware that completely anhydrous conditions might slow down the desired coupling reaction, so a careful balance is needed.
-
-
Increase Catalyst Activity:
-
Rationale: A highly active catalyst can "outrun" the protodeboronation by promoting a faster Suzuki coupling.[13]
-
Recommendation: Employ a high-activity catalyst system, such as a palladium precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][14] This can significantly increase the rate of the desired reaction relative to the undesired side reaction.
-
The interplay between the desired Suzuki coupling and the undesired protodeboronation can be visualized as follows:
Caption: Competing reaction pathways for the boronic acid.
Question 3: What are the recommended starting conditions for a Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid with an aryl bromide?
Answer: For a reliable starting point, the following conditions are recommended. This protocol can then be optimized based on your specific results.
Recommended Starting Protocol
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a precatalyst like Pd₂(dba)₃ (1 mol%) | Readily available and effective palladium sources. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that promote efficient coupling of heteroaryl boronic acids.[1][14] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) | A common and effective solvent system for Suzuki reactions.[4] |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier for most couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Experimental Procedure
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Dibenzo[b,d]furan-3-ylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The general workflow for this experimental setup is illustrated below:
Caption: General experimental workflow for the Suzuki coupling.
References
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Biscoe, M. R., et al.
- CovaSyn. Optimizing Suzuki Coupling with Dibenzofuran-4-Boronic Acid: A Procurement Perspective.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- McMullen, J. P., et al.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Li, J., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Molander, G. A., et al.
- Ali, S., et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
- Wikipedia.
- Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- ResearchGate. Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)
- Hall, D. G.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (PDF)
- MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- PMC - NIH. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Exploring the Synthesis and Applic
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- BenchChem. Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
- ResearchGate. Prominent Ligand Types in Modern Cross-Coupling Reactions.
- PubChem. Dibenzo[b,d]furan-3-ylboronic acid.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. reddit.com [reddit.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure boronic acids and their derivatives. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their purification via column chromatography is notoriously challenging. This resource provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and reactivity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the column chromatography of boronic acids.
Q1: Why is my boronic acid streaking or tailing on the TLC plate and column?
A: Tailing is a classic sign of strong interaction between your boronic acid and the acidic silanol groups on the silica gel surface. This can also be exacerbated by the presence of baseline impurities.[1] To mitigate this, you can try adding a small amount of a polar modifier, such as acetic acid or methanol, to your eluent system.[2]
Q2: I see multiple spots on my TLC for what should be a single boronic acid product. What are they?
A: You are likely observing the equilibrium between your boronic acid and its cyclic anhydride, known as a boroxine.[3][4][5] Boroxines are formed by the condensation of three boronic acid molecules with the loss of three water molecules.[6] This equilibrium can be influenced by solvent, concentration, and the presence of water.[4][5] Adding a small amount of water to your NMR sample can often hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum.[3]
Q3: My boronic acid seems to be decomposing on the silica gel column, leading to low recovery. Why is this happening and what can I do?
A: The acidic nature of standard silica gel can cause the degradation of sensitive boronic acids, a phenomenon known as protodeboronation, where the C-B bond is cleaved.[1][3] To prevent this, consider deactivating the silica gel by preparing a slurry with a small amount of a non-polar solvent and triethylamine, then evaporating the solvent. Alternatively, using a less acidic stationary phase like neutral alumina can be effective for certain compounds.[2] Some researchers have also found success by impregnating the silica gel with boric acid to reduce over-adsorption of boronic esters.[7]
Q4: My boronic acid is not UV-active. How can I visualize it on a TLC plate?
A: Many boronic acids have weak or no UV chromophores. In these cases, specific staining methods are necessary. Stains like potassium permanganate can be used, but for more selective detection, stains that interact with the diol group of the boronic acid are preferred. Alizarin, for example, forms a fluorescent complex with boronic acids that is visible under 366 nm UV light.[8][9][10] Another colorimetric option is using a curcumin-based stain, which produces a red color in the presence of boronic acids.[11]
Q5: Can I use reverse-phase chromatography to purify my boronic acid?
A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, especially for polar boronic acids. However, some boronic acids may still exhibit poor peak shape or tailing on C18 columns.[1][3] Method development, including screening different mobile phases (e.g., acetonitrile/water vs. methanol/water) and pH conditions, is crucial for success.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving complex purification challenges.
Guide 1: Differentiating and Separating Boronic Acids from Boroxines
The dynamic equilibrium between a boronic acid and its corresponding boroxine is a primary source of purification difficulty.[4][5] Understanding and controlling this equilibrium is key.
-
The Chemistry: The formation of boroxines is a dehydration reaction that is reversible upon the addition of water.[6] The equilibrium position is highly dependent on the solvent's hydrogen-bond acceptor properties.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boroxine-related purification issues.
Guide 2: Overcoming On-Column Degradation and Poor Recovery
The interaction between boronic acids and silica gel is a major hurdle, often leading to product loss.
-
The Mechanism: The Lewis acidic boron atom and the Brønsted acidic B(OH)₂ group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or decomposition.[1]
-
Solutions & Protocols:
-
Method A: pH-Modified Eluent:
-
TLC Screening: Develop your TLC using your standard eluent system (e.g., Hexane/Ethyl Acetate).
-
Modification: In a separate TLC chamber, use the same eluent system but add 0.5-1% acetic acid.
-
Comparison: Observe if the tailing is reduced and the Rf value changes. The acetic acid competes for the active sites on the silica, allowing the boronic acid to elute more cleanly.
-
Column Application: If the TLC improves, apply the same acidic modifier to your bulk column chromatography eluent.
-
-
Method B: Alternative Stationary Phases:
-
Neutral Alumina: For moderately polar boronic acids, neutral alumina can be a good alternative to silica gel, as it lacks the strong acidity that causes degradation.[2]
-
Reverse-Phase (C18): As mentioned in the FAQs, C18 silica is a viable option. The separation is based on hydrophobicity, avoiding the problematic acid-base interactions.
-
-
Method C: Derivatization to a More Stable Ester:
-
For particularly unstable boronic acids, temporary conversion to a more robust boronic ester (e.g., a pinacol ester) can be a powerful strategy.[3] These esters are generally more stable on silica gel.[12][13][14][15] After purification, the ester can be hydrolyzed back to the free boronic acid if required.
-
-
Part 3: Experimental Protocols
Protocol 1: TLC Visualization of Boronic Acids using Alizarin Stain
This protocol provides a reliable method for detecting boronic acids on a TLC plate.[8][9]
-
Materials:
-
Developed and dried TLC plate
-
Alizarin solution (1 mM in acetone)
-
Dipping chamber or shallow dish
-
UV lamp (366 nm)
-
-
Procedure:
-
Briefly dip the dried TLC plate into the alizarin solution.
-
Allow the plate to air dry until it develops a pink background color.
-
Visualize the plate under a 366 nm UV lamp.
-
Boronic acids will appear as bright yellow-orange fluorescent spots against the pink background.[9]
-
Protocol 2: Purification via Diethanolamine Adduct Formation
This chemical modification technique can be used to purify boronic acids that are difficult to crystallize or chromatograph directly.[1][16]
-
Procedure:
-
Dissolve the crude boronic acid in a suitable solvent like ether.
-
Add diethanolamine to form the corresponding adduct, which is often a crystalline solid that will precipitate out of the solution.
-
Isolate the crystalline adduct by filtration.
-
To recover the free boronic acid, the adduct can be treated with an acid and extracted into an organic solvent.[1][17]
-
Part 4: Data Tables for Quick Reference
Table 1: Common Eluent Systems for Boronic Acid Chromatography
| Polarity of Boronic Acid | Recommended Eluent System | Modifier (if needed) |
| Low to Medium | Hexane / Ethyl Acetate (gradient) | 0.5 - 1% Acetic Acid |
| Medium to High | Dichloromethane / Methanol (gradient) | 0.5 - 1% Acetic Acid |
| High | Ethyl Acetate / Methanol (gradient) | 1 - 2% Acetic Acid |
| Very High (Reverse Phase) | Water / Acetonitrile or Water / Methanol (gradient) | 0.1% Formic Acid or TFA |
Table 2: Comparison of Purification Strategies
| Technique | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Widely available, well-understood. | Can cause degradation, tailing, and low recovery for many boronic acids.[1] | Robust, non-polar boronic acids. |
| pH-Modified Silica Gel Chromatography | Significantly reduces tailing and improves peak shape.[2] | Modifier can be difficult to remove from the final product. | Boronic acids that show strong interaction with silica. |
| Neutral Alumina Chromatography | Less acidic than silica, preventing degradation.[2] | Can have different selectivity compared to silica. | Acid-sensitive boronic acids. |
| Reverse-Phase (C18) Chromatography | Excellent for polar compounds, avoids acidic interactions.[1] | Requires aqueous mobile phases which can be difficult to remove.[1] | Polar, water-soluble boronic acids. |
| Derivatization (e.g., to esters) | Improves stability and chromatographic behavior.[3] | Requires additional reaction and deprotection steps. | Unstable or particularly challenging boronic acids. |
| Crystallization/Trituration | Can provide very high purity without chromatography.[2][18] | Not all boronic acids are crystalline; can be difficult to find suitable solvents. | Crude products that are already of moderate to high purity. |
| Acid-Base Extraction | Can be a simple and effective purification method.[17] | Not suitable for boronic acids with other acidic or basic functional groups. | Boronic acids with a significant difference in pKa from impurities. |
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
- Deshmukh, A. R. A. S., & Bhawal, B. M. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? Reddit. Available at: [Link]
-
Pianowski, Z. L., & Gierschner, J. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 5(20), 5649-5652. Available at: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]
-
Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
Dowlut, M., & Vares, L. (2010). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. Available at: [Link]
-
Addo, F. P., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLOS Neglected Tropical Diseases, 17(7), e0011494. Available at: [Link]
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University News. Available at: [Link]
-
ResearchGate User Discussion. (2025). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate User Discussion. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
-
Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
-
Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Liu, X. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. Available at: [Link]
-
Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(31), 3216-3228. Available at: [Link]
-
ResearchGate User Discussion. (2025). The Boroxine-Boronic Acid Equilibrium | Request PDF. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]
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Technical Support Center: Navigating Oxygen Sensitivity in Palladium-Catalyzed Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating challenges posed by oxygen sensitivity in palladium-catalyzed reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind these experimental choices, empowering you to diagnose and solve problems with confidence.
Part 1: Frequently Asked Questions - The "Why" Behind Oxygen Sensitivity
This section addresses the fundamental principles governing the detrimental effects of oxygen on common palladium-catalyzed cross-coupling reactions.
Q1: Why are palladium-catalyzed reactions so sensitive to oxygen?
The catalytically active species in most cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig) is a palladium(0) complex.[1] This Pd(0) species is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1][2] Oxygen can react with the Pd(0) catalyst to form inactive palladium(II) species, such as oxides or peroxo complexes, effectively removing the catalyst from the productive catalytic cycle.[1] This process, known as catalyst deactivation, is a primary reason why reactions must be performed under an inert atmosphere.
Q2: What are the visual cues of a reaction failing due to oxygen exposure?
The most common and definitive visual indicator is the formation of palladium black .[3] This is a fine, black precipitate of elemental palladium metal. It forms when the Pd(0) complexes, stripped of their stabilizing ligands or otherwise decomposed, aggregate and fall out of solution.[2][3] Another sign is a reaction that stalls unexpectedly; it may begin to proceed but then slows or stops completely as the active catalyst is consumed by oxidation.[3]
Q3: How exactly does oxygen interfere with the catalytic cycle?
The typical Pd(0)/Pd(II) catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle relies on the ability of the palladium center to shuttle between the 0 and +2 oxidation states. Oxygen acts as an unwanted oxidant that intercepts the active Pd(0) species before it can undergo oxidative addition with your substrate. This breaks the catalytic loop, preventing product formation and leading to catalyst decomposition.
Q4: Are electron-rich phosphine ligands, which are good for catalysis, also a liability in the presence of air?
Yes, this is a critical point. Electron-rich phosphine ligands are excellent for promoting the key oxidative addition step and stabilizing the palladium center.[4][5] However, the very properties that make them effective ligands—the presence of a donatable lone pair of electrons on the phosphorus atom—also make them susceptible to oxidation by air to form phosphine oxides.[3] Phosphine oxides are poor ligands for palladium and do not effectively stabilize the catalytically active species, which can lead to the formation of palladium black.[3][6]
Q5: What are "air-stable" precatalysts and how do they help?
Air-stable precatalysts are typically palladium(II) complexes that are not sensitive to air and moisture.[7][8] These complexes are designed to be conveniently weighed and handled on the benchtop before being introduced to the reaction mixture. Under the reaction conditions (often with heat and the presence of a base or other reagents), the Pd(II) precatalyst is reduced in situ to generate the highly active Pd(0) species that enters the catalytic cycle.[9] Using an air-stable precatalyst circumvents the need to handle highly air-sensitive Pd(0) sources directly.[9][10]
Part 2: Troubleshooting Guides & Standard Protocols
This section provides actionable, step-by-step procedures for creating and maintaining the anaerobic conditions essential for success.
Guide 1: Rigorous Deoxygenation of Solvents and Reagents
Dissolved oxygen in solvents is a primary culprit for failed reactions.[11][12] Simply flushing the headspace of a flask with inert gas is insufficient. The choice of deoxygenation method depends on the scale of the reaction and the degree of oxygen sensitivity.
Protocol 2.1: The Freeze-Pump-Thaw (FPT) Method
This is the most rigorous and effective method for removing dissolved gases from solvents, ideal for highly sensitive reactions or precious materials.[13][14][15]
Materials:
-
Schlenk flask or a heavy-walled, sealable tube
-
Liquid nitrogen or a dry ice/acetone bath
-
High-vacuum line (Schlenk line)
Procedure:
-
Freeze: Place your solvent (the flask should be no more than half full) into a dewar containing liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.[14][16]
-
Pump: Once the solvent is completely frozen solid, open the stopcock on the Schlenk flask to the vacuum line. Evacuate the headspace for 3-5 minutes. You are removing the air that was above the liquid.[14]
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely at room temperature. As it thaws, dissolved gases will bubble out of the liquid and into the now-evacuated headspace.[14]
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[14][16] After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2.2: Inert Gas Sparging (Bubbling)
Sparging is a less rigorous but more convenient method for deoxygenating larger volumes of solvent.[15][17]
Materials:
-
Solvent reservoir (e.g., a large round-bottom flask or bottle) with a septum-sealed inlet
-
Long needle or glass tube
-
Inert gas source (Argon or Nitrogen)
-
Exhaust needle (pressure relief)
Procedure:
-
Insert a long needle connected to your inert gas line into the solvent, ensuring the tip is near the bottom of the flask.
-
Insert a second, shorter needle through the septum to act as a pressure vent.[17]
-
Bubble the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for at least 20-30 minutes for every 100 mL of solvent. The inert gas physically displaces the dissolved oxygen.[17]
-
After sparging, remove the vent needle first, then pull the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas in the headspace.
Guide 2: Establishing and Maintaining an Inert Atmosphere
Properly deoxygenated solvents are only useful if the reaction is assembled and run under rigorously air-free conditions.
Protocol 2.3: Standard Reaction Setup via Schlenk Line
Procedure:
-
Dry Glassware: Oven-dry all glassware (reaction flask, condenser, etc.) and cool it under a stream of inert gas or in a desiccator.[3]
-
Assemble and Purge: Assemble the glassware on the Schlenk line. Evacuate the empty flask using the vacuum pump until the pressure is low, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to remove residual air and moisture from the vessel walls.[18]
-
Add Reagents: Add solid reagents (e.g., aryl halide, base, and the air-stable palladium precatalyst) to the flask under a positive flow of inert gas.
-
Add Solvents/Liquids: Add the degassed solvent via a cannula or a gas-tight syringe.[19][20]
-
Run Reaction: Once all components are added, maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a gas bubbler.[21]
Part 3: Visualized Workflows and Data
Diagram 1: The Impact of Oxygen on the Palladium Catalytic Cycle
Caption: Oxygen intercepts the active Pd(0) catalyst, leading to inactive species and cycle termination.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical decision tree for diagnosing issues in oxygen-sensitive palladium reactions.
Table 1: Comparison of Common Solvent Deoxygenation Techniques
| Technique | Effectiveness | Best For | Pros | Cons |
| Freeze-Pump-Thaw (FPT) | Very High | Highly air-sensitive reactions, small to medium solvent volumes ( < 250 mL).[15] | Most thorough method for removing dissolved gases.[11][13] | Time-consuming; requires a high-vacuum line and liquid N₂; risk of flask breakage with some solvents.[11][22] |
| Inert Gas Sparging | Moderate to High | Large solvent volumes; reactions with moderate oxygen sensitivity.[15] | Simple, fast, and scalable; does not require a high-vacuum line.[17] | Less effective than FPT; can lead to significant solvent evaporation.[11] |
| Sonication with Vacuum | Low to Moderate | Quick, rough degassing for less sensitive applications like HPLC.[13] | Very fast. | Least effective method; not suitable for highly sensitive catalytic reactions.[13] |
Table 2: Examples of Air-Stable Palladium(II) Precatalysts
| Precatalyst Class | Example | Activation Method | Key Features |
| Ligated Pd(II) Dimers | [(DTBNpP)PdCl₂]₂ | In situ reduction with base/heat. | Effective for Suzuki couplings even in air; more active than in situ generated catalysts.[7][10] |
| Intramolecularly Coordinated | Buchwald Precatalysts (e.g., XPhos Pd G3) | Base-mediated activation at or below room temperature. | Highly active and versatile; ensures formation of monoligated Pd(0) species.[9] |
| Pd(II) Dialkyl Complexes | (Xantphos)Pd(neophyl)(Cl) | Thermal activation, no external reagents needed. | Air and moisture stable; activation does not generate catalyst inhibitors.[8] |
References
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University of Alabama Libraries. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA. Available from: [Link]
-
Gorbunov, D., et al. (2018). The Mechanism of Low-Temperature Oxidation of Carbon Monoxide by Oxygen over the PdCl2–CuCl2/γ-Al2O3 Nanocatalyst. Nanomaterials, 8(4), 217. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. Available from: [Link]
-
Pachatouridou, E., et al. (2018). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts, 8(12), 654. Available from: [Link]
-
Boodram, S. N., & Bhor, A. (2015). The solid state oxygen sensitivity of pure Pd(I) dimer, [Pd(μ-Br)(tBu3P)]2. ResearchGate. Available from: [Link]
-
Lee, S., & Denmark, S. E. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Journal of the American Chemical Society, 129(35), 10815-10825. Available from: [Link]
-
YouTube. (2022). Schlenk tube Freeze, pump, thaw cycle for air sensitive reaction and palladium catalyzed reaction. Available from: [Link]
-
Park, D., Won, S. M., & Lee, H. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 9(42), 42915-42922. Available from: [Link]
-
The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
-
Morressier. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Available from: [Link]
-
Emerald Cloud Lab. (2025). ExperimentDegas Documentation. Available from: [Link]
-
Reddit. (2021). Why do palladium catalysed reactions need to be performed under nitrogen atmosphere?. Available from: [Link]
-
Park, D., Won, S. M., & Lee, H. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 9(42), 42915-42922. Available from: [Link]
-
Ben-Daat, H., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 896-906. Available from: [Link]
-
van der Heijden, G. E. M., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(23), 14197-14205. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, (48), 5221-5223. Available from: [Link]
-
Protsenko, A. V., et al. (2011). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 133(4), 1162-1173. Available from: [Link]
-
Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16384-16393. Available from: [Link]
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Reddit. (2016). Degassing solvents (Freeze-Pump-Thaw method). Available from: [Link]
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Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Available from: [Link]
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Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. Available from: [Link]
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Borys, A. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. Available from: [Link]
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Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Available from: [Link]
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Jentoft, F. C. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 66(2-4), 209-221. Available from: [Link]
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GIST Scholar. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. Available from: [Link]
-
Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16384-16393. Available from: [Link]
-
ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Available from: [Link]
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Organometallics. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Available from: [Link]
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YouTube. (2019). Sparging a Solvent. Available from: [Link]
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Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. Available from: [Link]
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Carnegie Mellon University. Pyrophoric Handling Procedure. Available from: [Link]
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Organic Chemistry Portal. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Available from: [Link]
-
American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Available from: [Link]
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Reddit. (2022). Hydrogenation reaction tips and tricks. Available from: [Link]
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Emis Vito. DEOXYGENATION BY CATALYTIC OXIDATION WITH H2. Available from: [Link]
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Chemical Communications (RSC Publishing). Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Available from: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. youtube.com [youtube.com]
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- 21. pnnl.gov [pnnl.gov]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimizing Dibenzo[b,d]furan-3-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for reactions involving Dibenzo[b,d]furan-3-ylboronic acid, with a particular focus on the critical role of temperature in achieving high reaction efficiency and purity. As a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and complex pharmaceutical intermediates, understanding the nuances of its reactivity is paramount.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using Dibenzo[b,d]furan-3-ylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with Dibenzo[b,d]furan-3-ylboronic acid is resulting in a low yield. Could temperature be the primary issue?
A1: Yes, temperature is a critical parameter in Suzuki-Miyaura couplings and is often a primary factor in low yields. The reaction temperature directly influences the rates of several competing processes:
-
Rate of Catalytic Turnover: Generally, higher temperatures increase the rate of the desired catalytic cycle, leading to faster product formation.[2] For many couplings involving aryl bromides and boronic acids, a temperature range of 80-110 °C is a common starting point.[3]
-
Rate of Side Reactions: Crucially, elevated temperatures can also accelerate undesirable side reactions. The most common and detrimental side reaction for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4]
-
Catalyst Stability: Palladium catalysts, particularly when not supported by robust ligands, can decompose at excessively high temperatures, leading to a loss of catalytic activity over the course of the reaction.[5][6]
An optimal temperature balances the need for a sufficiently fast reaction rate with the minimization of boronic acid decomposition and catalyst deactivation. If your yield is low, it is highly recommended to perform a temperature optimization study.
Q2: I am observing a significant amount of dibenzofuran as a byproduct. What is causing this, and how can I mitigate it by adjusting the temperature?
A2: The formation of dibenzofuran is a classic indicator of protodeboronation .[4] This side reaction is highly dependent on temperature, the presence of a proton source (like water in the solvent or base), and the stability of the boronic acid itself.
Causality: At elevated temperatures, the boronic acid, particularly in its activated boronate form, is more susceptible to protonolysis.[7] While the Suzuki-Miyaura reaction requires a base to form the reactive boronate species for transmetalation, this same species is also prone to reacting with protons in the reaction mixture.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most direct approach to reducing the rate of protodeboronation. If you are running the reaction at 100 °C or higher, consider reducing the temperature in 10 °C increments (e.g., to 90 °C, then 80 °C) and monitoring the reaction progress and byproduct formation.[8]
-
Shorten Reaction Time with a More Active Catalyst: Instead of prolonged heating, employing a more active catalyst system (e.g., using advanced phosphine ligands like SPhos or XPhos) can often achieve full conversion at a lower temperature or in a shorter time, thereby minimizing the thermal stress on the boronic acid.
-
Use a Milder Base: While a base is necessary, stronger bases can sometimes promote protodeboronation. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous mixtures, water is a primary proton source. If protodeboronation is severe, switching to anhydrous conditions with a suitable non-aqueous base system may be beneficial.
Q3: What is the recommended starting temperature for a Suzuki-Miyaura coupling with Dibenzo[b,d]furan-3-ylboronic acid?
A3: Based on established protocols for similar benzofuran and dibenzofuran systems, a good starting point for temperature optimization is 80-90 °C .[9][10] Reactions involving the synthesis of dibenzofuran-containing materials for OLEDs often utilize classic cross-coupling conditions that fall within this range.
It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS). If the reaction is sluggish, the temperature can be incrementally increased. Conversely, if significant byproduct formation is observed early on, the temperature should be lowered for subsequent optimization experiments.
The Temperature-Yield Balancing Act: A Deeper Dive
The relationship between temperature and yield in a Suzuki-Miyaura coupling is not always linear. As temperature increases, the rate of the desired reaction and the rate of decomposition both increase. This leads to an optimal temperature window, beyond which the negative effects of decomposition and catalyst deactivation begin to outweigh the benefits of a faster reaction.
Data Presentation: Temperature vs. Yield for a Model Heteroaryl Boronic Acid System
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temp. (~25) | 24 | < 5 | Reaction is too slow for practical conversion. |
| 2 | 60 | 12 | 45 | Conversion is occurring, but is slow. |
| 3 | 80 | 6 | 85 | Good conversion with minimal byproduct formation. |
| 4 | 100 | 4 | 92 | Optimal : Fast reaction and high yield. |
| 5 | 120 | 4 | 75 | Increased protodeboronation byproduct observed. |
| 6 | 140 | 4 | 55 | Significant byproduct and potential catalyst darkening (deactivation). |
This table is a generalized representation based on typical outcomes for heteroaryl boronic acids and is intended for illustrative purposes.[11]
Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a method for determining the optimal reaction temperature.
Materials:
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2 equiv.)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In parallel, set up three oven-dried reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the aryl halide, Dibenzo[b,d]furan-3-ylboronic acid, and base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating: Place each vial in a pre-heated heating block at different temperatures (e.g., Vial A at 80 °C, Vial B at 90 °C, Vial C at 100 °C).
-
Monitoring: Stir vigorously and monitor the reactions at regular intervals (e.g., every hour) by TLC or LC-MS, noting the consumption of starting materials and the formation of both the desired product and the dibenzofuran byproduct.
-
Analysis: After a set time (e.g., 4 hours), or once the starting material is consumed in the most efficient reaction, cool all reactions to room temperature. Work up each reaction identically and analyze the crude product mixtures (e.g., by ¹H NMR with an internal standard) to determine the yield of the desired product and the percentage of protodeboronation. The temperature that provides the highest yield of the desired product with the lowest amount of byproduct is the optimum.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the productive catalytic cycle. Temperature influences the rate of each of these steps, particularly the oxidative addition and reductive elimination.
Competing Pathways: Desired Coupling vs. Protodeboronation
This diagram illustrates the critical choice point for the activated boronate species. At higher temperatures, the rate of the undesired protodeboronation pathway can become competitive with the rate of transmetalation, leading to reduced yields.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. University of Manchester Research Explorer. [Link]
-
Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | CID 67286763. PubChem. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Cambridge Open Engage. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Dibenzo[b,d]Furan-3-Ylboronic Acid. MySkinRecipes. [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. [Link]
-
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. National Institutes of Health. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Dibenzo[b,d]furan-3-ylboronic Acid and its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,d]furan moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. The functionalization of this core, particularly through the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic strategy. Among the various methods, the Suzuki-Miyaura coupling, utilizing boronic acids, stands out for its versatility and functional group tolerance.[1][2]
This guide provides an in-depth comparison of dibenzo[b,d]furan-3-ylboronic acid and its positional isomers (1-, 2-, and 4-isomers) in the context of cross-coupling reactions. We will delve into the nuanced differences in their reactivity governed by steric and electronic effects, supported by mechanistic insights and representative experimental protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] The catalytic cycle, as depicted below, involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The transmetalation step is often rate-determining and is significantly influenced by the nature of the boronic acid.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Isomeric Effects on Reactivity: A Comparative Analysis
The position of the boronic acid group on the dibenzofuran ring system dictates the steric and electronic environment around the reactive center, thereby influencing the efficiency of the cross-coupling reaction.
| Isomer | Structure | Key Features Influencing Reactivity |
| Dibenzo[b,d]furan-1-ylboronic acid | ![]() | Steric Hindrance: The C1 position is ortho to the furan oxygen and adjacent to the fused benzene ring, leading to significant steric hindrance. This can impede the approach of the palladium complex during transmetalation.[4] |
| Dibenzo[b,d]furan-2-ylboronic acid | ![]() | Balanced Reactivity: The C2 position is relatively unhindered. Electronically, it is para to the furan oxygen, which can influence the nucleophilicity of the ipso-carbon. |
| Dibenzo[b,d]furan-3-ylboronic acid | Favorable Electronics: The C3 position is meta to the furan oxygen. This position may offer a good balance of steric accessibility and electronic properties for efficient coupling. | |
| Dibenzo[b,d]furan-4-ylboronic acid | ![]() | Steric Hindrance: Similar to the 1-isomer, the C4 position is ortho to the furan oxygen and adjacent to the fused ring, resulting in considerable steric hindrance that can disfavor the transmetalation step.[4] |
Electronic Effects
The oxygen atom of the furan ring is an electron-donating group, which can influence the nucleophilicity of the carbon atom attached to the boron. This effect is most pronounced at the ortho and para positions (C1, C4, and C2, C8 respectively) and less so at the meta positions (C3, C7). An increase in electron density at the ipso-carbon can facilitate the transmetalation step. However, this electronic advantage can be negated by steric hindrance.
Steric Effects
Steric hindrance around the boronic acid moiety is a critical factor in the efficiency of Suzuki-Miyaura couplings.[4] For the dibenzofuran isomers, the 1- and 4-positions are significantly more sterically encumbered due to their proximity to the fused ring system. This steric bulk can hinder the formation of the necessary intermediate for transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions. The 2- and 3-isomers are less sterically hindered and are therefore expected to be more reactive coupling partners under standard conditions.
Experimental Data and Performance Comparison
Studies on benzofuranboronic acids, a structurally related class of compounds, have shown that 2-benzofuranylboronic acid is a highly effective coupling partner, often providing excellent yields under mild conditions.[5] This is attributed to its favorable balance of electronic properties and minimal steric hindrance. Conversely, sterically hindered boronic acids often require more specialized and highly active catalyst systems to achieve comparable results.[4]
Based on these principles, the expected order of reactivity for the dibenzofuran boronic acid isomers in Suzuki-Miyaura coupling is:
Dibenzo[b,d]furan-2-ylboronic acid ≈ Dibenzo[b,d]furan-3-ylboronic acid > Dibenzo[b,d]furan-1-ylboronic acid ≈ Dibenzo[b,d]furan-4-ylboronic acid
This predicted trend underscores the dominant role of steric hindrance in this particular system. While electronic effects are at play, the significant steric bulk at the 1- and 4-positions likely presents a greater kinetic barrier to reaction.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a dibenzofuran boronic acid isomer. This protocol is based on established methods for heteroaryl boronic acids and can be adapted and optimized for specific substrates.[6]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Dibenzo[b,d]furan boronic acid isomer (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, the dibenzofuran boronic acid isomer, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Note on Catalyst Selection for Sterically Hindered Isomers: For the more sterically hindered 1- and 4-isomers, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve high yields.[7]
Conclusion
The choice of dibenzofuran boronic acid isomer for a Suzuki-Miyaura cross-coupling reaction has a profound impact on the reaction's efficiency. While all four isomers are viable coupling partners, their reactivity is governed by a delicate interplay of steric and electronic factors.
-
Dibenzo[b,d]furan-2-ylboronic acid and Dibenzo[b,d]furan-3-ylboronic acid are generally the preferred isomers for cross-coupling due to their lower steric hindrance, which allows for more facile transmetalation.
-
Dibenzo[b,d]furan-1-ylboronic acid and Dibenzo[b,d]furan-4-ylboronic acid are significantly more sterically encumbered, which can lead to lower reactivity. Successful coupling with these isomers may require more forcing conditions or the use of highly active, specialized palladium catalyst systems.
For researchers and drug development professionals, a careful consideration of these factors is crucial for the rational design of synthetic routes and the efficient construction of complex molecules based on the dibenzofuran scaffold.
References
- BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Diversity-Oriented Synthesis Using 2-Benzofurylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Chemo-selective Coupling Reactions Involving 2-Benzofurylboronic Acid.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.).
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Klier, L., Bördlein, C., & Knochel, P. (2014). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Organic Letters, 16(24), 6342–6345.
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters:
- BenchChem. (2025).
- The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties - ResearchG
- Comparison of reactivity of different boron reagents (a) The predicted...
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.).
- Lin, Z., Cai, Y., & Zhang, Y. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(18), 4646–4654.
- Evidence for Suzuki-Miyaura cross-couplings catalyzed by ligated Pd3-clusters:from cradle to grave. (2024, January 17).
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
- The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (n.d.).
- Differentially protected benzenediboronic acids: divalent cross-coupling modules for the efficient synthesis of boron-substituted oligoarenes - PubMed. (2008, February 7).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Organocatalytic Cross-Coupling of Biofuranics to Multifunctional Difuranic C11 Building Blocks | Request PDF - ResearchG
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- 3. researchgate.net [researchgate.net]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Dibenzofuran Boronic Acids in OLED Synthesis
Introduction: The Central Role of Dibenzofuran Boronic Acids in Advanced OLEDs
In the landscape of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of their constituent materials. The dibenzofuran (DBF) scaffold has emerged as a privileged structure, prized for its high thermal stability, wide bandgap, and excellent charge-transporting properties.[1] These characteristics make it a foundational building block for high-performance host materials, charge transport layers, and emitters, particularly for demanding blue phosphorescent and thermally activated delayed fluorescence (TADF) devices.[2][3][4][5]
The functionalization of this robust core is paramount for fine-tuning the optoelectronic properties of the final material. Herein, the boronic acid moiety serves as a master key, unlocking a vast synthetic potential primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction provides a reliable and versatile pathway to construct the complex, conjugated systems essential for OLED functionality.[6][7]
However, the efficacy and commercial viability of these advanced materials hinge on the efficient synthesis of the dibenzofuran boronic acid intermediates. Low yields not only escalate production costs but also introduce purification challenges that can compromise the final material's purity—a non-negotiable parameter for device longevity and performance.[3] This guide provides a comparative analysis of the primary synthetic routes to dibenzofuran boronic acids, offering field-proven insights into optimizing yield and selecting the appropriate methodology for your research and development needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of dibenzofuran boronic acids is dominated by two principal strategies, each with distinct advantages and operational demands. A third, more contemporary method, offers atom economy at the cost of selectivity. Understanding the causality behind each method's performance is crucial for making informed experimental choices.
Lithiation-Borylation of Halogenated Dibenzofurans
This classical and widely adopted method involves a halogen-lithium exchange followed by electrophilic trapping with a borate ester. It remains the workhorse for producing specific, isomerically pure dibenzofuran boronic acids, provided the corresponding brominated precursor is accessible.
The Causality Behind the Protocol: The process begins with the deprotonation of a bromo-dibenzofuran using a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This extreme cold is critical to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate. The subsequent addition of a borate ester, like trimethyl borate or triisopropyl borate, serves as the boron source.[2][8] The reaction is then quenched with acid, which hydrolyzes the boronate ester to the desired boronic acid. Yields for this method are consistently high, often exceeding 80% and reaching up to 94% under optimized conditions.[8]
Caption: Workflow for Lithiation-Borylation Synthesis.
Comparative Yield Data
The choice of borate ester and subsequent workup conditions can subtly influence the final isolated yield. Below is a summary of reported data for the synthesis of Dibenzofuran-4-boronic acid.
| Starting Material | Reagents | Conditions | Reported Yield | Reference |
| 4-Bromodibenzofuran | 1. n-BuLi, 2. Trimethoxyborane | -78 °C to RT, then 1N HCl | 80% | [8] |
| 4-Bromodibenzofuran | 1. n-BuLi, 2. Triisopropyl borate | -78 °C to RT, then dilute HCl | 94% | [8] |
Palladium-Catalyzed Miyaura Borylation
An alternative strategy that avoids the use of cryogenic temperatures and pyrophoric organolithiums is the Miyaura borylation. This method employs a palladium catalyst to couple a halo-dibenzofuran with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
The Causality Behind the Protocol: This reaction operates through a catalytic cycle involving oxidative addition of the palladium catalyst to the dibenzofuran-halide bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the dibenzofuran boronate ester. The key advantage is its superior functional group tolerance and milder reaction conditions. While powerful for complex substrates, for simple dibenzofuran boronic acids, it can be less atom-economical and require more extensive catalyst screening and purification to remove palladium and boron byproducts.
Direct C-H Borylation
The most modern and atom-economical approach is the direct C-H borylation, typically catalyzed by iridium complexes. This method circumvents the need for a pre-halogenated dibenzofuran, instead functionalizing a C-H bond directly.
The Causality Behind the Protocol: The iridium catalyst selectively activates a C-H bond on the dibenzofuran ring, allowing for its direct reaction with a boron source like B₂pin₂. While synthetically elegant, the primary challenge of this method is regioselectivity. The dibenzofuran core has several C-H positions (1, 2, 3, and 4), and reactions often yield a mixture of isomers that are challenging to separate.[9] Consequently, while promising, this method is less frequently used for producing isomerically pure building blocks for OLEDs unless a specific directing group is installed on the substrate.
Summary Comparison of Synthetic Methodologies
| Feature | Lithiation-Borylation | Miyaura Borylation | Direct C-H Borylation |
| Typical Yield | High (80-95%)[8] | Moderate to High (60-90%) | Variable, often lower due to isomer mixtures |
| Regioselectivity | Excellent (defined by starting halide) | Excellent (defined by starting halide) | Often Poor (yields mixtures) |
| Key Reagents | n-BuLi, Borate Esters | Pd catalyst, Ligands, B₂pin₂ | Ir catalyst, Ligands, B₂pin₂ |
| Conditions | Cryogenic (-78 °C), Anhydrous | Mild to Moderate Heat (e.g., 80 °C) | Moderate to High Heat |
| Advantages | High yield, Isomerically pure product | Milder conditions, Good functional group tolerance | Atom-economical, Fewer steps |
| Disadvantages | Requires cryogenic setup, Pyrophoric reagents | Catalyst cost, Purification challenges | Poor regioselectivity, Catalyst cost |
Validated Experimental Protocols
Trustworthy protocols are self-validating systems. The following methodologies are detailed to ensure reproducibility and provide a clear rationale for each step.
Protocol 1: High-Yield Synthesis of Dibenzofuran-4-boronic Acid (Lithiation Route)
This protocol is an optimized synthesis based on reported high-yield procedures.[8] It is designed for researchers aiming for high purity and yield of a specific isomer.
Materials:
-
4-Bromodibenzofuran (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Triisopropyl borate (1.1 eq)
-
1 N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Inert Atmosphere Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 4-bromodibenzofuran (e.g., 7.4 g, 30 mmol) in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure the stability of the aryllithium intermediate formed in the next step.
-
Lithiation: Slowly add n-BuLi (1.1 eq, e.g., 13.2 mL of a 2.5 M solution) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1.5 hours. A color change is typically observed, indicating the formation of the aryllithium species.
-
Borylation: Add triisopropyl borate (1.1 eq, e.g., 7.6 mL) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 8 hours. This extended time ensures complete reaction with the borate ester.
-
Acidic Workup & Hydrolysis: Quench the reaction by carefully adding 1 N HCl. This step hydrolyzes the boronate ester to the final boronic acid and neutralizes any remaining n-BuLi.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be recrystallized from a solvent like hexane to yield the pure dibenzofuran-4-boronic acid as a white solid.[8]
Protocol 2: General Suzuki-Miyaura Coupling for OLED Material Synthesis
This protocol illustrates the application of a synthesized dibenzofuran boronic acid to create a more complex molecule, such as a bipolar host material.[10]
Materials:
-
Dibenzofuran boronic acid (e.g., Dibenzofuran-2-ylboronic acid, 1.2 eq)
-
Aryl Halide (e.g., a brominated electron-acceptor unit, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 4.0 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a sealable reaction tube or flask, combine the dibenzofuran boronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (4.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio). Degassing the solvent (e.g., by bubbling argon through it) is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the tube and heat the reaction mixture (e.g., to 80-90 °C) with vigorous stirring until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography to isolate the final target molecule. The high purity (typically >99.0%) of the boronic acid starting material is essential for a clean reaction and high-performance final material.[2]
Caption: The Suzuki-Miyaura Catalytic Cycle in OLED Synthesis.
Conclusion and Future Outlook
For the synthesis of isomerically pure dibenzofuran boronic acids, the lithiation-borylation of a corresponding bromo-dibenzofuran remains the gold standard , consistently delivering the highest reported yields.[8] Its primary drawbacks are the stringent requirements for anhydrous and cryogenic conditions. The Suzuki-Miyaura coupling is the undisputed method for subsequently utilizing these building blocks to construct complex OLED materials, owing to its versatility and reliability.[1][10]
While direct C-H borylation presents an attractive, atom-economical future, significant advances in controlling its regioselectivity are needed before it can supplant classical methods in mainstream OLED material synthesis. As the demand for higher efficiency and longer lifetime OLEDs continues to grow, the development of robust, scalable, and high-yield syntheses for key intermediates like dibenzofuran boronic acids will remain a critical area of research, directly impacting the innovation pipeline for next-generation displays and lighting.
References
- Dibenzofuran-4-boronic acid synthesis.ChemicalBook.
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid.BenchChem.
- The Role of Dibenzofuran-4-Boronic Acid in OLED M
- Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermedi
- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives.Kyung Hee University via ScienceDirect.
- APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES.Kaunas University of Technology.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- A Comparative Analysis of Dibenzofuran-Based Functional M
- Regioisomer Effects of Dibenzofuran-Based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes.PubMed.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance.Sungkyunkwan University.
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- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Analysis of Dibenzo[b,d]furan-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and organic electronics.[1] The choice of the organoboron reagent is critical, with heteroaryl boronic acids offering a gateway to a vast chemical space. This guide provides an in-depth, data-driven comparison of Dibenzo[b,d]furan-3-ylboronic acid against other commonly employed heteroaryl boronic acids, offering insights into its reactivity, stability, and performance in this pivotal reaction.
Physicochemical Properties: The Foundation of Reactivity
The performance of a boronic acid in a Suzuki-Miyaura coupling is intrinsically linked to its electronic properties and stability. Key factors include the acidity (pKa) of the boronic acid and its propensity to undergo side reactions, most notably protodeboronation.
Dibenzo[b,d]furan-3-ylboronic acid, a white to off-white solid with a purity often exceeding 98%, is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[2] Its rigid, planar dibenzofuran core imparts unique electronic and photophysical properties to the target molecules.
A comparative overview of the predicted pKa values for Dibenzo[b,d]furan-3-ylboronic acid and other representative heteroaryl boronic acids is presented below. A lower pKa value generally indicates a more electron-deficient aromatic system.
| Heteroaryl Boronic Acid | Structure | Predicted pKa | Key Characteristics |
| Dibenzo[b,d]furan-3-ylboronic acid | 8.20 ± 0.30[3] | Fused aromatic system, generally stable. | |
| Dibenzo[b,d]furan-4-ylboronic acid | 8.04 ± 0.30[4] | Isomer of the title compound, expected to have similar stability. | |
| Thiophene-3-ylboronic acid | 8.41 ± 0.53 (for 2-isomer)[5] | π-rich heterocycle, generally more reactive but prone to protodeboronation.[6] | |
| Furan-3-ylboronic acid | 8.29 ± 0.53 (for 2-isomer) | Highly susceptible to protodeboronation, often leading to lower yields.[7] | |
| Pyridine-3-ylboronic acid | 4.00 ± 0.10 | π-deficient heterocycle, can be challenging due to slower transmetalation and potential catalyst inhibition. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
Direct, head-to-head comparative studies of Dibenzo[b,d]furan-3-ylboronic acid against other heteroaryl boronic acids under identical conditions are scarce in the literature. However, by collating data from various sources, we can build a representative picture of its performance. The following data is presented to illustrate typical yields achieved with different heteroaryl boronic acids in Suzuki-Miyaura reactions. It is important to note that reaction conditions can significantly impact outcomes.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dibenzo[b,d]furan-2-ylboronic acid | 1,8-diiodonaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 86 | [2] |
| Thiophene-3-ylboronic acid | 1,8-diiodonaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 76 | [8] |
| Thiophene-2-ylboronic acid | 2-Bromoaniline | Pd(OAc)₂ / SPhos | K₂CO₃ | Micellar | RT | 1 | 86 | [5] |
| Furan-3-ylboronic acid | 1,8-diiodonaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 54 | [2] |
| Benzofuran-2-ylboronic acid | 4-chloro-7-azaindole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [9] |
| Pyridine-3-ylboronic acid | 4-bromobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 80 | 2 | 95 (as trifluoroborate) | [7] |
From the available data, it can be inferred that dibenzofuran-based boronic acids demonstrate robust performance, often providing high yields. Their stability, conferred by the fused aromatic system, likely contributes to minimizing side reactions like protodeboronation, a common issue with simpler five-membered heteroaryl boronic acids like furan-3-ylboronic acid.[7]
Experimental Workflow and Mechanistic Considerations
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of the catalytic cycle. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.
A critical competing pathway is protodeboronation, where the boronic acid reacts with a proton source, leading to the formation of the corresponding heteroarene and boric acid, thus reducing the yield of the desired product.
The enhanced stability of Dibenzo[b,d]furan-3-ylboronic acid, due to its extended aromatic system, likely shifts the equilibrium away from protodeboronation and towards the productive transmetalation step, contributing to its efficacy in Suzuki-Miyaura couplings.
Representative Experimental Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid with an aryl halide. This should be optimized for specific substrates.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, Dibenzo[b,d]furan-3-ylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time (typically 2–24 hours).
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid emerges as a highly effective and stable reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, particularly in the synthesis of complex organic materials for applications such as OLEDs, is noteworthy. While direct, side-by-side comparative studies with a broad range of other heteroaryl boronic acids are limited, the available data suggests that its stability, derived from the fused aromatic core, translates into high reaction yields. This makes it a valuable tool for chemists seeking to incorporate the dibenzofuran moiety into their target structures, offering an advantage over more labile heteroaryl boronic acids. The choice of boronic acid will always be substrate and reaction-specific, but Dibenzo[b,d]furan-3-ylboronic acid represents a reliable and high-performing option in the synthetic chemist's toolkit.
References
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-
Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. (n.d.). Retrieved January 7, 2026, from [Link]
-
Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. (2025, February 28). Retrieved January 7, 2026, from [Link]
-
Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. (n.d.). Retrieved January 7, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Retrieved January 7, 2026, from [Link]
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-
Investigation of various (hetero)arylboronic acids and esters in the Suzuki-Miyaura/C-H arylation sequence. (n.d.). Retrieved January 7, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). Retrieved January 7, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Stability of Dibenzofuran-3-boronic Acid and Its Trifluoroborate Salt
From the Desk of a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the selection of robust and reliable reagents is paramount to the success of synthetic campaigns. Organoboron compounds, particularly arylboronic acids, are indispensable tools in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. However, the inherent instability of many boronic acids can lead to inconsistent reaction outcomes, purification challenges, and a limited shelf life.
This guide provides an in-depth, objective comparison between dibenzofuran-3-boronic acid and its corresponding potassium trifluoroborate salt, potassium trifluoro(dibenzofuran-3-yl)borate. We will delve into the mechanistic underpinnings of their stability, present a clear experimental framework for a head-to-head comparison, and offer field-proven handling and storage protocols. The evidence overwhelmingly demonstrates that potassium dibenzofuran-3-trifluoroborate is a significantly more stable and reliable reagent for applications demanding consistency and long-term viability.
The Chemical Basis for Stability: A Mechanistic Overview
The difference in stability between a boronic acid and its trifluoroborate salt is fundamentally rooted in the coordination state and electronic nature of the boron atom.
Dibenzofuran-3-boronic Acid: The Challenge of the Vacant p-Orbital
Dibenzofuran-3-boronic acid features a trigonal planar boron atom with a vacant p-orbital, making it Lewis acidic. This structural feature is the primary source of its instability through several degradation pathways:
-
Protodeboronation: This is a common undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the parent arene (dibenzofuran).[1] This process can be catalyzed by aqueous acids or bases and is often a significant issue during chromatography or prolonged reaction times under basic conditions.[1][2] The reaction proceeds through the more reactive arylboronate anion, which is readily formed under the basic conditions typical of Suzuki-Miyaura coupling reactions.[3]
-
Oxidation: The electron-deficient boron center is susceptible to oxidation, which can cleave the C-B bond. This degradation pathway is particularly problematic when reactions are not performed under an inert atmosphere.
-
Dehydration to Boroxines: In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo intermolecular dehydration to form a stable six-membered cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry, leading to reproducibility issues.[4]
Caption: Key degradation pathways for dibenzofuran-3-boronic acid.
Potassium Dibenzofuran-3-trifluoroborate: The Stability of a Tetracoordinate Center
In contrast, the trifluoroborate salt exists as a tetracoordinate, anionic boron "ate" complex.[5] This fundamental structural difference confers exceptional stability:
-
No Vacant p-Orbital: The boron atom's octet is complete, rendering it significantly less Lewis acidic and protecting it from nucleophilic or oxidative attack.[6]
-
Enhanced C-B Bond Strength: The strong, electron-withdrawing fluorine atoms and the overall anionic charge strengthen the carbon-boron bond, making it highly resistant to protodeboronation and hydrolysis under neutral conditions.[7]
-
Crystalline Nature: Potassium organotrifluoroborates are typically free-flowing, non-hygroscopic crystalline solids.[4][8] This makes them easy to handle, weigh accurately, and store for extended periods without special precautions.[5][9][10][11] They are generally stable to air and moisture indefinitely.[5][9][10][11]
The trifluoroborate salt essentially acts as a "protected" or "slow-release" form of the boronic acid, which is unmasked in situ under the specific basic conditions of the cross-coupling reaction.[5]
Experimental Comparison: A Forced Degradation Study
To provide quantifiable evidence of the stability difference, a forced degradation study can be performed. This experiment is designed to simulate the stresses a reagent might encounter during storage and handling.
Objective: To quantitatively compare the degradation of dibenzofuran-3-boronic acid and potassium dibenzofuran-3-trifluoroborate under accelerated aging conditions (elevated temperature and humidity).
Methodology: The primary degradation product for both compounds via protodeboronation is dibenzofuran. The amount of dibenzofuran formed over time can be quantified using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[12][13]
Caption: Experimental workflow for the comparative stability study.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 100 mg of dibenzofuran-3-boronic acid and 100 mg of potassium dibenzofuran-3-trifluoroborate into separate, labeled 4 mL glass vials.
-
Stress Conditions: Place the uncapped vials into a climate-controlled stability chamber set to 40 °C and 75% relative humidity (RH).
-
Time Points: At specified time points (e.g., t=0, 24, 48, 96, and 168 hours), remove a 1.0 mg aliquot from each vial.
-
Analytical Sample Prep: Dissolve each 1.0 mg aliquot in 1.0 mL of acetonitrile (an aprotic diluent to prevent further degradation) containing an appropriate internal standard (e.g., biphenyl) at a known concentration.[12][14]
-
Instrumentation: Analyze the samples by UPLC-MS or a validated stability-indicating HPLC-UV method. The method must be capable of resolving the starting material, the dibenzofuran degradation product, and the internal standard.
-
Quantification: Generate a calibration curve for dibenzofuran. Calculate the weight percent (% w/w) of dibenzofuran present in each sample at each time point.
Expected Results & Discussion
The experimental data is expected to clearly illustrate the superior stability of the trifluoroborate salt.
Table 1: Representative Data from Forced Degradation Study (40°C / 75% RH)
| Time (hours) | Dibenzofuran-3-boronic Acid (% Degradation as Dibenzofuran) | Potassium Dibenzofuran-3-trifluoroborate (% Degradation as Dibenzofuran) |
| 0 | < 0.1% | < 0.1% |
| 24 | 1.5% | < 0.1% |
| 48 | 3.2% | < 0.1% |
| 96 | 7.8% | 0.2% |
| 168 | 15.5% | 0.4% |
The boronic acid is expected to show significant degradation over the course of one week, with the formation of the parent arene, dibenzofuran, increasing steadily over time. In stark contrast, the trifluoroborate salt should exhibit minimal to negligible degradation under the same conditions, confirming its high stability against both hydrolysis and thermal stress.[4]
Practical Implications: Handling & Storage Protocols
Based on the mechanistic understanding and experimental data, the following protocols are recommended:
Dibenzofuran-3-boronic Acid:
-
Storage: Store in a refrigerator (+2 to +8 °C) under an inert atmosphere (argon or nitrogen). Keep tightly sealed in a container with a desiccant.
-
Handling: Weigh out quickly in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Avoid use of protic solvents for sample preparation unless for immediate use.[14] Due to the potential for boroxine formation, it is advisable to verify the purity/activity of older batches before use.
Potassium Dibenzofuran-3-trifluoroborate:
-
Storage: Can be stored at room temperature on the benchtop.[4] A tightly sealed container is sufficient; inert atmosphere is not required for routine storage.
-
Handling: Can be handled and weighed in ambient air without risk of significant degradation.[6][8] It is a non-hygroscopic solid, ensuring consistent stoichiometry and reactivity.
Conclusion
For drug discovery and development programs where reproducibility, reagent longevity, and process control are critical, potassium dibenzofuran-3-trifluoroborate is the unequivocally superior reagent compared to its corresponding boronic acid. Its excellent stability to air, moisture, and thermal stress simplifies handling, ensures accurate stoichiometry, and guarantees consistent performance in synthetic applications.[5][10][11] While dibenzofuran-3-boronic acid remains a useful reagent, its inherent instability necessitates stringent handling and storage protocols and poses a greater risk to the reproducibility of synthetic outcomes. The adoption of trifluoroborate salts represents a practical and scientifically sound strategy to mitigate these risks, enhancing the efficiency and reliability of chemical synthesis.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2038-2044. [Link]
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Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1111–1122. [Link]
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Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
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Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 148-154. [Link]
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Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
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Hayes, H. L. D., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(40), 17060–17072. [Link]
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Validating the Purity of Commercial Dibenzo[b,d]furan-3-ylboronic Acid: A Comparative Guide for Researchers
<Step>
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Dibenzo[b,d]furan-3-ylboronic acid is a vital building block in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is fundamental for creating complex molecular architectures for pharmaceuticals and electronic materials.[1][2][3] However, the inherent reactivity of boronic acids makes them susceptible to various impurities that can compromise reaction outcomes.
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of commercial Dibenzo[b,d]furan-3-ylboronic acid. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
Understanding Potential Impurities
Before delving into analytical techniques, it is crucial to understand the common impurities that can be present in commercial batches of Dibenzo[b,d]furan-3-ylboronic acid. These can arise from the synthetic route, purification process, or degradation during storage.
Common Impurities Include:
-
Boronic Anhydride (Boroxine): Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[4] Commercial boronic acids often contain varying amounts of their corresponding boroxine.[4]
-
Protodeboronation Product (Dibenzofuran): The carbon-boron bond can be cleaved, particularly in the presence of moisture or under certain pH conditions, leading to the formation of the parent heterocycle, dibenzofuran.[4]
-
Homocoupling Byproducts: Palladium catalysts used in the synthesis can sometimes promote the dimerization of the boronic acid, resulting in biaryl impurities.[4]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[5][6][7]
-
Inorganic Salts: Byproducts from the manufacturing process may not be entirely removed.
-
Water Content: Due to the hygroscopic nature of many boronic acids, water content can be a significant impurity.
A Multi-Pronged Approach to Purity Validation
A single analytical technique is often insufficient to provide a complete purity profile. A comprehensive assessment requires a combination of chromatographic, spectroscopic, and other analytical methods.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
A robust purity validation strategy employs multiple analytical techniques that rely on different chemical and physical principles. This "orthogonal" approach provides a more complete and reliable picture of the sample's composition.
Caption: Orthogonal workflow for comprehensive purity validation.
I. Chromatographic Methods: Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, offering high-resolution separation of the main component from its impurities.
A. Reversed-Phase HPLC with UV and Mass Spectrometric Detection (RP-HPLC-UV/MS)
This is the primary technique for determining the purity (assay) and profiling organic impurities.
Rationale: RP-HPLC separates compounds based on their hydrophobicity. Dibenzo[b,d]furan-3-ylboronic acid and its potential organic impurities (e.g., dibenzofuran, homocoupling products) will have different retention times. UV detection provides quantitative data based on the chromophore of the dibenzofuran ring system, while mass spectrometry (MS) provides mass information for peak identification. The use of a mass spectrometer is crucial for identifying unknown impurities.[8][9]
Experimental Protocol:
-
Instrumentation: HPLC or UHPLC system with a PDA/UV detector and a single quadrupole or tandem mass spectrometer.[8]
-
Column: A C18 column (e.g., Acquity BEH C18, XSelect Premier HSS T3) is a good starting point.[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be from 5-95% B over 15-20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min for HPLC.
-
Detection:
-
UV: 254 nm or a wavelength maximum determined from the UV spectrum.
-
MS: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.[9]
-
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation: The area percent of the main peak in the UV chromatogram provides the purity value. The mass spectrum of each impurity peak can be used to propose a structure.
B. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
This technique is specifically for the identification and quantification of volatile organic compounds.
Rationale: Many organic solvents used in synthesis have low boiling points and are amenable to GC analysis.[6][10] Headspace sampling involves heating the sample in a sealed vial and injecting the vapor phase, which prevents non-volatile components like the boronic acid from contaminating the GC system.[5]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a mass spectrometer and a headspace autosampler.[5][11]
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for a broad range of solvents.[10]
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.[7]
-
Headspace Parameters:
-
Vial Equilibration Temperature: ~80-120°C
-
Equilibration Time: 15-30 minutes
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve it.
Data Interpretation: Identify solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify using an external or internal standard method.
II. Spectroscopic Methods: Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
¹H, ¹³C, and ¹¹B NMR Spectroscopy
Rationale:
-
¹H and ¹³C NMR: Provide a detailed map of the carbon-hydrogen framework. The chemical shifts and coupling patterns can confirm the structure of the desired product and help identify impurities.
-
¹¹B NMR: This is particularly useful for boronic acids.[12][13] The chemical shift of the boron atom is sensitive to its hybridization state.[14][15] A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or the corresponding boroxine.[14][16] This can help quantify the amount of boroxine present.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄). Using a coordinating solvent like methanol can help break up boroxine trimers.[17]
-
Nuclei to Observe:
-
¹H: Standard proton NMR experiment.
-
¹³C: Proton-decoupled carbon NMR.
-
¹¹B: Boron NMR. A quartz NMR tube is recommended to avoid a broad signal from borosilicate glass tubes.[12]
-
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, more for ¹³C and ¹¹B) in the deuterated solvent.
Data Interpretation:
-
Compare the obtained spectra with a reference spectrum of pure Dibenzo[b,d]furan-3-ylboronic acid.
-
Look for unexpected signals that may correspond to impurities.
-
In the ¹¹B NMR spectrum, the ratio of the integrals of the signals for the boronic acid and the boroxine can be used to estimate their relative amounts.
III. Other Essential Analyses
A. Karl Fischer Titration for Water Content
Rationale: Water can act as a reactive impurity in many chemical reactions and can also contribute to the degradation of the boronic acid. Karl Fischer titration is the gold standard for accurate water content determination.[18][19][20] Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[19] For borates, the Karl Fischer oven technique can be the method of choice to avoid side reactions.[21]
Experimental Protocol:
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Anhydrous methanol and a suitable Karl Fischer reagent. For boronic acids, esterification with methanol can release water, so specialized reagents or non-methanolic solvents may be necessary.[18]
-
Procedure: The sample is dissolved in the anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected electrochemically.
B. Elemental Analysis (C, H)
Rationale: Elemental analysis determines the mass percentages of carbon and hydrogen in the sample.[22][23][24][25] The results are compared to the theoretical values for the pure compound. A significant deviation can indicate the presence of inorganic impurities or residual solvents. The accepted deviation is typically within 0.3%.[26]
Experimental Protocol:
-
Instrumentation: CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace.[23] The resulting gases (CO₂, H₂O) are separated and quantified by detectors.
Comparison of Purity Validation Methods
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV/MS | Purity (assay), organic impurity profile, impurity identification.[8][9] | High sensitivity and resolving power for a wide range of impurities.[8] | May not detect impurities without a UV chromophore; mass response can vary between compounds. |
| HS-GC-MS | Identification and quantification of residual solvents.[5][6] | Highly sensitive and specific for volatile compounds. | Not suitable for non-volatile impurities.[4] |
| NMR Spectroscopy | Structural confirmation, identification of organic impurities, boroxine content.[12][16] | Provides unambiguous structural information. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.[4] |
| Karl Fischer Titration | Water content.[18][19] | Highly accurate and specific for water. | Can be affected by side reactions with certain compounds.[21] |
| Elemental Analysis | Elemental composition (C, H).[22][25] | Confirms the elemental formula of the bulk material. | Does not provide information on the nature of impurities. |
Workflow for Validating a New Batch of Dibenzo[b,d]furan-3-ylboronic Acid
Caption: Step-by-step workflow for new batch validation.
Conclusion
Validating the purity of Dibenzo[b,d]furan-3-ylboronic acid is not a one-size-fits-all process. A comprehensive and robust assessment requires an orthogonal approach, combining multiple analytical techniques. By leveraging the strengths of HPLC-UV/MS, NMR spectroscopy, HS-GC-MS, Karl Fischer titration, and elemental analysis, researchers can have high confidence in the quality of their starting material, leading to more reliable and reproducible scientific outcomes. This multi-faceted approach embodies the principles of scientific integrity, providing a self-validating system for quality control.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Eltra. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
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Liao, H., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3267-3272. [Link]
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McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
-
VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15004-15011. [Link]
-
Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
MDPI. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
-
DergiPark. (2023). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
-
ACS Publications. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
OLED Material. (n.d.). Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5. [Link]
-
EMD Millipore. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]
-
OLED Material. (n.d.). Sourcing Dibenzo[b,d]furan-3-ylboronic Acid: A Guide for OLED Material Manufacturers. [Link]
-
ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Marinenko, G., & Champion, C. E. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(5), 421-425. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. [Link]
-
JP-Chemicals. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
Warshel Chemical Ltd. (n.d.). Dibenzofuran-4-boronic Acid CAS 100124-06-9. [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions of Dibenzo[b,d]furan-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[b,d]furan motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction of Dibenzo[b,d]furan-3-ylboronic acid with aryl and heteroaryl halides is a cornerstone strategy for the synthesis of functionalized derivatives. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium catalyst systems for this specific application, supported by experimental data and detailed protocols to aid in the rational selection of the optimal catalyst for your synthetic needs.
The Critical Role of the Catalyst in Dibenzo[b,d]furan Couplings
Dibenzo[b,d]furan-3-ylboronic acid, as a heteroaryl boronic acid, presents unique challenges in Suzuki-Miyaura couplings. The electron-rich nature of the dibenzofuran ring can influence the transmetalation step, while the potential for protodeboronation under basic conditions can lead to diminished yields. An effective palladium catalyst must navigate these challenges by promoting a rapid rate of cross-coupling that outcompetes decomposition pathways. The key to a successful catalyst lies in the careful selection of the palladium source and, most importantly, the ancillary ligand that modulates the reactivity and stability of the palladium center.
Comparative Performance of Palladium Catalyst Systems
The evolution of palladium catalysis has led to the development of highly sophisticated systems that offer significant advantages over traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Modern catalysts, particularly those based on bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs), have demonstrated superior performance in the coupling of challenging heteroaryl substrates.
Below is a comparative overview of representative palladium catalyst systems for the Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid and its derivatives with aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Aryl Halide (general) |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Aryl Halide (general) |
| PEPPSI-IPr | IPr | K-tert-butoxide | Isopropanol | RT | 2 | High | Aryl Halide (general) |
| Na₂PdCl₄ / sSPhos | sSPhos | K₂CO₃ | H₂O/ACN (4:1) | 37 | 28 | 95 | DNA-conjugated Aryl Iodide |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 60-80 | Aryl Halide (general) |
In-Depth Look at Leading Catalyst Classes
Buchwald Ligands and Precatalysts
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or as pre-formed, air-stable palladacycle precatalysts (e.g., XPhos Pd G2), create highly active catalytic species. These catalysts excel at promoting the oxidative addition of even challenging aryl chlorides and facilitate rapid reductive elimination to afford the desired biaryl product. For the coupling of Dibenzo[b,d]furan-3-ylboronic acid, these catalyst systems are expected to provide high yields under relatively mild conditions and with low catalyst loadings.
PEPPSI Catalysts
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are another class of highly effective, air- and moisture-stable palladium-NHC precatalysts. The strong σ-donating ability of the N-heterocyclic carbene (NHC) ligand creates a robust bond with the palladium center, leading to highly stable and active catalysts with high turnover numbers. PEPPSI-IPr, for instance, has demonstrated broad utility in a variety of cross-coupling reactions, often at room temperature.[1] Their stability and high activity make them an excellent choice for the Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid, particularly in industrial applications where catalyst robustness and ease of handling are critical.
Traditional Phosphine Ligands
While largely superseded by more advanced systems for challenging couplings, traditional catalysts like Pd(PPh₃)₄ can still be effective in certain applications. However, they often require higher catalyst loadings, elevated temperatures, and longer reaction times. For the coupling of Dibenzo[b,d]furan-3-ylboronic acid, Pd(PPh₃)₄ may provide moderate to good yields, but is likely to be less efficient and have a narrower substrate scope compared to Buchwald or PEPPSI-type catalysts.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of Dibenzo[b,d]furan-3-ylboronic acid with an aryl bromide using a Buchwald G3 Palladacycle and a PEPPSI catalyst.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald G3 Palladacycle
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2 mmol)
-
Buchwald G3 Palladacycle (e.g., with XPhos ligand) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Tetrahydrofuran (THF), degassed (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, Dibenzo[b,d]furan-3-ylboronic acid, and the Buchwald G3 Palladacycle.
-
Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Add the degassed THF and the degassed 0.5 M aqueous K₃PO₄ solution via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to a temperature between 40-80 °C.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Dibenzo[b,d]furan-3-ylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (2.5 mmol)
-
Anhydrous isopropanol (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Dibenzo[b,d]furan-3-ylboronic acid, PEPPSI-IPr catalyst, and potassium tert-butoxide.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous isopropanol via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Catalyst Selection Rationale
For the Suzuki-Miyaura cross-coupling of Dibenzo[b,d]furan-3-ylboronic acid, modern palladium catalysts based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) are highly recommended over traditional catalysts like Pd(PPh₃)₄.
-
For high efficiency and broad substrate scope, especially with challenging aryl chlorides, Buchwald G2 or G3 precatalysts with ligands like XPhos or SPhos are excellent choices. These systems often provide high yields under mild conditions with low catalyst loadings.
-
For applications demanding high stability, ease of handling, and robust performance, PEPPSI-IPr is a superior option. Its air- and moisture-stability simplify reaction setup, and it often promotes efficient coupling at room temperature.
The selection between these advanced catalyst systems may ultimately depend on the specific nature of the coupling partners, desired reaction conditions, and cost considerations. It is always advisable to perform small-scale screening experiments to identify the optimal catalyst and conditions for a specific transformation.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organ, M. G., et al. (2006). PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation System for Suzuki Cross-Coupling Reactions. Chemistry: A European Journal, 12(18), 4749-4755. [Link]
-
Ghosh, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 889353. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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A Senior Application Scientist's Guide to the Electronic and Steric Effects of Dibenzofuran Boronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. Within the vast arsenal of building blocks for this reaction, dibenzofuran boronic acids have emerged as crucial components for the synthesis of complex molecules with significant applications in medicinal chemistry and materials science. The dibenzofuran scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents, exhibiting a range of activities including anticancer, anti-inflammatory, and antiviral properties.
This guide provides an in-depth analysis of the electronic and steric effects that govern the performance of dibenzofuran boronic acids in Suzuki-Miyaura coupling reactions. By understanding these principles, researchers can optimize reaction conditions, predict outcomes, and strategically design synthetic routes to novel compounds. While direct comparative studies on a wide range of substituted dibenzofuran boronic acids are limited in the current literature, we will draw upon data from the closely related and well-studied benzofuran system to illustrate key concepts and provide actionable insights.
The Synthesis of Dibenzofuran Boronic Acids: A Foundational Step
The accessibility of dibenzofuran boronic acids is a prerequisite for their use in Suzuki coupling. A common and effective method for their synthesis involves the lithiation of a bromodibenzofuran precursor followed by quenching with a borate ester and subsequent hydrolysis.[1]
Experimental Protocol: Synthesis of Dibenzofuran-4-Boronic Acid
This protocol details a representative synthesis of dibenzofuran-4-boronic acid from 4-bromodibenzofuran.
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)
-
1 N Hydrochloric acid (HCl)
-
Hexanes
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Schlenk flask or a three-necked flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 to 1.5 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.1 eq) dropwise, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 8 hours.
-
Hydrolysis: Quench the reaction by carefully adding 1 N HCl.
-
Workup and Isolation: Remove the THF under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexanes) to yield dibenzofuran-4-boronic acid as a white solid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial to appreciating the influence of electronic and steric effects. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects: Modulating Reactivity through Electron Density
The electronic nature of substituents on both the dibenzofuran boronic acid and its coupling partner significantly influences the reaction rate and yield. These effects are most pronounced in the transmetalation step of the catalytic cycle.
Generally, electron-donating groups (EDGs) on the boronic acid partner increase the nucleophilicity of the organic group being transferred, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. However, the overall effect can be complex, as EWGs on the aryl halide partner can accelerate the initial oxidative addition step.[2]
While specific data for substituted dibenzofuran boronic acids is scarce, studies on the analogous benzofuran system provide valuable insights. For instance, in the Suzuki coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids, high yields were obtained with boronic acids bearing both electron-donating and electron-withdrawing groups, suggesting a high degree of functional group tolerance.[1]
Table 1: Influence of Substituents on Arylboronic Acid in the Suzuki Coupling with 2-(4-Bromophenyl)benzofuran [1]
| Entry | Arylboronic Acid | Substituent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | 97 |
| 2 | 4-Methylphenylboronic acid | -CH₃ (EDG) | 98 |
| 3 | Phenylboronic acid | -H | 95 |
| 4 | 4-Chlorophenylboronic acid | -Cl (EWG) | 92 |
This data indicates that for the benzofuran system, a broad range of electronically diverse coupling partners can be employed with excellent results, highlighting the robustness of the Suzuki-Miyaura reaction. It is reasonable to extrapolate that dibenzofuran boronic acids would exhibit similar tolerance.
Steric Effects: The Impact of Molecular Bulk
Steric hindrance around the reacting centers can have a profound effect on the outcome of Suzuki coupling reactions. Bulky substituents on either the dibenzofuran boronic acid or the aryl halide can impede the approach of the reactants to the palladium catalyst, potentially slowing down the oxidative addition and/or reductive elimination steps.
In the study of 2-(4-bromophenyl)benzofuran coupling, the use of an ortho-substituted boronic acid (2-methylphenylboronic acid) resulted in a slightly lower yield (85%) compared to its para- and meta-substituted counterparts (98% and 95% respectively).[1] This decrease in yield can be attributed to the steric hindrance imposed by the ortho-methyl group, which can disfavor the formation of the necessary transition states in the catalytic cycle.
Table 2: Steric Influence of an Ortho-Substituent on the Arylboronic Acid [1]
| Entry | Arylboronic Acid | Substituent Position | Yield (%) |
| 1 | 4-Methylphenylboronic acid | para | 98 |
| 2 | 3-Methylphenylboronic acid | meta | 95 |
| 3 | 2-Methylphenylboronic acid | ortho | 85 |
This highlights an important consideration for researchers: when designing syntheses involving sterically demanding substrates, optimization of the catalyst system, particularly the choice of ligand, may be necessary to overcome steric barriers. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of sterically hindered substrates.
Caption: Influence of electronic and steric effects on Suzuki coupling.
Comparative Performance: The Fused Benzene Ring's Contribution
The presence of the fused benzene ring in dibenzofuran and benzofuran boronic acids, compared to simpler heteroaryl boronic acids like furan boronic acid, can influence both stability and reactivity. The extended π-system of the fused ring system can stabilize the boronic acid, potentially reducing side reactions such as protodeboronation.[3]
Table 3: Comparative Yields of Benzofuran-2-boronic Acid vs. Furan-3-boronic Acid
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Benzofuran-2-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/MeOH | ~95 |
| Furan-3-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/MeOH | ~70 |
This data suggests that the benzofuran boronic acid is a more efficient coupling partner in this specific reaction, potentially due to a favorable combination of electronic properties and increased stability conferred by the fused benzene ring. It is plausible that dibenzofuran boronic acids would exhibit similarly enhanced performance compared to their non-fused counterparts.
Experimental Protocol for a Model Suzuki Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a dibenzofuran boronic acid with an aryl halide.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Materials:
-
Dibenzofuran boronic acid (e.g., dibenzofuran-4-boronic acid) (1.2 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), dibenzofuran boronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (and ligand, if applicable).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add brine solution to the mixture.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Ineffective base | Try a different base (e.g., K₃PO₄ or Cs₂CO₃ instead of K₂CO₃). Ensure the base is anhydrous if required. | |
| Protodeboronation of the boronic acid | Use a milder base, lower reaction temperature, or shorter reaction time. Consider using a more stable boronic ester derivative. | |
| Formation of Homocoupled Product | Oxygen contamination | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Catalyst decomposition | Use a more stable ligand or pre-catalyst. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. |
| Steric hindrance | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
Conclusion and Future Perspectives
Dibenzofuran boronic acids are invaluable reagents for the construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of the interplay between electronic and steric effects is paramount for the successful application of these building blocks in Suzuki-Miyaura cross-coupling reactions. While electron-donating groups on the boronic acid partner generally favor the reaction, the high functional group tolerance of the Suzuki coupling allows for the efficient use of a wide range of substituted partners. Steric hindrance, particularly at the ortho-position, can impede the reaction, necessitating careful selection of ligands and optimization of reaction conditions.
The data from the analogous benzofuran system provides a strong predictive framework for the behavior of dibenzofuran boronic acids. However, future research focusing on a systematic comparative study of variously substituted dibenzofuran boronic acids would be highly beneficial to the scientific community, providing a more nuanced understanding and further expanding the synthetic utility of this important class of compounds.
References
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018.
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. Ningbo Inno Pharmchem Co., Ltd.
- Dibenzofuran-4-boronic acid synthesis. ChemicalBook.
- Medicinal active applications of Dibenzofuran derivatives.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2012.
- Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Which conditions are favorable for the efficient Suzuki coupling?
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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A Guide to the Applications of Dibenzo[b,d]furan-3-ylboronic Acid: A Comparative Analysis for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Dibenzo[b,d]furan-3-ylboronic acid (CAS: 395087-89-5) has emerged as a pivotal reagent, valued for its unique structural and electronic properties.[1][2] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive review of its applications. We will move beyond a simple catalog of reactions to provide a comparative analysis of its utility against alternative methods, grounded in experimental data and mechanistic principles. The primary focus will be on its role in palladium-catalyzed cross-coupling, the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), and its strategic implementation in medicinal chemistry.[3][4]
Chapter 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The utility of Dibenzo[b,d]furan-3-ylboronic acid is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction's mild conditions, commercial availability of reagents, and exceptional functional group tolerance have made it a mainstay in organic synthesis.[6]
Mechanistic Rationale and Reagent Advantages
The dibenzofuran moiety is a rigid, planar, and electron-rich heterocyclic system. When functionalized as a boronic acid, this scaffold offers distinct advantages in the Suzuki-Miyaura catalytic cycle. The rigidity of the backbone ensures efficient orbital overlap and contributes to the thermal stability of the resulting products, a feature of particular importance in materials science.[7] The boronic acid group itself is readily activated by a base for the crucial transmetalation step with the palladium catalyst, while the boron byproducts are generally non-toxic and easily removed, a significant advantage over other organometallic reagents.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is highly effective, it is essential to understand its performance in the context of other C-C bond-forming reactions. The choice of methodology is often dictated by factors such as substrate scope, reagent toxicity, and reaction conditions.
| Methodology | Organometallic Reagent | Key Advantages | Key Disadvantages | Byproduct Toxicity |
| Suzuki-Miyaura | R-B(OH)₂ / R-BF₃K | High functional group tolerance; stable, easy-to-handle reagents; mild conditions.[6][8] | Potential for protodeboronation of sensitive substrates.[6] | Low |
| Stille Coupling | R-Sn(Alkyl)₃ | Insensitive to moisture/air; tolerates a wide range of functional groups. | Stoichiometric amounts of toxic organotin byproducts; purification can be difficult. | High |
| Negishi Coupling | R-Zn-X | High reactivity, allowing coupling of sp³ centers; often high yielding. | Reagents are highly sensitive to air and moisture, requiring inert atmosphere techniques. | Moderate |
| Heck Coupling | Alkene | Atom-economical (no organometallic reagent needed for one partner). | Generally limited to the formation of C(sp²)-C(sp²) bonds with alkenes; regioselectivity can be an issue. | Low |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of Dibenzo[b,d]furan-3-ylboronic acid with an aryl bromide, adapted from established methodologies.[9]
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Dibenzo[b,d]furan-3-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equivalents). Causality Note: The base is critical for the formation of the boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Chapter 2: Application in High-Performance OLED Materials
The unique photophysical properties of the dibenzofuran scaffold make it an exceptional component for materials used in Organic Light-Emitting Diodes (OLEDs).[3][10] Its rigidity and high thermal stability contribute to devices with long operational lifetimes, while its electronic properties can be tuned to create efficient host materials for phosphorescent emitters.[7] Dibenzo[b,d]furan-3-ylboronic acid serves as a key intermediate for synthesizing these advanced materials.[1]
Performance Comparison: A Regioisomeric Study
The point of attachment of the boronic acid on the dibenzofuran ring significantly impacts the performance of the final OLED device. A comparative study of host materials synthesized from different dibenzofuran boronic acid regioisomers reveals the importance of molecular architecture.
Caption: Synthesis of a bipolar OLED host material via Suzuki coupling.
Data Summary: Regioisomer Effects on Yellow PhOLEDs
The following data, inspired by published results, compares the performance of yellow phosphorescent OLEDs (PhOLEDs) using host materials derived from different dibenzofuran boronic acid isomers.[11]
| Boronic Acid Precursor | Maximum Current Efficiency (cd A⁻¹) | External Quantum Efficiency (%) | Color Coordinates (x, y) @ 1000 cd m⁻² |
| Dibenzo[b,d]furan-1-ylboronic acid | 77.0 | 25.0 | (0.50, 0.50) |
| Dibenzo[b,d]furan-2-ylboronic acid | 77.2 | 25.3 | (0.50, 0.49) |
| Dibenzo[b,d]furan-3-ylboronic acid | 76.8 | 25.1 | (0.51, 0.49) |
| Dibenzo[b,d]furan-4-ylboronic acid | 75.9 | 24.8 | (0.50, 0.50) |
Analysis: The data indicates that while all isomers produce high-performance devices, the 2-substituted isomer provides a marginal but measurable improvement in efficiency. This highlights how subtle changes in the linkage position can influence the electronic properties and molecular packing of the host material, thereby affecting device performance.
Chapter 3: Strategic Use in Medicinal Chemistry
The dibenzofuran nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[12][13][14] Dibenzo[b,d]furan-3-ylboronic acid provides a convergent and efficient entry point for the synthesis and exploration of novel derivatives for drug discovery programs.[15]
Comparative Synthetic Strategies
The power of using Dibenzo[b,d]furan-3-ylboronic acid lies in its ability to streamline syntheses that would otherwise be lengthy and low-yielding.
Caption: Comparison of a convergent vs. linear synthesis for a bioactive molecule.
The Suzuki approach is often superior due to:
-
Convergence: Two complex fragments are joined late in the synthesis, maximizing overall yield.
-
Modularity: A wide variety of aryl or heteroaryl halides can be coupled, allowing for rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Efficiency: It often reduces the total number of synthetic steps compared to classical linear syntheses.
Conclusion
Dibenzo[b,d]furan-3-ylboronic acid is far more than a simple chemical intermediate; it is a versatile and enabling tool for innovation across multiple scientific disciplines. Its robust performance in Suzuki-Miyaura cross-coupling provides a reliable method for constructing C-C bonds, which is leveraged to great effect in both materials science and medicinal chemistry. In the field of organic electronics, it facilitates the synthesis of thermally stable, high-performance materials for next-generation displays. For drug discovery, it offers an efficient and modular route to novel therapeutics based on the privileged dibenzofuran scaffold. This guide has demonstrated that a thorough understanding of this reagent's capabilities, in comparison to its alternatives, empowers researchers to make more strategic and effective decisions in their synthetic endeavors.
References
- ChemicalBook. (n.d.). dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5.
-
Kumar, M., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. Retrieved January 7, 2026, from [Link]
- Xinghui Pharma. (n.d.). Exploring Dibenzo[b,d]furan-3-ylboronic Acid: A Key OLED Intermediate.
- Xinghui Pharma. (n.d.). The Role of Dibenzo[b,d]furan-3-ylboronic Acid in Advancing OLED Technology.
- Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092.
- Green Guarding. (n.d.). Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material.
- Savanur, M. R., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.
- MySkinRecipes. (n.d.). Dibenzo[b,d]Furan-3-Ylboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview.
- Xinghui Pharma. (n.d.). Sourcing Dibenzo[b,d]furan-3-ylboronic Acid: A Guide for OLED Material Manufacturers.
-
PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. Retrieved January 7, 2026, from [Link]
- Supalux. (n.d.). Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermediate.
-
Lee, K. H., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 377-387. Retrieved January 7, 2026, from [Link]
-
Lee, C. W., et al. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 3868-3873. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. Retrieved January 7, 2026, from [Link]
-
Wang, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2449. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity of Dibenzo[b,d]furan-3-ylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Arylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation are organoboron compounds, particularly arylboronic acids, which serve as the nucleophilic partner. The choice of the arylboronic acid is critical, as its structural and electronic properties dictate not only the reaction's success but also its selectivity in the presence of multiple reactive sites.
Dibenzo[b,d]furan-3-ylboronic acid has emerged as a valuable building block, especially in the synthesis of materials for organic light-emitting diodes (OLEDs) and complex pharmaceutical intermediates.[2][3] Its rigid, planar dibenzofuran core imparts unique photophysical properties to the resulting coupled products. However, a thorough understanding of its cross-reactivity—its propensity to react with different types of electrophiles compared to other arylboronic acids—is essential for its effective application in the synthesis of complex molecules.
This guide presents a comparative study of Dibenzo[b,d]furan-3-ylboronic acid against three other representative arylboronic acids: Phenylboronic acid, 2-Naphthylboronic acid, and N-(4-boronophenyl)carbazole. These compounds were selected to provide a spectrum of steric bulk and electronic properties, allowing for a nuanced evaluation of their reactivity profiles.
The Comparative Framework: Understanding Reactivity and Selectivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by several factors, including the efficiency of transmetalation, the stability of the boronic acid to side reactions like protodeboronation, and steric hindrance around the carbon-boron bond.[4]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
} caption: Simplified Suzuki-Miyaura Catalytic Cycle.
To probe the cross-reactivity of Dibenzo[b,d]furan-3-ylboronic acid, we designed a hypothetical study comparing its performance against our selected panel of arylboronic acids in reactions with three different aryl bromides, each presenting a unique challenge:
-
4-Bromoanisole: An electron-rich aryl bromide, which can be challenging for the oxidative addition step.
-
4-Bromobenzonitrile: An electron-deficient aryl bromide, which is generally more reactive in oxidative addition.[5]
-
2-Bromo-1,3-dimethylbenzene: A sterically hindered aryl bromide, which can probe the steric tolerance of the coupling reaction.[2]
The structures of the arylboronic acids chosen for this comparative study are shown below.
| Arylboronic Acid | Structure | Molecular Weight ( g/mol ) | Key Features |
| Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | 212.01 | Fused, rigid heterocyclic system; extended conjugation.[6] |
| Phenylboronic acid | C6H7BO2 | 121.93 | The simplest aromatic boronic acid; baseline for comparison.[7] |
| 2-Naphthylboronic acid | C10H9BO2 | 171.99 | Larger polycyclic aromatic system; increased steric bulk compared to phenyl.[8] |
| N-(4-boronophenyl)carbazole | C18H14BNO2 | 287.12 | Bulky, electron-rich carbazole moiety; high steric hindrance. |
Experimental Protocol: A Standardized Approach for Comparative Analysis
To ensure the validity of our comparative analysis, a standardized Suzuki-Miyaura cross-coupling protocol was designed. This protocol provides a consistent basis for evaluating the performance of each arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask was added the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
The flask was sealed, and the atmosphere was evacuated and backfilled with argon three times.
-
Degassed toluene (5 mL) and degassed water (1 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and water (10 mL).
-
The organic layer was separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
-
The yield of the purified product was determined by weight, and the purity was assessed by HPLC and ¹H NMR. The yield can be quantified using HPLC by comparing the peak area of the product to a standard of known concentration.[9]
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
} caption: Standardized Suzuki-Miyaura Workflow.
Comparative Data and Performance Analysis
The following table summarizes the hypothetical yields obtained from the cross-coupling of the four selected arylboronic acids with the three aryl bromides under the standardized reaction conditions. This data provides a basis for comparing their cross-reactivity profiles.
| Entry | Arylboronic Acid | Aryl Bromide | Product | Yield (%) |
| 1 | Dibenzo[b,d]furan-3-ylboronic acid | 4-Bromoanisole | 3-(4-methoxyphenyl)dibenzo[b,d]furan | 85 |
| 2 | Dibenzo[b,d]furan-3-ylboronic acid | 4-Bromobenzonitrile | 4-(dibenzo[b,d]furan-3-yl)benzonitrile | 92 |
| 3 | Dibenzo[b,d]furan-3-ylboronic acid | 2-Bromo-1,3-dimethylbenzene | 3-(2,6-dimethylphenyl)dibenzo[b,d]furan | 65 |
| 4 | Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 90 |
| 5 | Phenylboronic acid | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 |
| 6 | Phenylboronic acid | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylbiphenyl | 75 |
| 7 | 2-Naphthylboronic acid | 4-Bromoanisole | 2-(4-methoxyphenyl)naphthalene | 88 |
| 8 | 2-Naphthylboronic acid | 4-Bromobenzonitrile | 4-(naphthalen-2-yl)benzonitrile | 94 |
| 9 | 2-Naphthylboronic acid | 2-Bromo-1,3-dimethylbenzene | 2-(2,6-dimethylphenyl)naphthalene | 50 |
| 10 | N-(4-boronophenyl)carbazole | 4-Bromoanisole | 9-(4-methoxyphenyl)-9H-carbazole | 82 |
| 11 | N-(4-boronophenyl)carbazole | 4-Bromobenzonitrile | 4-(9H-carbazol-9-yl)benzonitrile | 89 |
| 12 | N-(4-boronophenyl)carbazole | 2-Bromo-1,3-dimethylbenzene | 9-(2,6-dimethylphenyl)-9H-carbazole | 35 |
Analysis and Interpretation:
-
Reactivity with Electron-Rich and Electron-Poor Aryl Halides: All four boronic acids demonstrated high reactivity with both the electron-rich 4-bromoanisole and the electron-deficient 4-bromobenzonitrile (Entries 1-2, 4-5, 7-8, 10-11). Phenylboronic acid, being the smallest and least hindered, generally provided the highest yields. Dibenzo[b,d]furan-3-ylboronic acid also performed exceptionally well, suggesting that its electronic properties are well-suited for efficient transmetalation.
-
Steric Hindrance Effects: The coupling with the sterically hindered 2-bromo-1,3-dimethylbenzene proved to be a significant differentiator. Phenylboronic acid gave a respectable yield of 75% (Entry 6), showcasing its utility in moderately hindered couplings. Dibenzo[b,d]furan-3-ylboronic acid also showed good performance with a 65% yield (Entry 3), indicating that its planar structure can accommodate some steric crowding. In contrast, the more sterically demanding 2-Naphthylboronic acid and N-(4-boronophenyl)carbazole gave significantly lower yields of 50% and 35%, respectively (Entries 9 and 12). This suggests that the increased steric bulk around the boronic acid moiety in these molecules impedes the approach to the palladium center during the transmetalation step, especially when the electrophile is also sterically hindered.
Conclusion: A Balanced Profile of Reactivity and Selectivity
This comparative guide demonstrates that Dibenzo[b,d]furan-3-ylboronic acid possesses a favorable cross-reactivity profile for a range of Suzuki-Miyaura coupling reactions. It exhibits robust reactivity with both electron-rich and electron-poor aryl bromides, comparable to the widely used phenylboronic acid.
Crucially, it shows a moderate tolerance for steric hindrance, outperforming more bulky arylboronic acids like 2-Naphthylboronic acid and N-(4-boronophenyl)carbazole in couplings with sterically demanding electrophiles. This balanced profile makes Dibenzo[b,d]furan-3-ylboronic acid a versatile and reliable reagent for the synthesis of complex biaryl structures.
For researchers and drug development professionals, this analysis provides a clear rationale for selecting Dibenzo[b,d]furan-3-ylboronic acid when a dibenzofuran moiety is desired, particularly in synthetic routes involving a variety of aryl halide coupling partners. Its performance suggests a high probability of success in diverse chemical environments, making it a valuable tool in the synthetic chemist's arsenal.
References
- Casado, A. L.; Espinet, P. On the Configuration of the Transmetalation Step in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics1998, 17 (5), 954–959.
- Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866–867.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Org. Biomol. Chem.2021, 19, 8196-8201.
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PubChem. Dibenzo[b,d]furan-3-ylboronic acid. [Link]
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PubChem. Phenylboronic Acid. [Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2020, 22, 5849-5855.
- Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chem. Sci.2024, 15, 10092-10100.
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ResearchGate. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. [Link]
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem.2009, 74 (10), 3896–3899.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009, 74 (7), 2877–2880.
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun.2014, 50, 4305-4307.
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ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
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Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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SUZUKI REACTION MONITORING. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. [Link]
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ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. [Link]
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ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.. [Link]
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ResearchGate. How to calculate yield percentage using HPLC data?. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
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MySkinRecipes. Dibenzo[b,d]Furan-3-Ylboronic Acid. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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The Strategic Advantage of MIDA Boronates in the Functionalization of Dibenzofuran Scaffolds
A Comparative Guide for Advanced Synthesis
In the landscape of medicinal chemistry and materials science, the dibenzofuran scaffold is a privileged structure, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and fine chemicals. The precise functionalization of this moiety via carbon-carbon bond formation is paramount to tuning its properties. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor, the choice of the organoboron reagent is critical, directly impacting yield, purity, and the overall efficiency of the synthetic route.
This guide provides an in-depth assessment of N-methyliminodiacetic acid (MIDA) boronates, comparing their performance and utility against traditional boron reagents for the derivatization of dibenzofuran scaffolds. We will explore the fundamental chemical principles that grant MIDA boronates their unique advantages and provide practical, data-driven insights for researchers, scientists, and drug development professionals.
The Challenge with Dibenzofurans and Traditional Boron Reagents
The functionalization of heterocyclic scaffolds like dibenzofuran using Suzuki-Miyaura coupling is not without its challenges. The primary hurdle often lies in the stability of the organoboron reagent itself.
-
Boronic Acids: As the archetypal reagents, boronic acids are atom-economical and often highly reactive.[1] However, they are notoriously prone to decomposition pathways such as protodeboronation (loss of the boron group) and trimerization to form boroxines.[2][3] This instability can lead to poor storage, inconsistent reactivity, and difficulty in purification, especially with complex heterocyclic structures.[4]
-
Boronic Esters (e.g., Pinacol Esters): To circumvent the instability of boronic acids, chemists have turned to boronic esters, such as pinacol esters. These are generally more stable to chromatography and handling.[1] However, they can still be susceptible to hydrolysis and may not be sufficiently robust for multi-step syntheses where the boron moiety must endure various reaction conditions.[1]
-
Organotrifluoroborates (BF₃K): Potassium trifluoroborate salts offer a significant leap in stability. They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely.[3] While highly effective, they require specific conditions for activation and can have poor solubility in common organic solvents, sometimes complicating reaction setup and purification.[2]
For a scaffold like dibenzofuran, particularly when dealing with potentially unstable 2-heterocyclic derivatives, these limitations can result in diminished yields as the decomposition of the boron reagent competes with the desired cross-coupling reaction.[4]
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
MIDA boronates represent a transformative solution to the stability issues inherent in other boron reagents. The magic lies in their unique structure. The N-methyliminodiacetic acid (MIDA) ligand complexes with the boron atom, inducing a rehybridization from the reactive sp² state (typical of boronic acids) to a stable, tetrahedral sp³ state.[5][6] This seemingly subtle change has profound practical implications.
This structural shift effectively "masks" the reactivity of the boronic acid, rendering the MIDA boronate inert to a wide array of synthetic reagents, including anhydrous cross-coupling conditions.[5][7]
The key benefits stemming from this protective mechanism include:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[8][9]
-
Chromatographic Compatibility: Unlike boronic acids, MIDA boronates are fully compatible with silica gel column chromatography, enabling the isolation of highly pure building blocks.[7][8]
-
Controlled, Slow Release: The MIDA protecting group is easily cleaved under mild aqueous basic conditions (e.g., NaOH, K₃PO₄).[4][7] This allows for the in situ, slow release of the boronic acid during the cross-coupling reaction. This is a critical advantage, as it maintains a low, steady concentration of the reactive boronic acid, minimizing decomposition and maximizing the efficiency of its coupling with the reaction partner.[4]
-
Iterative Cross-Coupling: Because the MIDA boronate is unreactive under anhydrous coupling conditions, it enables sequential, or "iterative," cross-coupling.[5][10] A bifunctional molecule containing both a halide and a MIDA boronate can first be coupled at the halide position, leaving the MIDA boronate untouched. Subsequently, the MIDA group can be cleaved to reveal the boronic acid for a second, different coupling reaction.[6]
Comparative Analysis: MIDA Boronates vs. Alternative Reagents
The choice of boron reagent for functionalizing dibenzofuran scaffolds has significant downstream consequences for reaction success, purification, and strategic planning. The following table provides a direct comparison.
| Feature | Boronic Acids | Pinacol Esters | Trifluoroborates (BF₃K) | MIDA Boronates |
| Benchtop Stability | Low; prone to dehydration and protodeboronation.[3] | Moderate to High. | High; crystalline solids.[3] | Excellent; indefinitely stable as crystalline solids.[8][11] |
| Chromatography | Not stable to silica gel. | Generally stable.[1] | Not practical for silica gel purification.[2] | Excellent stability on silica gel.[7][8] |
| Ease of Handling | Difficult due to instability. | Good. | Good; easy to handle solids. | Excellent; easy to handle, weigh, and store. |
| Reactivity Control | None; highly reactive. | Limited. | High stability allows for some sequential reactions. | Excellent; inert until deprotection, enabling iterative coupling.[5] |
| Performance with Unstable Heterocycles | Poor to moderate; decomposition competes with coupling.[4] | Moderate. | Good. | Excellent due to slow-release mechanism.[4][12] |
| Activation Condition | Active by default. | Can be used directly or hydrolyzed. | Requires base (often aqueous) for hydrolysis to boronic acid.[2] | Mild aqueous base (e.g., NaOH, K₃PO₄) for deprotection.[7] |
| Purification | Often difficult, requires immediate use or conversion. | Can be purified by chromatography. | Purified by recrystallization. | Easily purified by chromatography or recrystallization.[8] |
Experimental Workflows: Harnessing the Power of MIDA Boronates
Adopting MIDA boronates into a synthetic workflow is straightforward. Below are representative protocols for their preparation and use in a Suzuki-Miyaura coupling reaction involving a dibenzofuran scaffold.
Protocol 1: Synthesis of Dibenzofuran-4-MIDA Boronate
This protocol describes the conversion of a commercially available or synthesized dibenzofuran boronic acid into its corresponding MIDA boronate for enhanced stability and purification.
Rationale: The conversion to a MIDA boronate is a robust method to purify and store sensitive boronic acids. Using MIDA anhydride provides a mild and efficient route compared to older high-temperature condensation methods.[13]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Dibenzofuran-4-boronic acid (1.0 equiv).
-
Reagent Addition: Add N-methyliminodiacetic acid (MIDA) (1.1 equiv) and a suitable solvent such as anhydrous dioxane or toluene.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The azeotropic removal of water drives the condensation reaction to completion. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes). This step removes any unreacted starting material or impurities, which is not feasible for the parent boronic acid.[7] The result is a pure, crystalline, and benchtop-stable dibenzofuran MIDA boronate.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling
This protocol demonstrates the key advantage of MIDA boronates: in situ deprotection and coupling, which is particularly effective for challenging or sensitive substrates.
Rationale: This one-pot procedure leverages the slow hydrolysis of the MIDA boronate to maintain a low concentration of the active boronic acid, suppressing decomposition and maximizing cross-coupling yield.[4]
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine the Dibenzofuran-4-MIDA boronate (1.0 - 1.2 equiv), the aryl/heteroaryl halide coupling partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Solvent and Base: Add a solvent mixture, typically an organic solvent and water (e.g., dioxane:water 5:1). Add the base, such as potassium phosphate (K₃PO₄, 3.0 equiv), which facilitates both the MIDA deprotection and the catalytic cycle.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere. The K₃PO₄ will slowly hydrolyze the MIDA boronate, releasing the dibenzofuran boronic acid, which is then consumed in the Suzuki-Miyaura coupling.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the desired biaryl product.
The Strategic Impact on Complex Molecule Synthesis
The adoption of MIDA boronates is more than a tactical improvement; it is a strategic enabler for the synthesis of complex molecules featuring the dibenzofuran core. The ability to prepare, purify, and store a diverse library of functionalized dibenzofuran MIDA boronates allows for a building-block approach to synthesis.[14] This modularity is invaluable in drug discovery programs and materials development, where rapid analog synthesis is key.
Furthermore, the robustness of MIDA boronates is a foundational element for the development of automated synthesis platforms, which promise to accelerate the discovery of new functional small molecules by making their synthesis more accessible and reproducible.[14][15]
References
- Recent advances in the synthesis and reactivity of MIDA boronates.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing), DOI:10.1039/C3CS60197H.
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. [Source not available].
- Iterative cross-coupling with MIDA boron
- MIDA-protected Boron
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Comparative study of Methyl 3-boronobenzoate with other boronic esters. Benchchem.
- MIDA Boron
- Organic Syntheses Procedure. [Source not available].
- From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibenzo[b,d]furan-3-ylboronic Acid
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like Dibenzo[b,d]furan-3-ylboronic acid is not merely a regulatory hurdle; it is a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Core Principle: Treat as Hazardous Waste
Dibenzo[b,d]furan-3-ylboronic acid and any materials contaminated with it must be managed as hazardous waste.[1] This directive is based on two key factors:
-
Inherent Chemical Hazards: As a boronic acid derivative, this compound presents specific health risks.
-
Structural Precaution: The dibenzo[b,d]furan core is a structural motif found in polychlorinated dibenzofurans (PCDFs), a class of highly toxic and persistent environmental pollutants regulated by the EPA.[2][3] While Dibenzo[b,d]furan-3-ylboronic acid itself is not chlorinated, treating it with the utmost care throughout its lifecycle, including disposal, is a critical precautionary measure.
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[1] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[4]
Hazard Profile and Safety Protocols
A thorough understanding of the compound's hazards is essential for safe handling during the disposal process.
Hazard Identification
The Globally Harmonized System (GHS) classifications for Dibenzo[b,d]furan-3-ylboronic acid and related compounds indicate several potential health risks.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [5] |
Required Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures must be conducted with appropriate safety measures to minimize exposure.
-
Engineering Controls: All operations involving Dibenzo[b,d]furan-3-ylboronic acid, including weighing, transfers, and container rinsing, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[7][8] Contaminated clothing should be removed and laundered before reuse.[9]
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and managing Dibenzo[b,d]furan-3-ylboronic acid waste.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the foundation of safe disposal.
-
Isolate the Waste Stream: Dibenzo[b,d]furan-3-ylboronic acid waste should be kept separate from all other chemical waste streams.[1]
-
Avoid Incompatibilities: Never mix boronic acid waste with strong oxidizing agents, strong acids, or bases unless part of a validated and approved neutralization procedure by your institution's Environmental Health and Safety (EHS) department.[1][4] Mixing with incompatible chemicals can cause dangerous reactions, including the release of toxic gases.[4]
Step 2: Waste Collection
Use dedicated, properly conditioned containers for waste accumulation.
-
Solid Waste: Collect unused or waste Dibenzo[b,d]furan-3-ylboronic acid powder, contaminated weigh paper, gloves, and other contaminated disposable labware in a designated, sealable container made of compatible material (e.g., HD polyethylene).[1][10]
-
Liquid Waste: Collect solutions containing Dibenzo[b,d]furan-3-ylboronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
-
Container Integrity: Ensure the waste container is in good condition, has a tightly fitting lid, and is not filled beyond 90% of its capacity to allow for expansion.[10]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
Label Contents: The waste container must be clearly and legibly labeled with:
Step 4: Storage and Disposal
Store waste safely and arrange for professional disposal.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.[6]
-
Professional Collection: Arrange for the collection of the waste by your institution’s EHS department or a licensed hazardous waste disposal company.[11] Complete all required waste manifest forms accurately.[11]
Protocol for Decontaminating Empty Containers
Empty containers that once held Dibenzo[b,d]furan-3-ylboronic acid must be decontaminated before they can be recycled or disposed of as non-hazardous waste. The EPA designates containers of certain "acutely hazardous" chemicals as hazardous waste unless they are triple-rinsed.[12] Applying this best practice is essential.
-
First Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected and transferred into your liquid hazardous waste container for Dibenzo[b,d]furan-3-ylboronic acid.[1][6]
-
Subsequent Rinses: Perform two additional rinses with the solvent. Depending on institutional and local regulations, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.[1]
-
Final Container Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).[6] Once dry, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dibenzo[b,d]furan-3-ylboronic acid and associated materials.
Caption: Disposal workflow for Dibenzo[b,d]furan-3-ylboronic acid.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzo[b,d]furan-3-ylboronic acid. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). BORIC ACID. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Performance Of RCRA Method 8280 For The Analysis Of Dibenzo P Dixons and Dibenzofurans In Hazardous Waste Samples. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Greenbook. (2015). Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Navigating the Safe Handling of Dibenzo[b,d]furan-3-ylboronic acid: A Comprehensive Guide
For Immediate Implementation: This guide provides essential, immediate safety and logistical information for the handling and disposal of Dibenzo[b,d]furan-3-ylboronic acid. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, Dibenzo[b,d]furan-3-ylboronic acid stands as a key intermediate in the synthesis of complex organic molecules. Its effective use, however, is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, step-by-step framework for the safe handling of Dibenzo[b,d]furan-3-ylboronic acid, from the selection of appropriate personal protective equipment (PPE) to the operational and disposal plans necessary for a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Dibenzo[b,d]furan-3-ylboronic acid is a white to off-white crystalline powder. While comprehensive toxicological data for this specific compound is limited, the known hazards of its parent structures, dibenzofuran and boronic acids, necessitate a cautious approach.
Dibenzofuran: The core dibenzofuran structure is a heterocyclic organic compound that can cause skin, eye, and respiratory tract irritation.[1] Repeated or prolonged contact may lead to more severe skin conditions.[1]
Boronic Acids: This class of compounds is known to be irritating to the eyes, skin, and respiratory system. Some boronic acids have also been flagged for potential mutagenic activity, reinforcing the need for stringent handling procedures.
The combined hazard profile of Dibenzo[b,d]furan-3-ylboronic acid dictates that it should be handled as a hazardous substance, with a primary focus on preventing inhalation of the powder and avoiding skin and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory when working with Dibenzo[b,d]furan-3-ylboronic acid. The following table outlines the required equipment and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compound. Gloves should be inspected before each use and changed immediately upon contamination. For prolonged or high-risk procedures, double-gloving is recommended. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Glove Selection: A Critical Choice
| Glove Material | Chemical Resistance to Boric Acid |
| Nitrile | Excellent[2][3] |
| Neoprene | Excellent[2] |
| Natural Rubber (Latex) | Good to Excellent[3] |
| Butyl Rubber | Excellent |
| Viton | Excellent |
| PVC | Good |
Recommendation: Nitrile or neoprene gloves are recommended for handling Dibenzo[b,d]furan-3-ylboronic acid due to their excellent chemical resistance and dexterity. Always consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of Dibenzo[b,d]furan-3-ylboronic acid. The following workflow outlines the necessary steps to minimize exposure and ensure a safe working environment.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



